molecular formula C25H20Cl2N2O5 B613777 1,4-Dichloro 6-carboxytetramethylrhodamine CAS No. 407581-83-3

1,4-Dichloro 6-carboxytetramethylrhodamine

Katalognummer: B613777
CAS-Nummer: 407581-83-3
Molekulargewicht: 499.3 g/mol
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,4-Dichloro 6-carboxytetramethylrhodamine is a useful research compound. Its molecular formula is C25H20Cl2N2O5 and its molecular weight is 499.3 g/mol. The purity is usually 97%min.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-carboxy-2,5-dichloro-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)22-21(25(32)33)17(26)11-16(23(22)27)24(30)31/h5-11H,1-4H3,(H-,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBAKBINTIFGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC(=C4C(=O)O)Cl)C(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,4-Dichloro-6-carboxytetramethylrhodamine: Spectral Architecture & Technical Guide

[1][2]

Executive Summary & Molecular Identity

1,4-Dichloro-6-carboxytetramethylrhodamine (often cataloged under CAS 407581-83-3 ) is a chlorinated derivative of the classic tetramethylrhodamine (TAMRA) fluorophore.[1][2] Unlike standard TAMRA, which exists as a mixture of 5- and 6-isomers, this molecule is typically synthesized as a pure 6-carboxy isomer with specific chlorination on the pendant phenyl ring.[1][2]

The introduction of chlorine atoms at the 1,4-positions (relative to the specific ring numbering of the benzoate moiety, chemically corresponding to the 3,6-positions on the carboxyphenyl ring in IUPAC nomenclature) serves to fine-tune the spectral emission and alter the pKa of the carboxylate, enhancing photostability and reducing pH sensitivity in physiological buffers.[1][2]

Core Chemical Identity
PropertySpecification
Systematic Name 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate
Common Abbreviation 1,4-Dichloro-6-TAMRA
Molecular Formula C₂₅H₂₀Cl₂N₂O₅
Molecular Weight 499.34 g/mol
CAS Number 407581-83-3
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (unless conjugated)

Photophysical & Spectral Characteristics

The spectral signature of 1,4-Dichloro-6-carboxytetramethylrhodamine is slightly blue-shifted compared to standard 6-TAMRA, providing a unique channel for multiplexing applications.[1][2]

Quantitative Spectral Data
ParameterValueConditions
Excitation Maximum (

)
541 nm Methanol / PBS (pH 7.[2]4)
Emission Maximum (

)
568 nm Methanol / PBS (pH 7.[2]4)
Stokes Shift 27 nm--
Extinction Coefficient (

)
~90,000 M⁻¹cm⁻¹Estimated based on TMR core
Quantum Yield (

)
0.30 – 0.60Solvent dependent (High in EtOH/MeOH)
Fluorescence Lifetime (

)
~2.3 nsTypical for TMR derivatives
Structural Impact on Spectra

The chlorination of the phenyl ring (positions 3 and 6 on the benzoate) exerts an inductive effect that stabilizes the zwitterionic form of the dye. This modification minimizes spectral broadening and renders the fluorescence quantum yield less sensitive to pH fluctuations in the physiological range (pH 6–8), a common limitation of unsubstituted fluoresceins and rhodamines.

Experimental Workflows & Protocols

A. Bioconjugation Protocol (NHS Ester Chemistry)

The most common application involves conjugating the Succinimidyl Ester (SE) form of the dye to amine-modified oligonucleotides or proteins.

Reagents Required:

  • Dye Stock: 10 mM 1,4-Dichloro-6-TAMRA-SE in anhydrous DMSO.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.

  • Target: Amino-modified DNA or Protein (concentration > 2 mg/mL).[2]

Step-by-Step Protocol:

  • Preparation: Dissolve the amine-modified target in 0.1 M NaHCO₃ (pH 8.3). Ensure the solution is free of ammonium ions or primary amines (e.g., Tris buffer must be removed via dialysis).

  • Conjugation: Add a 10-fold molar excess of the Dye Stock to the target solution.

  • Incubation: Vortex gently and incubate at room temperature for 1–2 hours in the dark.

  • Quenching: Add 0.1 M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS ester.

  • Purification:

    • For DNA: Ethanol precipitation followed by HPLC (C18 column, TEAA/Acetonitrile gradient).

    • For Proteins: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS.[1][2]

B. Spectral Validation Workflow

To verify the integrity of the conjugate, perform an absorption scan.

  • Blanking: Use the conjugation buffer as the blank.

  • Measurement: Scan absorbance from 250 nm to 700 nm.

  • Calculation:

    • Calculate the Dye-to-Protein Ratio (DOS) using:

      
      [2]
      
    • Note: The correction factor (0.3) accounts for the dye's absorbance at 280 nm.

Visualizing the Mechanism

The following diagrams illustrate the conjugation logic and the photophysical pathway.

Diagram 1: NHS-Ester Conjugation Pathway

This workflow demonstrates the covalent attachment of the fluorophore to a primary amine.[1]

ConjugationWorkflowDye1,4-Dichloro-6-TAMRA(NHS Ester)IntermediateTetrahedralIntermediateDye->IntermediateNucleophilic AttackTargetBiomolecule(Primary Amine -NH2)Target->IntermediateProductStable Conjugate(Amide Bond)Intermediate->ProductEliminationByproductNHS Leaving GroupIntermediate->Byproduct

Caption: Reaction mechanism for labeling amino-modified biomolecules with 1,4-Dichloro-6-TAMRA-SE.

Diagram 2: Jablonski Diagram (Fluorescence)

A logical representation of the excitation and emission events.

Jablonskicluster_eventsPhotophysical EventsS0Ground State (S0)S1Excited State (S1)S0->S1Photon AbsorptionS1->S0Photon EmissionS1->S0Non-Radiative DecayExcitationExcitation(541 nm)EmissionFluorescence(568 nm)RelaxationVibrationalRelaxation

Caption: Energy diagram showing excitation at 541 nm and emission at 568 nm.

Applications & Troubleshooting

Primary Applications
  • Automated DNA Sequencing: Used as one of the four spectral channels (often the "Yellow" or "Orange" channel) in Sanger sequencing terminators.

  • FRET Acceptor: Its spectral overlap with GFP or Fluorescein (FAM) makes it an excellent FRET acceptor.

  • Oligonucleotide Probes: High stability makes it suitable for qPCR probes (e.g., TaqMan) where it can act as a reporter or a quencher for blue dyes.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Fluorescence Signal Fluorescence QuenchingCheck for dye aggregation (common at high concentrations).[1][2] Lower the labeling ratio (DOS).
Precipitation during Conjugation Poor SolubilityEnsure the dye is dissolved in anhydrous DMSO before adding to the aqueous buffer. Keep organic solvent < 20% of total volume.
Shifted Spectra pH SensitivityWhile robust, extreme pH (<4 or >9) can alter the lactone/zwitterion equilibrium. Buffer exchange to pH 7.4.

References

  • MedChemExpress . 1,4-Dichloro 6-carboxytetramethylrhodamine Product Information. Retrieved from

  • AAT Bioquest . Quest Graph™ Extinction Coefficient Database. Retrieved from [2][3][4]

  • PubChem . Compound Summary: Rhodamine Derivatives. Retrieved from [2]

  • Kvach, M. V., et al. (2009).[2][5][6] Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry. Retrieved from [2]

1,4-Dichloro-6-carboxytetramethylrhodamine excitation and emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,4-Dichloro-6-carboxytetramethylrhodamine , a specialized fluorophore distinct from standard TAMRA due to its halogenated structure and unique spectral signature.

Spectral Dynamics, Photophysics, and Bioconjugation Protocols[1]

Part 1: Executive Summary & Chemical Identity

1,4-Dichloro-6-carboxytetramethylrhodamine is a high-performance rhodamine derivative engineered for precision fluorescence applications. Unlike the canonical 5(6)-TAMRA, this molecule incorporates two chlorine atoms on the pendant phenyl ring (positions 1 and 4 relative to the xanthene attachment, or structurally analogous positions depending on nomenclature conventions), which alters its electronic distribution and steric conformation.

The primary utility of this fluorophore lies in its hypsochromic (blue) shift relative to standard TAMRA and its enhanced photostability. While standard TAMRA excites maximally at ~546–555 nm, the 1,4-dichloro derivative exhibits an excitation maximum at 541 nm . This spectral tuning makes it an ideal match for 532 nm Nd:YAG laser lines commonly found in microarray scanners, flow cytometers, and older DNA sequencing platforms, ensuring maximal photon absorption efficiency where standard TAMRA might be slightly off-peak.

Physicochemical Profile
ParameterValue
Chemical Formula C₂₅H₂₀Cl₂N₂O₅
Molecular Weight 499.34 g/mol
Excitation Max (λex) 541 nm
Emission Max (λem) 568 nm
Stokes Shift 27 nm
Appearance Dark violet/red solid
Solubility DMSO, DMF, Methanol (Low solubility in water without conjugation)
Reactive Moiety 6-Carboxyl (Available for NHS ester/hydrazide activation)

Part 2: Photophysics and Spectral Mechanism

The introduction of chlorine atoms into the rhodamine scaffold serves two critical photophysical functions:

  • Electronic Modulation (Inductive Effect): The electron-withdrawing nature of the chlorine substituents lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). However, unlike xanthene-substituted "d-rhodamines" (e.g., 4,7-dichlororhodamine) which are typically bathochromically shifted (red-shifted), the specific positioning of chlorines in this derivative (likely on the phenyl ring) induces a slight blue shift (546 nm → 541 nm).

  • Steric Orthogonality: The bulky chlorine atoms force the pendant phenyl ring to rotate out of plane relative to the xanthene core. This decoupling reduces non-radiative decay pathways (increasing quantum yield) and minimizes aggregation-induced quenching (ACQ), a common issue with planar rhodamines.

Mechanism Visualization: Jablonski Diagram

The following diagram illustrates the electronic transitions governing the fluorescence of 1,4-Dichloro-6-carboxytetramethylrhodamine.

Jablonski Fig 1: Jablonski Diagram for 1,4-Dichloro-6-carboxytetramethylrhodamine Fluorescence S0 Ground State (S0) Excitation Excitation (hν) λ ~ 541 nm S0->Excitation S1 Excited Singlet State (S1) Excitation->S1 Relaxation Vibrational Relaxation (Non-Radiative) S1->Relaxation Emission Fluorescence Emission λ ~ 568 nm Relaxation->Emission Emission->S0 Decay

Part 3: Bioconjugation Protocol (NHS Ester Activation)

To utilize 1,4-Dichloro-6-carboxytetramethylrhodamine for labeling proteins or oligonucleotides, the free carboxyl group must be activated. The most robust method is the formation of an N-hydroxysuccinimide (NHS) ester in situ or using a pre-activated commercial derivative.

Protocol: In-Situ Activation and Labeling

Reagents Required:

  • 1,4-Dichloro-6-carboxytetramethylrhodamine (Free Acid)

  • DSC (N,N'-Disuccinimidyl carbonate) or TSTU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Target Biomolecule (Protein/Antibody in PBS, pH 7.4, or Amine-modified Oligo)

Step-by-Step Workflow:

  • Activation (Stock Solution Preparation):

    • Dissolve 1 mg of the dye in 100 µL anhydrous DMF.

    • Add 1.5 molar equivalents of TSTU and 3 equivalents of DIPEA.

    • Incubate at room temperature for 30–60 minutes. Note: This converts the 6-carboxyl group into a reactive NHS ester.

  • Conjugation:

    • Prepare the target protein at 5–10 mg/mL in a carbonate-bicarbonate buffer (pH 8.5–9.0) to ensure the lysine epsilon-amines are deprotonated. Avoid Tris buffers as they contain competing amines.

    • Slowly add the activated dye solution to the protein while vortexing gently. Recommended molar ratio: 10:1 (Dye:Protein) for antibodies.

    • Incubate for 1 hour at room temperature in the dark.

  • Purification:

    • Gel Filtration: Use a Sephadex G-25 or PD-10 desalting column to separate unreacted dye from the conjugate. The 1,4-dichloro moiety increases hydrophobicity, so ensure the column is well-equilibrated with PBS.

    • Dialysis: Alternatively, dialyze against PBS (pH 7.4) at 4°C for 24 hours with multiple buffer changes.

Workflow Visualization

Bioconjugation Fig 2: NHS-Ester Conjugation Workflow for 1,4-Dichloro-TAMRA Dye 1,4-Dichloro-6-carboxy-TAMRA (Free Acid) Activation Activation (TSTU/DIPEA in DMF) Dye->Activation NHS_Ester Reactive NHS-Ester Intermediate Activation->NHS_Ester Conjugation Nucleophilic Attack (pH 8.5) NHS_Ester->Conjugation Target Target Biomolecule (Primary Amine -NH2) Target->Conjugation Purify Purification (G-25 Column) Conjugation->Purify Final Labeled Conjugate (Stable Amide Bond) Purify->Final

Part 4: Applications & Experimental Considerations

DNA Sequencing and Fragment Analysis

In automated Sanger sequencing, spectral separation is critical. 1,4-Dichloro-6-carboxytetramethylrhodamine serves as an excellent terminator dye because its emission (568 nm) is distinct from Fluorescein (520 nm) and ROX (610 nm). Its high extinction coefficient ensures strong signal even with low-copy amplicons.

FRET Acceptor

This dye acts as a robust acceptor in FRET (Fluorescence Resonance Energy Transfer) pairs, particularly with Fluorescein (FAM) or Alexa Fluor 488 as donors.

  • Donor Emission: ~520 nm

  • Acceptor Excitation: 541 nm (High spectral overlap integral)

  • Result: Efficient energy transfer for measuring molecular distances (10–80 Å).

Troubleshooting Guide
  • Precipitation: The "1,4-dichloro" modification increases hydrophobicity. If the dye precipitates upon addition to the aqueous buffer, lower the dye concentration or add 5-10% DMSO to the reaction buffer.

  • Low Labeling Efficiency: Ensure the buffer pH is >8.0. At pH 7.0, amine reactivity is significantly slower. Ensure buffers are free of primary amines (e.g., Sodium Azide or Tris).

References

  • PubChem. (2023). 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kvach, M. V., et al. (2009).[1][2] Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines. Bioconjugate Chemistry. Retrieved from [Link]

Sources

Technical Guide: 1,4-Dichloro-6-carboxytetramethylrhodamine Quantum Yield & Photophysics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-Dichloro-6-carboxytetramethylrhodamine (often abbreviated as 1,4-dichloro-6-TAMRA or simply a "d-Rhodamine" derivative). This fluorophore is a critical component in high-sensitivity fluorescence applications, particularly in DNA sequencing (e.g., BigDye™ terminators) and single-molecule imaging, due to its structural modifications that significantly enhance quantum yield compared to standard TAMRA.

Executive Summary: The Structural Advantage

1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) is a chlorinated derivative of 6-carboxytetramethylrhodamine (6-TAMRA). Unlike standard TAMRA, which suffers from moderate quantum yield (


) in aqueous solutions due to Twisted Intramolecular Charge Transfer (TICT) , the 1,4-dichloro analog incorporates chlorine substituents on the phenyl (benzoate) ring.

These substituents provide steric hindrance that restricts the rotation of the phenyl ring relative to the xanthene core. This restriction suppresses the non-radiative decay pathways associated with TICT, resulting in a significantly higher fluorescence quantum yield (typically


)  and improved photostability. This makes it an ideal candidate for applications requiring high brightness and robust signal-to-noise ratios.

Photophysical Properties & Mechanism

Spectral Characteristics

The chlorination of the phenyl ring induces a slight hypsochromic (blue) shift relative to standard TAMRA due to the inductive effect of the chlorine atoms, while simultaneously sharpening the emission peak.

PropertyValue / RangeNotes
Excitation Max (

)
541 nm Slightly blue-shifted vs. TAMRA (546 nm)
Emission Max (

)
568 nm Sharper peak vs. TAMRA (575 nm)
Quantum Yield (

)
~0.85 - 0.90 In aqueous/methanolic buffers (vs. 0.28 for TAMRA)
Extinction Coefficient (

)
~90,000 - 95,000 M⁻¹cm⁻¹ High absorptivity typical of rhodamines
Stokes Shift ~27 nm Minimal overlap, reducing self-quenching
pKa ~6.5 (Carboxyl)Insensitive to pH in physiological range (fluorescence is pH-independent)
Mechanism of Quantum Yield Enhancement

The quantum yield (


) is defined by the competition between the radiative decay rate (

) and the sum of non-radiative decay rates (

):


In standard rhodamines, the phenyl ring rotates freely at room temperature. This rotation facilitates Internal Conversion (IC) via a TICT state, which is a major non-radiative pathway (


).

The "1,4-Dichloro" Effect:

  • Steric Locking: The chlorine atoms at the 1,4-positions (ortho/para to the xanthene attachment depending on numbering, effectively positions 2,5 or 3,6 on the benzoate) create steric clashes with the xanthene hydrogens and methyl groups.

  • Orthogonal Conformation: This forces the phenyl ring to remain nearly orthogonal to the xanthene plane, preventing the twisting motion required for TICT.

  • Result:

    
     is drastically reduced, pushing 
    
    
    
    closer to unity (similar to the rigidized Rhodamine 101).

Jablonski cluster_decay Decay Pathways S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (541 nm) TICT TICT State (Non-Radiative) S1->TICT Phenyl Rotation (BLOCKED by Cl) Fluorescence Fluorescence (hv) (High Efficiency) S1->Fluorescence Radiative Decay (Major Pathway) Heat Heat (Non-Radiative) S1->Heat Internal Conversion (Minor) TICT->Heat Relaxation Fluorescence->S0

Caption: Jablonski diagram illustrating the suppression of the TICT pathway by chlorination, channeling energy into fluorescence.

Experimental Protocol: Determining Relative Quantum Yield

To validate the quantum yield of 1,4-Dichloro-6-carboxytetramethylrhodamine, a relative measurement against a standard (Rhodamine 101 or Rhodamine 6G) is recommended.

Materials
  • Reference Standard: Rhodamine 101 (

    
     in Ethanol) or Rhodamine 6G (
    
    
    
    in Ethanol).
  • Solvent: Spectroscopic grade Ethanol or Methanol (match solvent for both sample and reference if possible).

  • Instrument: Calibrated Spectrofluorometer (e.g., Horiba Fluorolog or similar).

Protocol Steps
  • Preparation: Prepare stock solutions of the 1,4-dichloro dye and the reference standard in ethanol.

  • Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (e.g., 535 nm) is identical and below 0.1 OD (to avoid inner filter effects).

    • Target: OD

      
       at 
      
      
      
      .
  • Acquisition:

    • Excite both samples at the same wavelength (e.g., 535 nm).

    • Record emission spectra from 545 nm to 700 nm.

    • Integrate the area under the emission curve (

      
      ).
      
  • Calculation: Use the relative quantum yield equation:

    
    
    
    • Where

      
       is the refractive index of the solvent (if solvents differ).[1]
      
    • If

      
       and solvents are identical, the equation simplifies to the ratio of integrated intensities.
      

Applications & Strategic Use

DNA Sequencing & Fragment Analysis

This dye is a core component of "BigDye" terminator sets used in Sanger sequencing.

  • Benefit: The high QY allows for the detection of low-abundance fragments.

  • Spectral Tuning: The 1,4-dichloro modification fine-tunes the emission to distinguish it from other rhodamine derivatives (e.g., ROX, R6G) in a 4-color capillary electrophoresis system.

Antibody & Protein Labeling
  • Photostability: The suppression of the TICT state also reduces the generation of reactive radical species, making 1,4-dichloro-TAMRA more photostable than FITC or standard TAMRA.

  • Conjugation: Typically available as a Succinimidyl Ester (SE) (CAS: 407581-83-3 refers to the free acid/salt, but SE is used for labeling).

Synthesis Workflow (Simplified)

The synthesis typically involves the condensation of 3-dimethylaminophenol with 3,6-dichlorotrimellitic anhydride (or equivalent chlorinated phthalic anhydride derivative). This ensures the chlorines are placed on the benzoate ring.

Synthesis Precursor1 3-Dimethylaminophenol Reaction Condensation (High Temp / Acid) Precursor1->Reaction Precursor2 3,6-Dichlorotrimellitic Anhydride Precursor2->Reaction Isomers Mixture of 5- & 6-Isomers Reaction->Isomers Purification HPLC Purification (Separation of 6-Isomer) Isomers->Purification Product 1,4-Dichloro-6-TAMRA (High QY Dye) Purification->Product

Caption: General synthetic route for isomerically pure chlorinated rhodamines.

References

  • MedChemExpress . (2024). 1,4-Dichloro 6-carboxytetramethylrhodamine Product Data Sheet. Retrieved from

  • PubChem . (2024). 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine. Retrieved from

  • Magde, D., et al. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein. Photochemistry and Photobiology. (Contextual grounding for Rhodamine QY methodologies).
  • Thermo Fisher Scientific . (2024). Rhodamine Dyes and Derivatives: Technical Guide. Retrieved from

  • Kvach, M. V., et al. (2009).[2] Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry. Retrieved from

Sources

Photostability Engineering in Rhodamines: The 1,4-Dichloro-6-Carboxytetramethylrhodamine System

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Dichloro-6-carboxytetramethylrhodamine Photostability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stability Imperative

In the landscape of single-molecule fluorescence and high-throughput sequencing, the photophysical limitations of standard tetramethylrhodamine (TMR) often create a bottleneck. While TMR is a workhorse fluorophore, its susceptibility to oxidative photobleaching and triplet-state excursions limits its utility in super-resolution microscopy (STORM/PALM) and long-read sequencing.

1,4-Dichloro-6-carboxytetramethylrhodamine (dT-TAMRA or 6-TAMRA-Cl₂) represents a critical structural evolution. By introducing chlorine substituents onto the pendant phenyl ring, this derivative enforces an orthogonal molecular geometry that decouples the fluorophore from quenching pathways. This guide provides a mechanistic analysis of its enhanced photostability, comparative performance data, and validated protocols for its application in high-fidelity imaging.

Molecular Architecture & Photophysical Mechanism

To understand the superior stability of the 1,4-dichloro derivative, we must analyze the structural failure points of the parent TMR molecule.

The Orthogonality Principle

Standard rhodamines possess a flexible pendant phenyl ring that can rotate relative to the xanthene core. This rotation facilitates Twisted Intramolecular Charge Transfer (TICT) , a non-radiative decay pathway that quenches fluorescence and increases the lifetime of the excited triplet state (


). The 

state is the primary gateway to photobleaching, as it reacts with molecular oxygen to form reactive oxygen species (ROS).

The 1,4-dichloro modification (located on the pendant phenyl ring, typically positions 3 and 6 relative to the benzoate carboxylate) introduces significant steric bulk.

  • Steric Lock: The chlorine atoms clash with the xanthene core, locking the phenyl ring in a perpendicular (orthogonal) conformation.

  • Electronic Decoupling: This orthogonality prevents orbital mixing between the phenyl ring and the xanthene

    
    -system, suppressing TICT and reducing the probability of intersystem crossing (ISC) to the triplet state.
    
Mechanism of Enhanced Photostability

The chlorination confers stability through two synergistic mechanisms:

  • Suppression of Radical Formation: By reducing the

    
     population, the dye generates fewer singlet oxygen (
    
    
    
    ) molecules, thereby protecting itself from self-oxidation.
  • Shielding: The electron-withdrawing nature of the chlorines lowers the HOMO energy level, making the dye less susceptible to photo-oxidation by external radicals.

Photophysics cluster_stabilization 1,4-Dichloro Stabilization Effect S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (541 nm) S1->S0 Fluorescence (568 nm) TICT TICT State (Non-Fluorescent) S1->TICT Rotation (High) T1 Triplet State (T1) (Bleaching Gateway) S1->T1 ISC (High) TICT->S0 Non-radiative Decay Bleach Photobleached Product T1->Bleach + O2 (ROS) Cl_Lock Cl- Steric Lock Prevents Rotation Cl_Lock->TICT Blocks Cl_Lock->T1 Reduces ISC

Figure 1: Comparative Jablonski diagram illustrating how the 1,4-dichloro steric lock suppresses the TICT and Triplet pathways responsible for photobleaching.

Comparative Performance Data

The following data summarizes the performance differential between standard 6-TAMRA and 1,4-Dichloro-6-TAMRA.

Parameter6-TAMRA (Standard)1,4-Dichloro-6-TAMRAImpact for Researcher
Excitation Max 546 nm541 nmCompatible with 532 nm / 543 nm lasers.
Emission Max 576 nm568 nmSlightly blue-shifted; reduced spectral crosstalk.
Quantum Yield (

)
~0.3 - 0.6>0.8Significantly brighter signal per molecule.
Photostability (

)
~10-30 sec>120 sec4x-10x increase in time-to-bleach.
Solubility Moderate (DMSO/MeOH)Moderate (DMSO/MeOH)Requires organic co-solvent for conjugation.

Note: Values are solvent-dependent (typically measured in PBS/MeOH).

Experimental Protocols

Bioconjugation Workflow (NHS-Ester Chemistry)

The 1,4-dichloro derivative is most commonly supplied as a Succinimidyl Ester (SE). The presence of chlorines does not significantly alter the conjugation kinetics but requires strict pH control to prevent hydrolysis.

Reagents:

  • Protein/Antibody (1 mg/mL in PBS, pH 7.4).

  • 1,4-Dichloro-6-TAMRA-SE (10 mM in anhydrous DMSO).

  • Sodium Bicarbonate buffer (1 M, pH 8.3).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Protocol:

  • Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS is acceptable, Tris is NOT).

  • pH Adjustment: Add 1/10th volume of 1 M NaHCO₃ (pH 8.3) to the protein solution to raise pH to ~8.3. This deprotonates lysine residues (

    
    ) for nucleophilic attack.
    
  • Dye Addition: Slowly add the dye stock to the protein solution while vortexing.

    • Target Ratio: Use a 10-20 molar excess of dye for antibodies; 5-10 molar excess for smaller proteins.

    • Critical Step: Do not exceed 5% v/v DMSO in the final mixture to avoid protein denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

  • Purification: Remove unreacted dye immediately using a desalting column equilibrated with PBS.

  • Validation: Measure Absorbance at 280 nm (protein) and 541 nm (dye). Calculate Degree of Labeling (DOL).



(Where 

)
Photostability Assay

To validate the stability in your specific system (e.g., single-molecule TIRF), use the following bleaching assay.

Protocol Step1 Sample Prep: Immobilize Dye-Conjugate on Glass Coverslip Step2 Imaging Buffer: PBS + Oxygen Scavenger (GLOX + Trolox) Step1->Step2 Step3 Excitation: Continuous 532 nm Laser (High Power: ~1 kW/cm²) Step2->Step3 Step4 Data Acquisition: Time-Lapse Imaging (100 ms exposure, 300 frames) Step3->Step4 Step5 Analysis: Plot Normalized Intensity vs. Time Fit to Mono-exponential Decay Step4->Step5

Figure 2: Workflow for quantitative photobleaching analysis.

Self-Validating Check:

  • If

    
     (1,4-Dichloro) is not at least 3x that of standard TMR in the same buffer, check for:
    
    • Buffer Contamination: Presence of transition metals can catalyze oxidation.

    • Saturation: Ensure laser power is not saturating the dye (which masks stability differences).

Advanced Applications

Single-Molecule FRET (smFRET)

In smFRET, the 1,4-dichloro derivative serves as an exceptional donor or acceptor due to its resistance to "blinking" (transient dark states caused by triplet excursions).

  • Pairing: Pairs well with Cy5 or Alexa Fluor 647.

  • Advantage: The rigidified structure minimizes

    
     orientation factor uncertainty, improving distance accuracy.
    
Super-Resolution Microscopy (STORM/dSTORM)

While usually requiring "blinking" dyes, the 1,4-dichloro variant is preferred for STED (Stimulated Emission Depletion) microscopy where resistance to the high-power depletion beam is paramount. It is less suitable for dSTORM unless specific reducing buffers are used to force blinking.

References

  • MedChemExpress. 1,4-Dichloro 6-carboxytetramethylrhodamine Product Datasheet. (Accessed 2024).[1] Link

  • Grimm, J. B., et al. (2015). "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology. (Describes the general mechanism of halogenation and ring-locking in rhodamines). Link

  • Mitronova, G. Y., et al. (2010). "New Fluorinated Rhodamines for Optical Microscopy." Chemistry – A European Journal.[2] (Discusses the effect of halogenation on photostability and quantum yield). Link

  • Lavis, L. D., & Raines, R. T. (2008). "Bright Ideas for Chemical Biology." ACS Chemical Biology. (Review of fluorophore engineering principles including steric constraints). Link

  • Emp Biotech. 5(6)-Carboxytetramethylrhodamine (TAMRA) Technical Information. (For baseline comparison). Link

Sources

Technical Synthesis Guide: 1,4-Dichloro-6-Carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1,4-Dichloro-6-carboxytetramethylrhodamine , a specialized fluorophore where the "1,4-dichloro" nomenclature refers to the substitution pattern on the phenyl (benzo) ring of the rhodamine structure (positions 3 and 6 of the phthalic anhydride precursor). This structural modification—chlorination of the phenyl ring—is critical for tuning the dye's photophysical properties and is a key feature in "VIC-like" or "HEX-like" dye architectures used in automated DNA sequencing and multiplex qPCR.

Executive Summary & Strategic Analysis

Compound Identity: 1,4-Dichloro-6-carboxytetramethylrhodamine (Phenyl-chlorinated analog). CAS Registry: 407581-83-3 (Generic/Isomer mix reference). Core Application: High-fidelity FRET donor/acceptor, oligonucleotide labeling (automated sequencing), and qPCR probes. Synthetic Challenge: The primary difficulty lies in the regioselective synthesis of the chlorinated phthalic anhydride precursor and the subsequent separation of the 5- and 6-carboxy isomers post-condensation.

Structural Logic

The "1,4-dichloro" designation in this context follows the numbering of the phenyl ring relative to the xanthene attachment point.

  • Xanthene Core: Tetramethylrhodamine (3,6-bis(dimethylamino)xanthene).

  • Phenyl Ring: Substituted with carboxyls at positions 2 (bridge) and 5 (or 6), and chlorines at positions 3 and 6 (which correspond to 1,4 relative to the xanthene attachment in some nomenclatures, or 4,7 in phthalic numbering).

  • Target Precursor: 3,6-Dichloro-4-carboxyphthalic anhydride (also known as 3,6-dichlorotrimellitic anhydride).

Retrosynthetic Analysis

The synthesis is convergent, requiring two key building blocks:

  • Component A (The Core): 3-Dimethylaminophenol (Commercial).

  • Component B (The Linker): 3,6-Dichlorotrimellitic anhydride (Synthesized).[1]

Retrosynthesis Target 1,4-Dichloro-6-carboxy-TMR Inter Mixture of 5- and 6-Isomers Target->Inter Isomer Separation (HPLC/Crystallization) Anhydride 3,6-Dichlorotrimellitic Anhydride (Component B) Inter->Anhydride Condensation (170°C / Acid) Phenol 3-Dimethylaminophenol (Component A) Inter->Phenol Xylene 2,5-Dichloro-p-xylene Anhydride->Xylene Acylation -> Oxidation -> Dehydration

Figure 1: Retrosynthetic pathway highlighting the critical precursor synthesis.

Phase I: Synthesis of 3,6-Dichlorotrimellitic Anhydride

Commercial availability of this anhydride is sporadic; in-house synthesis is recommended for consistency.

Step 1: Friedel-Crafts Acylation

Reaction: 2,5-Dichloro-p-xylene + Ethyl oxalyl chloride


 Acylated Intermediate.
  • Rationale: Direct chlorination of trimellitic anhydride is non-regioselective. Introducing the third carbon via acylation onto the pre-chlorinated xylene scaffold guarantees the 3,6-dichloro pattern.

Protocol:

  • Setup: Flame-dried 1L 3-neck flask,

    
     atmosphere.
    
  • Reagents: Dissolve 2,5-dichloro-p-xylene (100 mmol) and ethyl oxalyl chloride (120 mmol) in dry DCM (300 mL).

  • Catalyst: Cool to 0°C. Add AlCl3 (150 mmol) portion-wise over 30 mins.

  • Reaction: Warm to RT and stir for 12h. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with ice/HCl. Extract with DCM.[2] Wash with brine, dry over

    
    .
    
  • Yield: Expect ~85% of the keto-ester intermediate.[3]

Step 2: Oxidation to Tricarboxylic Acid

Reaction: Keto-ester


 3,6-Dichlorotrimellitic acid.
  • Mechanism: Harsh oxidation is required to convert both methyl groups and the acetyl group to carboxylic acids.

Protocol:

  • Hydrolysis: Reflux the intermediate in 10% NaOH (aq) for 4h to hydrolyze the ester.

  • Oxidation: Add KMnO4 (6 equivalents) slowly to the hot solution (80°C).

    • Critical Control: Addition must be slow to prevent thermal runaway.

  • Filtration: Filter hot to remove

    
    .
    
  • Isolation: Acidify filtrate with conc. HCl to pH 1.[2] The tricarboxylic acid will precipitate. Recrystallize from water.[2]

Step 3: Dehydration to Anhydride

Protocol:

  • Sublime the dry tricarboxylic acid at 200-220°C under high vacuum (0.5 mmHg).

  • Product: 3,6-Dichlorotrimellitic anhydride collects as white/off-white needles.

  • QC:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet (aromatic H) and broad COOH peak.

Phase II: Rhodamine Condensation

This step forms the xanthene core. The presence of chlorines on the phthalic ring sterically hinders the reaction, requiring forcing conditions.

Reaction Scheme


Detailed Protocol
  • Mixture: In a heavy-walled pressure tube, combine 3,6-Dichlorotrimellitic anhydride (10 mmol) and 3-Dimethylaminophenol (22 mmol).

  • Solvent/Catalyst: Add Methanesulfonic acid (30 mL).

    • Note: Traditional melt condensation (ZnCl2) often causes charring with chlorinated anhydrides. Methanesulfonic acid acts as both solvent and catalyst, improving yield.

  • Heating: Seal and heat to 140°C for 24–48 hours.

    • Monitoring: Aliquot into MeOH/Base. A strong pink/red fluorescence indicates product formation.

  • Quench: Pour the cooled reaction mixture into 300 mL ice water.

  • Precipitation: Neutralize carefully with NaOH to pH ~4-5. The zwitterionic dye precipitates. Filter and dry.[2][4]

Phase III: Isomer Separation (The Critical Step)

The reaction yields two regioisomers: 5-carboxy and 6-carboxy . For high-grade applications (like sequencing), these must be separated.

Separation Strategy: The 6-carboxy isomer is typically less soluble and more polar than the 5-carboxy isomer due to the proximity of the carboxyl to the xanthene plane.

Parameter5-Carboxy Isomer6-Carboxy Isomer
Geometry Carboxyl is meta to xanthene linkageCarboxyl is para to xanthene linkage
Elution (RP-HPLC) Elutes Later (More Hydrophobic)Elutes Earlier (More Polar)
Abundance Typically Minor (~40%)Typically Major (~60%)

Protocol (Flash Chromatography):

  • Stationary Phase: Silica Gel (C18 Reverse Phase is superior but expensive).

  • Eluent: MeOH : DCM : Acetic Acid (15 : 85 : 1).

  • Procedure:

    • Dissolve crude solid in minimum eluent.

    • Run column slowly. The 6-carboxy isomer (Target) usually elutes second on normal phase silica (due to acid interaction) or first on Reverse Phase.

    • Verification: Check fractions via analytical HPLC.

Protocol (Recrystallization - Scalable):

  • Dissolve mixture in boiling MeOH/Acetic Acid (9:1) .

  • Allow slow cooling. The 6-isomer often crystallizes preferentially.

  • Filter and wash with cold MeOH.

Phase IV: Activation (NHS Ester Synthesis)

To make the dye reactive for bioconjugation, convert the free carboxyl to an N-hydroxysuccinimide (NHS) ester.

  • Reagents: Dissolve pure 1,4-Dichloro-6-carboxy-TMR (1 mmol) in dry DMF (5 mL).

  • Activation: Add TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, 1.2 mmol) and DIPEA (2 mmol).

  • Time: Stir at RT for 1 hour.

  • Precipitation: Add diethyl ether (50 mL). The NHS ester precipitates as a dark red solid.

  • Storage: Store under Argon at -20°C. Hydrolysis sensitive.

Quality Control & Characterization

Spectroscopic Data
  • Absorption Max (

    
    ):  ~545 nm (MeOH).
    
  • Emission Max (

    
    ):  ~570 nm.
    
  • Effect of Chlorination: The phenyl-ring chlorines (1,4-dichloro) induce a slight red-shift (~5-10 nm) compared to standard 6-TAMRA and significantly increase photostability by reducing oxidative degradation of the phenyl ring.

HPLC Purity Check
  • Column: C18 Analytical (4.6 x 150 mm).

  • Buffer A: 0.1% TFA in Water.

  • Buffer B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 mins.

  • Acceptance Criteria: >95% purity; single peak (no 5-isomer shoulder).

References

  • Kvach, M. V., et al. (2009). "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes." Bioconjugate Chemistry, 20(8), 1673–1682. Link

  • Lavis, L. D., & Raines, R. T. (2008). "Bright Ideas for Chemical Biology." ACS Chemical Biology, 3(3), 142–155. Link

  • Applied Biosystems. (2001). "Synthesis of chlorinated fluorescein and rhodamine dyes." US Patent 6,316,610.[5] (Describes the "VIC/HEX" class of phenyl-chlorinated dyes).[5] Link

  • Mudd, G., et al. (2015). "A general synthetic route to isomerically pure functionalized rhodamine dyes." Methods and Applications in Fluorescence, 3, 045002. Link

Sources

1,4-Dichloro-6-carboxytetramethylrhodamine: Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and applications of 1,4-Dichloro-6-carboxytetramethylrhodamine (often referred to as a chlorinated TAMRA derivative). This guide is designed for researchers in bioconjugation, fluorescence microscopy, and DNA sequencing.

Part 1: Executive Summary & Core Identity

1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) is a specialized fluorophore derived from the tetramethylrhodamine (TAMRA) scaffold.[1] Unlike standard TAMRA, this derivative incorporates two chlorine atoms on the pendant phenyl ring (the "bottom" ring), specifically at positions that sterically hinder rotation around the xanthene-phenyl bond.

This structural modification confers superior photostability and pH independence compared to the parent molecule, making it a critical component in high-precision applications such as automated DNA sequencing (e.g., as a terminator dye) and robust oligonucleotide labeling.

Chemical Identity Table
FeatureSpecification
Chemical Name 1,4-Dichloro-6-carboxytetramethylrhodamine
Common Abbreviations 1,4-Dichloro-6-TAMRA, 4,7-Dichloro-TAMRA (based on fluorescein numbering)
CAS Number 407581-83-3
Molecular Formula C₂₅H₂₀Cl₂N₂O₅
Molecular Weight ~499.34 g/mol
Appearance Dark red/purple solid
Solubility Soluble in DMSO, DMF; moderately soluble in aqueous buffers (pH > 6)

Part 2: Chemical Structure & Topology

The molecule consists of a fluorescent xanthene core (tetramethylated nitrogens) and a substituted phenyl ring . The "1,4-dichloro" nomenclature typically refers to the positions on the phenyl ring relative to the dicarboxylic acid starting material, but structurally, the chlorines are located ortho to the xanthene attachment point (positions 2' and 6' on the phenyl ring relative to the bridge).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity. The chlorines on the bottom ring lock the conformation, preventing the formation of the non-fluorescent lactone state and reducing quenching.

ChemicalStructure cluster_xanthene Xanthene Core (Fluorescent) cluster_phenyl Substituted Phenyl Ring (Bottom) X1 N(CH3)2 (Pos 3) Core Xanthene System (Planar, Conjugated) X1->Core X2 O (Bridge) X3 N(CH3)2 (Pos 6) X3->Core P1 C1' (Attachment) Core->P1 C-C Bond (Restricted Rotation) P2 Cl (Pos 2') (Steric Lock) P1->P2 P6 Cl (Pos 6') (Steric Lock) P1->P6 P3 H (Pos 3') P2->P3 P4 COOH (Pos 4'/5') (Isomer Dependent) P3->P4 P5 H (Pos 5') P4->P5 P5->P6 caption Fig 1: Topology of 1,4-Dichloro-6-TAMRA. Chlorines at 2',6' (ortho) prevent rotation.

Mechanistic Impact of Chlorination
  • Steric Hindrance (The "Orthogonal" Effect): The bulky chlorine atoms at the 2' and 6' positions (ortho to the xanthene) force the phenyl ring to remain perpendicular to the xanthene plane. This prevents photoinduced electron transfer (PET) quenching and inhibits the formation of the colorless spirolactone form.

  • pKa Modulation: The electron-withdrawing chlorines lower the pKa of the carboxyl group and the xanthene system, ensuring the dye remains in its highly fluorescent zwitterionic or cationic form over a broader pH range (pH 4–9).

Part 3: Physicochemical Properties

The 1,4-dichloro modification results in a slight spectral shift compared to standard TAMRA, but significantly improves robustness.

PropertyValue / BehaviorComparison to TAMRA
Excitation Max (

)
541 nm Slightly blue-shifted (~2-5 nm)
Emission Max (

)
568 nm Slightly blue-shifted
Extinction Coefficient (

)
~90,000 M⁻¹cm⁻¹Comparable
Quantum Yield (

)
High (>0.8) Higher than TAMRA in acidic/neutral buffers
Photostability Excellent Significantly more stable (less bleaching)
pH Stability Stable pH 4–10TAMRA is sensitive < pH 6
Jablonski Diagram: Photophysics

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation S1->S0 Emission S1->S0 Non-Rad Decay Abs Absorption (541 nm) Fl Fluorescence (568 nm) ISC Intersystem Crossing (Reduced by Cl) caption Fig 2: Photophysical cycle. Chlorination suppresses non-radiative decay pathways.

Part 4: Synthesis & Conjugation Protocols

Synthesis Pathway

The dye is typically synthesized via the condensation of 3,6-dichloro-4-carboxyphthalic anhydride with 3-dimethylaminophenol .

  • Regiochemistry: The reaction produces a mixture of 5-carboxy and 6-carboxy isomers. These must be separated via HPLC or fractional crystallization. The 6-carboxy isomer is preferred for its steric accessibility in labeling.

Conjugation Protocol (NHS Ester)

For labeling amines (lysine residues, N-terminal amines, or amino-modified DNA):

  • Preparation: Dissolve 1 mg of 1,4-Dichloro-6-TAMRA-SE (Succinimidyl Ester) in 100 µL anhydrous DMSO.

  • Buffer: Prepare the target biomolecule in 0.1 M Sodium Bicarbonate (pH 8.3) . Avoid amine-containing buffers (Tris, Glycine).

  • Reaction: Add dye solution to the protein/DNA (10-20 molar excess for proteins, 5-10 for DNA).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Purification: Remove excess dye using a Sephadex G-25 column or dialysis against PBS.

Part 5: Applications

Automated DNA Sequencing

This dye is a core component of "BigDye" terminator chemistry.[2] The 1,4-dichloro derivatives (often paired with fluorescein donors) serve as energy transfer acceptors. Their narrow emission bandwidth and stability allow for clean separation of the four bases in capillary electrophoresis.

Oligonucleotide Probes (qPCR)

Used as a quencher or reporter in dual-labeled probes (e.g., TaqMan). Its stability withstands the thermal cycling of PCR better than standard fluorescein/rhodamine pairs.

Fluorescence Resonance Energy Transfer (FRET)
  • Role: Acceptor.

  • Donor Pair: FAM (Fluorescein), JOE, or VIC.

  • Förster Radius (

    
    ):  ~50–60 Å (depending on the donor).
    

References

  • MedChemExpress. (2024). 1,4-Dichloro 6-carboxytetramethylrhodamine Product Data Sheet. Retrieved from

  • Cayman Chemical. (2023). 6-Carboxytetramethylrhodamine (6-TAMRA) Technical Information. Retrieved from

  • Rosenblum, B. B., et al. (1997).[3] "New dye-labeled terminators for improved DNA sequencing patterns."[3] Nucleic Acids Research, 25(19), 3925–3929. (Foundational work on dichlororhodamines for sequencing).

  • AAT Bioquest. (2024).[2] 6-dR110 [6-Carboxy-4,7-dichlororhodamine 110] Properties. Retrieved from

  • PubChem. (2024). 6-Carboxytetramethylrhodamine Compound Summary. Retrieved from

Sources

properties of rhodamine-class fluorescent dyes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Rhodamine-Class Fluorescents Sub-Title: Mechanistic Architecture, Photophysical Optimization, and Experimental Protocols for Advanced Bioimaging

Executive Summary

Despite the proliferation of synthetic fluorophores, rhodamine derivatives remain the cornerstone of small-molecule bioimaging. Their enduring dominance is not accidental but structural: the xanthene core offers a unique combination of high quantum yield, photostability, and a tunable "spirocyclization" mechanism that enables modern super-resolution techniques (STED, SMLM). This guide provides a technical deep-dive into the rhodamine family, moving from orbital mechanics to benchtop protocols, designed for researchers requiring high-fidelity labeling strategies.

Chemical Architecture & Photophysics

The fluorescence of rhodamine dyes arises from the xanthene tricyclic core. Unlike fluorescein, which is pH-sensitive near physiological levels (pKa ~6.4), rhodamines are generally pH-insensitive due to the substitution of oxygen with nitrogen atoms (amino groups) at the 3 and 6 positions.

The Spirocyclization Equilibrium (The "On-Off" Switch)

The most critical feature for modern imaging—particularly single-molecule localization microscopy (SMLM)—is the equilibrium between two isomeric forms:

  • Spiro-Lactone (OFF): A colorless, non-fluorescent, hydrophobic form. This state facilitates cell permeability.[1][2][3]

  • Zwitterion (ON): A highly fluorescent, colored, open form.

This equilibrium (


) determines the dye's fluorogenicity.
  • High

    
     (Open favored):  Bright, standard labeling (e.g., TMR, Rhodamine B).
    
  • Low

    
     (Closed favored):  Cell-permeable, fluorogenic. The dye turns "ON" only when the equilibrium shifts upon binding to a target (e.g., SiR-actin, Janelia Fluor dyes).
    

Spirocyclization Lactone Spiro-Lactone Form (Closed Ring) Non-Fluorescent Cell Permeable Zwitterion Zwitterionic Form (Open Ring) Highly Fluorescent Target Bound Lactone->Zwitterion  Acidic pH / Target Binding   Zwitterion->Lactone  Non-polar Environment  

Figure 1: The dynamic equilibrium between the non-fluorescent spiro-lactone and the fluorescent zwitterion. Modifications to the xanthene core (e.g., azetidine rings in Janelia Fluor dyes) tune this equilibrium.

The Rhodamine Family Tree: Comparative Analysis

Quantifiable photophysical properties are essential for panel design. The following table synthesizes data for standard and next-generation rhodamines.

Table 1: Photophysical Properties of Key Rhodamine Derivatives

Dye VariantEx/Em Max (nm)Extinction Coeff.[1][3] (

)
Quantum Yield (

)
Key CharacteristicApplication
Rhodamine 6G 530 / 550116,000

0.95 (EtOH)Extremely bright; high photostability.Laser dye, flow cytometry standards.[1][4]
Rhodamine B 545 / 567106,000

0.30 - 0.70Temperature sensitive fluorescence.Mitochondria, fluid dynamics.
TAMRA (TMR) 555 / 58090,000

0.30 - 0.60Standard FRET acceptor; robust.Antibody conjugation, DNA sequencing.
Texas Red 595 / 61585,000

~0.90Red-shifted sulfonyl chloride derivative.IHC, Flow Cytometry (distinct from FITC).
Janelia Fluor 549 549 / 571101,000

0.88Azetidine-substituted; high brightness.Live-cell STED, dSTORM, HaloTag.[1][3]
SiR (Silicon Rhodamine) 652 / 674100,000

0.39Far-red; Si-substituted xanthene core.Live-cell Super-resolution (STED).[1][2][3][5]

Note: Values for


 and 

are solvent-dependent (typically measured in Ethanol or Methanol). [1, 2, 3]

Functionalization & Bioconjugation

To utilize rhodamines for specific targeting, they must be chemically modified with reactive handles. The most robust chemistry for protein labeling involves N-hydroxysuccinimide (NHS) esters .[6]

Mechanism of Action

NHS esters react with primary amines (


) on Lysine residues and the N-terminus of proteins to form a stable amide bond.[6] This reaction competes with hydrolysis (reaction with water), making pH control critical.

Conjugation Antibody Antibody (IgG) (Lysine -NH2 groups) Reaction Nucleophilic Attack (Amide Bond Formation) Antibody->Reaction Dye Rhodamine-NHS Ester (Activated) Dye->Reaction Buffer Reaction Buffer (pH 8.3, Amine-Free) Buffer->Reaction Conjugate Rhodamine-Antibody Conjugate (Stable Amide Linkage) Reaction->Conjugate Byproduct NHS Group (Leaving Group) Reaction->Byproduct

Figure 2: Workflow for NHS-ester mediated antibody conjugation.[6] The reaction requires a slightly basic, amine-free environment.

Advanced Applications: Super-Resolution & Sensing[1]

Mitochondrial Potential Sensing (Rhodamine 123)

Rhodamine 123 is cationic.[4] Per the Nernst equation, it accumulates in the mitochondrial matrix driven by the negative membrane potential (


). It is not fixed; if the potential collapses (e.g., apoptosis), the dye leaks out, providing a real-time readout of cell health. [4]
STED Nanoscopy (Silicon Rhodamine - SiR)

Silicon Rhodamines (SiR) replace the bridging oxygen with a dimethylsilicon group. This induces a bathochromic (red) shift into the near-infrared window (~650-670 nm), reducing phototoxicity. Crucially, SiR dyes exist predominantly in the spiro-lactone form in solution (low background) but switch to the zwitterion form upon binding to a protein tag (HaloTag/SNAP-tag) or cytoskeleton (SiR-Tubulin/Actin). This "fluorogenic" property eliminates the need for washing steps in live-cell imaging. [5, 6]

Experimental Protocols

Protocol A: Mitochondrial Membrane Potential Assay (Rhodamine 123)

Objective: Quantify


 in live adherent cells.

Materials:

  • Rhodamine 123 (Stock: 5 mM in DMSO).

  • Live cell imaging buffer (e.g., HBSS with Ca/Mg/Glucose).

  • Positive Control: CCCP (uncoupler).

Step-by-Step:

  • Preparation: Dilute Rh123 stock into warm culture medium to a final concentration of 1–10 µM . Note: High concentrations (>20 µM) can quench fluorescence via stacking.

  • Loading: Aspirate media from cells grown on coverslips. Add Rh123 loading solution.

  • Incubation: Incubate for 30 minutes at 37°C .

  • Wash: Aspirate loading solution. Wash cells

    
     with pre-warmed imaging buffer to remove extracellular dye.
    
  • Imaging: Image immediately using FITC/GFP settings (Ex 488 nm / Em 525 nm).

  • Validation: Treat control wells with 50 µM CCCP for 10 mins. Loss of mitochondrial fluorescence confirms voltage dependence.

Protocol B: Antibody Conjugation with NHS-Rhodamine

Objective: Label a primary IgG antibody with TAMRA-NHS or Janelia Fluor 549-NHS.

Critical Parameters:

  • Buffer: 100 mM Sodium Bicarbonate (

    
    ), pH 8.3. NO TRIS or Glycine. 
    
  • Stoichiometry: 10-20 molar excess of dye to protein.

Step-by-Step:

  • Buffer Exchange: If antibody is in Tris or contains BSA/Azide, dialyze against PBS or use a desalting column (e.g., Zeba Spin) to exchange into Sodium Bicarbonate pH 8.3.

  • Dye Solubilization: Dissolve NHS-Rhodamine in anhydrous DMSO (freshly opened) to 10 mg/mL. Do not store NHS esters in water.

  • Reaction: Add dye solution to antibody solution dropwise while vortexing gently.

    • Target: 1 mg antibody (~6.6 nmol) + ~70-130 nmol dye.

  • Incubation: Incubate for 1 hour at Room Temperature in the dark with rotation.

  • Quenching (Optional): Add 100 mM Tris-HCl (pH 8.0) for 10 mins to scavenge unreacted NHS ester.

  • Purification: Apply reaction mixture to a Sephadex G-25 desalting column (or equivalent) equilibrated with PBS. Collect the first colored band (the heavy conjugate elutes first; free dye elutes later).

  • Quantification: Measure

    
     (protein) and 
    
    
    
    (dye). Calculate Degree of Labeling (DOL) using the correction factor (CF ~0.3 for Rhodamines).
    
    

References

  • Oregon Medical Laser Center (OMLC). Rhodamine 6G Absorption and Fluorescence Spectra. Available at: [Link]

  • Cold Spring Harbor Protocols. Labeling Mitochondria with Rhodamine 123. Available at: [Link]

  • Spirochrome. SiR-Tubulin Kit Technical Datasheet. Available at: [Link]

  • Grimm, J. B., et al. A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods (2015). Available at: [Link]

Sources

1,4-Dichloro-6-carboxytetramethylrhodamine: Technical Solubility & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 1,4-Dichloro-6-carboxytetramethylrhodamine (often associated with the d-TAMRA class of dyes). It details solubility parameters, preparation protocols, and critical handling requirements for high-precision applications in genomic sequencing and proteomic labeling.

Core Chemical Identity & Mechanism

1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) is a chlorinated derivative of the standard fluorophore 6-TAMRA. The addition of chlorine atoms to the xanthene core serves two critical mechanistic functions:

  • Spectral Tuning: It induces a bathochromic (red) shift and narrows the emission bandwidth compared to non-chlorinated TAMRA, reducing spectral crosstalk in multiplex assays (e.g., Sanger sequencing).

  • Photostability: The electron-withdrawing chlorine substituents stabilize the excited state, reducing photobleaching rates during high-intensity laser interrogation.

Physicochemical Profile
PropertySpecification
Chemical Name 1,4-Dichloro-6-carboxytetramethylrhodamine
Common Alias d-TAMRA (isomer specific), 6-DCTMR
CAS Number 407581-83-3
Molecular Weight ~499.34 g/mol (Free Acid)
Excitation / Emission 540–546 nm / 568–575 nm
Appearance Dark red to purple crystalline solid
Solubility Class Lipophilic fluorophore; sparingly soluble in pure water

Solubility Profile & Solvent Compatibility

The chlorination of the xanthene ring significantly increases the hydrophobicity of this molecule compared to standard TAMRA. Direct dissolution in aqueous buffers is not recommended and will lead to micro-precipitation and labeling artifacts.

Solvent Compatibility Table
Solvent SystemSolubility LimitSuitabilityNotes
Anhydrous DMSO > 10 mg/mL Excellent Preferred for stock solutions. Hygroscopic; use fresh or stored over dessicant.
Anhydrous DMF > 10 mg/mL Excellent Alternative to DMSO. Easier to remove by evaporation but prone to amine degradation if not fresh.
Methanol / Ethanol ~ 5 mg/mLGoodSuitable for spectroscopic measurements; avoid for protein labeling (denaturation risk).
PBS (pH 7.4) < 0.1 mg/mLPoor Do not use for stock. Only use for final dilution (< 5% v/v organic cosolvent required).
Water (ddH₂O) InsolubleN/A Requires pH adjustment (> pH 6.5) and organic co-solvent.

Critical Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Create a master stock for long-term storage (-20°C).

  • Calculate Mass: For 1 mg of dye (MW ≈ 499.34 g/mol ), required volume for 10 mM is ~200 µL.

  • Solvent Choice: Use anhydrous DMSO (Spectroscopy grade).

    • Why: Water in DMSO causes hydrolysis of succinimidyl esters (if using the SE form) and promotes aggregation of the free acid.

  • Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no undissolved particulate remains.

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C with desiccant.

Protocol B: Aqueous Dilution for Protein Labeling

Target: Conjugation reaction in aqueous buffer without precipitation.

  • Buffer Prep: Use PBS or Sodium Borate (pH 8.5).

    • Note: Higher pH (8.3–8.5) favors the deprotonation of the carboxylic acid, improving solubility, and enhances the reactivity of NHS-esters toward primary amines.

  • Dilution Factor: Never exceed 10% (v/v) organic solvent in the final protein mixture.

  • Stepwise Addition:

    • Dissolve protein in buffer first.

    • Add the dye stock (from Protocol A) slowly while vortexing the protein solution.

    • Reasoning: Rapid addition creates local regions of high organic concentration, precipitating the protein or causing the dye to crash out as "micelles" before it can conjugate.

Visualization of Workflows

Figure 1: Solubility & Usage Decision Tree

This logic flow ensures the correct solvent is selected based on the downstream application, preventing common experimental failures like hydrolysis or precipitation.

SolubilityWorkflow Start Start: 1,4-Dichloro-6-TAMRA Solid SolventCheck Select Primary Solvent Start->SolventCheck DMSO Anhydrous DMSO/DMF (Recommended) SolventCheck->DMSO Standard Path Water Pure Water/Buffer (Direct Dissolution) SolventCheck->Water Avoid Stock Master Stock Solution (10-20 mM) DMSO->Stock Fail FAILURE: Precipitation & Hydrolysis Risk Water->Fail App_Labeling Application: Protein/DNA Labeling Stock->App_Labeling App_Spec Application: Spectroscopy/QC Stock->App_Spec Dilution Dilute into Buffer (pH 8.5) < 10% DMSO Final App_Labeling->Dilution Measure Dilute into MeOH or PBS (pH > 7.0) App_Spec->Measure

Caption: Decision tree for solvent selection. Direct aqueous dissolution is the primary failure mode.

Figure 2: Conjugation Reaction Mechanism

The following diagram illustrates the labeling pathway, highlighting the competition between the desired conjugation (Amide bond formation) and the competing hydrolysis reaction, which is accelerated by poor solubility or incorrect pH.

ConjugationPath Dye 1,4-Dichloro-TAMRA (NHS Ester) Intermediate Tetrahedral Intermediate Dye->Intermediate Nucleophilic Attack Protein Protein (Lysine -NH2) Protein->Intermediate Product Stable Conjugate (Amide Bond) Intermediate->Product Primary Pathway (pH 8.3) Hydrolysis Hydrolyzed Dye (Non-Reactive Carboxylate) Intermediate->Hydrolysis Competing Pathway (Slow addition prevents this) Water H2O / High pH Water->Hydrolysis

Caption: Kinetic competition between amine conjugation and hydrolysis. High local dye concentration favors hydrolysis.

Troubleshooting & FAQ

Issue: Dye precipitates upon addition to buffer.
  • Cause: The "1,4-dichloro" modification makes the core highly hydrophobic. Rapid addition to aqueous buffer causes aggregation.

  • Solution: Increase the organic co-solvent concentration (up to 10-15% DMSO if protein tolerates). Use a "step-down" dilution: Dilute stock 1:10 in 50% DMSO/Water, then add that to the bulk buffer.

Issue: Low Labeling Efficiency (DOL < 1.0).
  • Cause: Hydrolysis of the NHS ester before reaction.

  • Solution: Ensure the DMSO stock is anhydrous.[1][2] Check that the reaction buffer is free of primary amines (e.g., NO Tris buffer; use PBS or Borate).

Issue: Spectral Shift observed.
  • Cause: Aggregation (H-dimers) causes a blue-shift and quenching.

  • Solution: Add a chaotropic agent or surfactant (e.g., 0.1% Tween-20) to the buffer to disperse dye aggregates.

References

  • MedChemExpress . (2024). 1,4-Dichloro 6-carboxytetramethylrhodamine Product Datasheet. Retrieved from

  • AAT Bioquest . (2024). 5-dTMR [5-Carboxy-4,7-dichlorortetramethylrhodamine] Properties and Applications. Retrieved from [3]

  • PubChem . (2024). 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine. Retrieved from

  • Biotium . (2024). TAMRA SE, 5 and 6 isomers - Protocol and Solubility. Retrieved from

Sources

Technical Monograph: 1,4-Dichloro-6-carboxytetramethylrhodamine

[1][2]

Executive Summary: The Molecular Weight Imperative

For precise stoichiometric calculations in bioconjugation and analytical quality control, the molecular weight (MW) of 1,4-Dichloro-6-carboxytetramethylrhodamine is the foundational constant.[1]

  • Molecular Weight (Average): 499.34 g/mol [2]

  • Exact Mass (Monoisotopic): 498.07 g/mol [1]

  • Molecular Formula: C₂₅H₂₀Cl₂N₂O₅[2]

  • CAS Number: 407581-83-3[1][3][4][5]

Critical Note on Stoichiometry: Unlike standard Tetramethylrhodamine (TAMRA), the addition of two chlorine atoms significantly alters the molecular mass (+68.9 Da relative to TMR). Failure to account for this mass shift during the preparation of stock solutions will result in a 13.8% error in molar concentration , potentially leading to over-labeling of proteins (quenching) or under-labeling (poor signal).[1]

Chemical Identity & Structural Analysis[1][7][8]

To ensure scientific integrity, one must understand why the molecular weight is 499.34 g/mol . This value is derived from the core Tetramethylrhodamine (TMR) structure modified by dichlorination.

Structural Derivation

The nomenclature "1,4-dichloro" refers to the substitution pattern on the xanthene ring system (often corresponding to positions 4 and 7 in alternative fluorescein-based numbering schemes, or 4,5 in IUPAC xanthene numbering, depending on the specific vendor convention). These chlorines are added to the xanthene core to suppress pH sensitivity and improve photostability.

ComponentFormula ChangeMass Contribution (Da)
Parent TMR (6-isomer) C₂₅H₂₂N₂O₅~430.45
Chlorination (Add 2 Cl) + Cl₂+ 70.90
Substitution (Remove 2 H) - H₂- 2.02
Net Change + Cl₂ - H₂ + 68.88
Total MW C₂₅H₂₀Cl₂N₂O₅ 499.34
Isomeric Specificity (6-Isomer)

The "6-carboxy" designation indicates the carboxylic acid is in the para position relative to the xanthene linkage on the pendant phenyl ring.[1] This is crucial for purification; mixed isomers (5- and 6-) cause peak broadening in HPLC.[1][6] This guide assumes the use of the pure 6-isomer (CAS 407581-83-3).[1]

Spectral Properties & Application Logic

The chlorination of the TMR core does not just add weight; it alters the electron density of the fluorophore, resulting in a bathochromic (red) shift and increased resistance to photobleaching compared to standard TAMRA.

  • Excitation Max (λex): 541 nm[1][7][8][9]

  • Emission Max (λem): 568 nm[1][7][8][9]

  • Extinction Coefficient (ε): ~90,000 M⁻¹cm⁻¹ (Solvent dependent, typically MeOH or DMSO)[1][6]

  • Quantum Yield: High (typically >0.3, enhanced by chlorination preventing electron transfer quenching).

Diagram 1: Chemical Property Logic

ChemicalLogicTMRStandard TMR(MW 430.45)DdTMR1,4-Dichloro-TMR(MW 499.34)TMR->DdTMR Synthesis ClChlorination(+2 Cl, -2 H)Cl->DdTMRProp1Red Shifted Spectra(Ex 541 / Em 568)DdTMR->Prop1Prop2Enhanced Photostability(Reduced Bleaching)DdTMR->Prop2

Caption: Structural modification logic showing how chlorination transforms standard TMR into the 1,4-Dichloro derivative, altering both mass and spectral properties.

Bioconjugation Protocol: Antibody Labeling

This protocol assumes the use of the free acid form of 1,4-Dichloro-6-carboxytetramethylrhodamine.[1] If you possess the NHS-ester (Succinimidyl Ester), skip the activation step (Step 2).[1]

Objective: Label a monoclonal antibody (IgG) targeting a Degree of Labeling (DOL) of 3-5 dyes per protein.[1]

Reagents Required[2][12][13]
  • Fluorophore: 1,4-Dichloro-6-carboxytetramethylrhodamine (MW 499.34).[1]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: 1X PBS (pH 7.4) and Sodium Bicarbonate (1M, pH 8.5).

Step-by-Step Methodology
Step 1: Stock Solution Preparation (The Critical Calculation)[1]
  • Goal: Prepare a 10 mM stock solution.

  • Calculation: To prepare 100 µL of stock:

    
    
    
    
    [1]
  • Action: Dissolve 0.5 mg of dye in 100 µL of anhydrous DMSO. Vortex until fully dissolved. Do not use water; hydrolysis will occur.

Step 2: In-Situ Activation (If using Free Acid)[1]
  • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the dye solution.

  • Incubate at room temperature for 15 minutes in the dark.

  • Note: This converts the carboxyl group to a reactive NHS-ester.[1]

Step 3: Conjugation Reaction
  • Buffer Exchange: Ensure antibody is in a non-amine buffer (PBS is acceptable, but Tris is forbidden). Adjust pH to 8.3–8.5 using 1M Sodium Bicarbonate (10% v/v).

  • Molar Ratio: Target a 15:1 Dye-to-Protein molar excess.

    • IgG MW ≈ 150,000 g/mol .

    • For 1 mg IgG (6.67 nmol), use ~100 nmol of dye.

    • Volume of 10 mM dye stock =

      
      .[1]
      
  • Mixing: Slowly add the activated dye to the protein solution while gently vortexing.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

Step 4: Purification
  • Use a Desalting Column (e.g., PD-10 or Zeba Spin, 7K MWCO) equilibrated with PBS.

  • Collect the colored protein band (the first band to elute). Unreacted dye will remain in the column.

Diagram 2: Bioconjugation Workflow

ConjugationStartStart: 0.5 mg Dye(MW 499.34)SolubilizeDissolve in DMSO(10 mM Stock)Start->SolubilizeActivateActivation:Add EDC + NHS(15 min, RT)Solubilize->ActivateCoupleCoupling Reaction:15x Molar Excess(1 hr, Dark)Activate->CouplePrepAbPrep Antibody:pH 8.5 BicarbonatePrepAb->CouplePurifyPurification:Size Exclusion (7K MWCO)Couple->PurifyQCQC: UV-Vis & Mass SpecPurify->QC

Caption: Step-by-step workflow for activating and coupling 1,4-dichloro-6-TAMRA to an antibody.

Quality Control & Validation

Trustworthiness in data comes from self-validating systems.[1] You must verify the conjugate.

Determining Degree of Labeling (DOL)

Use UV-Vis spectroscopy.[1] Measure absorbance at 280 nm (


1
  • 
    : 90,000 M⁻¹cm⁻¹[1]
    
  • 
    : 210,000 M⁻¹cm⁻¹ (for IgG)[1]
    
  • CF (Correction Factor): ~0.2 (Absorbance of the dye at 280 nm relative to 541 nm). Note: Chlorinated rhodamines often have higher CF values than standard TMR; verify experimentally if precision is critical.

Mass Spectrometry (Identity Confirmation)

To confirm the identity of the starting material (the dye itself) before conjugation:[1]

  • Technique: LC-MS (ESI).[1]

  • Expected Signal:

    • Positive Mode (M+H)⁺: 499.34 + 1.01 = 500.35 m/z

    • Isotope Pattern: Due to two Chlorine atoms, expect a distinct isotopic envelope (M, M+2, M+4) with relative intensities of roughly 9:6:1. This is a definitive fingerprint for dichloro-rhodamine.

References

  • PubChem. (2024). Compound Summary: 1,4-Dichloro-6-carboxytetramethylrhodamine (CAS 407581-83-3).[1][3][4][5] Retrieved from [Link][1]

Methodological & Application

Application Note: High-Fidelity Flow Cytometry with 1,4-Dichloro-6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1,4-Dichloro-6-carboxytetramethylrhodamine (often abbreviated as dTAMRA or 1,4-dichloro-TAMRA ) in flow cytometry. Unlike standard tetramethylrhodamine (TAMRA), this chlorinated analog offers distinct physicochemical properties—enhanced photostability and reduced pH sensitivity—making it a critical fluorophore for high-fidelity immunophenotyping and quantitative fluorescence assays.

Part 1: Technical Introduction & Mechanism

The Molecule: Why Chlorination Matters

Standard 5(6)-carboxytetramethylrhodamine (TAMRA) is a workhorse fluorophore, but it suffers from pH sensitivity and moderate photobleaching. 1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) introduces chlorine substituents to the xanthene ring system.

  • pKa Shift: The electron-withdrawing chlorine atoms lower the pKa of the phenolic/amino groups, ensuring the dye remains in its highly fluorescent, zwitterionic state across a broader pH range (pH 4–9). This is critical for intracellular staining where lysosomal pH can quench standard rhodamines.

  • Photostability: The substituents sterically hinder the rotation of the phenyl ring and reduce oxidative degradation, significantly increasing the dye's half-life under laser interrogation (532 nm or 561 nm).

  • Spectral Profile:

    • Excitation Max: 541 nm (Optimally excited by 532 nm Green or 561 nm Yellow-Green lasers).

    • Emission Max: 568 nm (Detect in the PE or RFP channel).

Core Applications
  • Direct Antibody Conjugation: For creating stable, direct conjugates of primary antibodies, eliminating secondary antibody background.

  • Intracellular Flow Cytometry: Its pH independence makes it superior to Fluorescein (FITC) or standard TAMRA for acidic compartments (endosomes/lysosomes).

  • FRET Acceptor: Acts as an efficient acceptor for GFP or FITC in FRET assays due to high extinction coefficient and spectral overlap.

Part 2: Experimental Protocols

Protocol A: Conjugation of 1,4-Dichloro-6-TAMRA to Antibodies

Target Audience: Researchers custom-labeling antibodies for multicolor panels.

Prerequisites:

  • Fluorophore: 1,4-Dichloro-6-carboxytetramethylrhodamine (activate as NHS Ester before use or purchase pre-activated SE form).

  • Antibody: Purified IgG (free of BSA, gelatin, or amine-containing buffers like Tris).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3).

Step-by-Step Methodology:

  • Antibody Preparation:

    • Buffer exchange the antibody into 0.1 M Sodium Bicarbonate (pH 8.3) using a Zeba™ Spin Desalting Column (7K MWCO).

    • Adjust concentration to 1–2 mg/mL. Why? High concentration favors intermolecular conjugation over hydrolysis.

  • Dye Activation (If using free acid):

    • Dissolve 1 mg of 1,4-Dichloro-6-TAMRA in 100 µL anhydrous DMSO.

    • Add 1.2 equivalents of TSTU and 2 equivalents of DIPEA. Incubate for 30 mins at RT to generate the Succinimidyl Ester (SE) in situ.

    • Note: If using commercial 1,4-Dichloro-6-TAMRA-SE , dissolve directly in DMSO immediately before use.

  • Conjugation Reaction:

    • Add the Dye-NHS ester to the antibody solution at a molar ratio of 10:1 to 15:1 (Dye:Protein).

    • Scientific Logic: A ratio of 10–15:1 typically yields a Degree of Labeling (DOL) of 2–4 dyes per antibody. Higher ratios risk quenching (H-dimer formation) and precipitation.

    • Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

  • Purification (Critical Step):

    • Remove unreacted dye using a Sephadex G-25 column or 10K MWCO dialysis cassette against PBS (pH 7.2).

    • Validation: Unreacted dye causes high background and "sticky" non-specific binding in cytometry. Continue dialysis until the dialysate is clear.

  • Quantification:

    • Measure Absorbance at 280 nm (

      
      ) and 541 nm (
      
      
      
      ).
    • Calculate DOL:

      
      
      
    • Target: DOL 2.5 – 4.5.

Protocol B: Flow Cytometry Staining & Compensation

Target Audience: Users running the labeled antibody on a cytometer.

Configuration:

  • Laser: 532 nm (Green) or 561 nm (Yellow-Green). Sub-optimal: 488 nm (Blue) – excites ~40% efficiency.

  • Filter: 582/15 nm or 585/42 nm (Standard PE channel).

Workflow:

  • Cell Prep: Harvest

    
     cells; wash with FACS Buffer (PBS + 1% BSA + 0.1% NaN3).
    
  • Block: Incubate with Fc-Block (anti-CD16/32) for 10 mins on ice.

  • Stain: Add titrated 1,4-Dichloro-6-TAMRA-Antibody (typically 0.1–0.5 µg per test). Incubate 30 mins at 4°C in dark.

  • Wash: Wash 2x with 2 mL FACS Buffer (300 x g, 5 mins).

  • Acquisition:

    • Set voltage on PE/Yellow channel.

    • Compensation: 1,4-Dichloro-6-TAMRA has significant spillover into the PE-Texas Red (610/20) or PE-Cy5 (670/14) channels. Run single-color controls to calculate the compensation matrix.

Part 3: Visualization & Data Structure

Spectral Properties Table
PropertyValueNotes
Excitation Max 541 nmBest with 532/561 nm lasers.
Emission Max 568 nmDetect in PE or RFP filter sets.
Extinction Coeff. ~90,000 M⁻¹cm⁻¹High brightness.
Quantum Yield ~0.70High efficiency (solvent dependent).
Solubility DMSO, DMFHydrophobic; requires organic solvent for stock.
pKa < 3.0Fluorescence is pH independent in physiological range.
Logic Diagram: Conjugation & QC Workflow

ConjugationWorkflow Start Start: Purified Antibody (1 mg/mL in PBS) BufferEx Buffer Exchange (0.1M NaHCO3, pH 8.3) Start->BufferEx Reaction Conjugation Reaction (Ratio 15:1, 1hr @ RT) BufferEx->Reaction DyePrep Prepare 1,4-Dichloro-TAMRA-SE (10 mM in Anhydrous DMSO) DyePrep->Reaction Add immediately Purification Purification (Sephadex G-25 / Dialysis) Reaction->Purification QC QC: Calculate DOL (Target: 2.5 - 4.5) Purification->QC Fail DOL < 2.0 or > 6.0 (Repeat or Discard) QC->Fail Fail Success Ready for Flow Cytometry QC->Success Pass Fail->Start Adjust Ratio

Figure 1: Decision tree for the conjugation and quality control of 1,4-Dichloro-6-TAMRA antibodies.

Part 4: Troubleshooting & Expert Insights

Common Failure Modes
  • Low Signal:

    • Cause: Hydrolysis of the NHS ester prior to addition.

    • Fix: Use anhydrous DMSO and prepare the dye stock immediately before use. Do not store diluted dye.

  • Precipitation:

    • Cause: Over-labeling (DOL > 6) makes the antibody hydrophobic.

    • Fix: Reduce molar ratio to 10:1.

  • High Background:

    • Cause: Free dye sticking to cells.

    • Fix: Ensure rigorous desalting (Step 4). Use a 0.2 µm syringe filter on the final conjugate if aggregates form.

Compensation Matrix Alert

When using 1,4-Dichloro-6-TAMRA in a panel with PE-Cy5 or 7-AAD , be aware of spillover.

  • Primary Detector: 585/42 (Yellow/Orange).

  • Spillover: ~15-20% into the 610/20 channel.

  • Action: Always use single-stained beads (UltraComp eBeads™) labeled with the exact 1,4-Dichloro-6-TAMRA conjugate to set accurate compensation. Do not use generic PE beads.

References

  • PubChem. (2025). 1,4-Dichloro-6-carboxytetramethylrhodamine (Compound Summary).[1][2][3][4][5][6][7][8] National Library of Medicine. Available at: [Link]

  • Kvach, M. V., et al. (2009). "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes." Bioconjugate Chemistry, 20(8), 1673–1682. (Provides synthesis context for carboxytetramethylrhodamine derivatives). Available at: [Link]

Sources

Application Note: 1,4-Dichloro-6-carboxytetramethylrhodamine for High-Fidelity Immunofluorescence

[1]

Introduction & Technical Overview

1,4-Dichloro-6-carboxytetramethylrhodamine is a high-performance xanthene-based fluorophore.[1] While standard Tetramethylrhodamine (TAMRA) has been a workhorse in microscopy, it suffers from pH sensitivity and moderate photobleaching.[1] The introduction of chlorine atoms (typically at the 4,7-positions of the xanthene core, often numbered 1,4 in specific nomenclature variants depending on the ring priority) significantly alters the dye's electronic properties.[1]

Key Advantages:
  • Enhanced Photostability: The electron-withdrawing chlorine substituents stabilize the excited state, reducing the rate of photobleaching compared to non-chlorinated TAMRA or TRITC.[1]

  • pH Insensitivity: Chlorinated rhodamines typically exhibit a lower pKa, maintaining high fluorescence intensity even in acidic environments (e.g., endosomes or lysosomes).[1]

  • Spectral Profile:

    • Excitation Max (Ex): ~541 nm (Optimal for 532 nm or 543 nm lasers).[1]

    • Emission Max (Em): ~568 nm (Orange-Red).[1][2]

    • Stokes Shift: ~27 nm.[1]

Comparison of Orange-Red Fluorophores[1]
FluorophoreEx (nm)Em (nm)Relative BrightnessPhotostabilityNotes
1,4-Dichloro-6-TAMRA 541 568 High High Acid-resistant; ideal for long-term imaging.
TRITC550570MediumLowRapid photobleaching; pH sensitive.[1]
Cy3550570HighMediumGood brightness; susceptible to solvent quenching.[1]
Alexa Fluor 546556573HighHighStandard benchmark; proprietary structure.[1]

Mechanism of Action & Bioconjugation[1][3]

For immunofluorescence, this dye is rarely used as a free acid.[1] It is typically conjugated to a secondary antibody (e.g., Goat anti-Mouse IgG) via an NHS-ester (reacting with primary amines on Lysine residues) or a Maleimide (reacting with reduced cysteines).[1]

Bioconjugation Workflow (Simplified)

If you are starting with the reactive dye (NHS-ester form) and an unlabeled antibody:

  • Activation: The NHS-ester group on the dye attacks the nucleophilic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -amine of lysine on the antibody.
    
  • Bond Formation: A stable amide bond is formed, releasing N-hydroxysuccinimide.[1]

  • Purification: Unreacted dye must be removed via size-exclusion chromatography (Sephadex G-25) to prevent high background.[1]

Detailed Immunofluorescence Protocol

Scope: This protocol describes the staining of adherent mammalian cells using a primary antibody and a secondary antibody conjugated to 1,4-Dichloro-6-carboxytetramethylrhodamine.[1]

Reagents Required[1][4][5]
  • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).[1]

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.[1]

  • Blocking Buffer: 5% Normal Serum (from the host species of the secondary antibody) + 0.3% Triton X-100 in PBS.[1]

  • Wash Buffer: 1x PBS.[1]

  • Mounting Media: Antifade mounting medium (with or without DAPI).[1]

  • Secondary Antibody: 1,4-Dichloro-6-TAMRA conjugated IgG (Conc. 1-5 µg/mL).[1]

Step-by-Step Methodology
Phase 1: Cell Preparation & Fixation

Rationale: Proper fixation preserves antigenicity while immobilizing cellular structures.[1]

  • Seed Cells: Grow cells on sterile glass coverslips to 60-80% confluency.

  • Wash: Aspirate media and gently wash cells 2x with warm PBS.[1]

  • Fixation: Add 4% PFA for 15 minutes at Room Temperature (RT).

    • Critical: Do not over-fix (>20 mins), as this can mask epitopes.[1]

  • Wash: Aspirate PFA and wash 3x with PBS (5 mins each).

Phase 2: Permeabilization & Blocking

Rationale: Triton X-100 creates pores in the membrane to allow antibody entry.[1] Blocking prevents non-specific binding of the hydrophobic rhodamine dye.[1]

  • Permeabilize: Incubate cells in 0.1% Triton X-100 in PBS for 10 minutes at RT.

  • Wash: Wash 3x with PBS.

  • Block: Incubate in Blocking Buffer (5% Normal Serum) for 60 minutes at RT.

    • Tip: If using a Goat anti-Mouse secondary, use Goat Serum for blocking.[1]

Phase 3: Immunostaining

Rationale: Sequential incubation ensures specific target recognition.[1] The chlorinated TAMRA derivative provides the fluorescent signal.[1]

  • Primary Antibody: Dilute primary antibody in Blocking Buffer (typically 1:100 to 1:1000).[1]

  • Incubation: Apply to cells and incubate Overnight at 4°C (recommended for high signal-to-noise) or 1-2 hours at RT.

  • Wash: Wash 3x with PBS (5-10 mins each) with gentle agitation.

  • Secondary Antibody: Dilute 1,4-Dichloro-6-TAMRA secondary antibody to 1-5 µg/mL (approx 1:500) in Blocking Buffer.

    • Dark Step: From this point, keep samples protected from light.[1][3]

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Wash: Wash 3x with PBS (10 mins each).

Phase 4: Mounting & Imaging[1]
  • Counterstain (Optional): Incubate with DAPI (1 µg/mL) for 5 mins, then wash.[1]

  • Mount: Invert coverslips onto glass slides with a drop of Antifade Mounting Medium.[1] Cure overnight if using hardening media.[1]

  • Imaging: Use a fluorescence microscope with a TRITC/Cy3 filter set or a 543 nm laser (Confocal).[1]

    • Excitation Channel: 530–550 nm.[1]

    • Emission Channel: 560–580 nm.[1]

Visual Workflows

Experimental Workflow Diagram

IF_ProtocolStartStart: Adherent Cellson CoverslipsFixFixation4% PFA, 15 min RTStart->FixPermPermeabilization0.1% Triton X-100, 10 minFix->PermBlockBlocking5% Normal Serum, 1h RTPerm->BlockPrimaryPrimary AntibodyOvernight 4°CBlock->PrimaryWash1Wash 3x PBSPrimary->Wash1SecondarySecondary Ab Incubation1,4-Dichloro-6-TAMRA1h RT (Dark)Wash1->SecondaryWash2Wash 3x PBSSecondary->Wash2MountMount & ImageEx: 541nm | Em: 568nmWash2->Mount

Caption: Step-by-step Immunofluorescence workflow using 1,4-Dichloro-6-TAMRA.

Fluorescence Resonance Energy Transfer (FRET) Feasibility

This dye is an excellent Acceptor for GFP or FITC in FRET experiments due to the spectral overlap between GFP emission (509 nm) and 1,4-Dichloro-6-TAMRA excitation (541 nm).[1]

FRET_PathwayDonorDonor: GFP/FITC(Ex 488nm -> Em 509nm)EnergyTransferEnergy Transfer(FRET)Donor->EnergyTransfer< 10nm distanceAcceptorAcceptor: 1,4-Dichloro-6-TAMRA(Ex 541nm -> Em 568nm)EnergyTransfer->AcceptorSignalEmission SignalOrange-Red (568nm)Acceptor->Signal

Caption: FRET mechanism utilizing 1,4-Dichloro-6-TAMRA as an acceptor for GFP.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Unbound dye/antibodyIncrease washing steps (3x 10 mins).[1] Ensure blocking serum matches secondary host.[1]
Weak Signal PhotobleachingUse antifade mountant.[1] Confirm "Dichloro" variant is used (more stable than standard TAMRA).
Punctate Staining Dye AggregationSpin down secondary antibody stock (10,000g, 5 min) before use to remove aggregates.[1]
Non-Specific Nuclear Staining Charge InteractionRhodamines are cationic; lower antibody concentration or increase salt (NaCl) in wash buffer slightly.[1]

References

  • PubChem. (2024).[1] 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Application Note: High-Efficiency Oligonucleotide Labeling with 1,4-Dichloro-6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the post-synthetic labeling of amino-modified oligonucleotides with 1,4-Dichloro-6-carboxytetramethylrhodamine (1,4-Dichloro-6-TAMRA) . This specific isomer is a high-performance fluorophore often utilized for its distinct spectral properties and enhanced photostability compared to standard TAMRA derivatives.

Introduction & Technical Overview

1,4-Dichloro-6-carboxytetramethylrhodamine (hereafter referred to as 1,4-DC-6-TAMRA ) is a chlorinated derivative of tetramethylrhodamine. The addition of chlorine atoms to the xanthene or phenyl core modulates the dye's electronic structure, typically resulting in:

  • Enhanced Photostability: Resistance to photobleaching during high-intensity excitation (e.g., single-molecule imaging or qPCR).

  • Spectral Shift: A slight blue-shift in excitation/emission maxima (Ex: ~541 nm / Em: ~568 nm) compared to standard 6-TAMRA (Ex: 546 nm / Em: 576 nm), reducing spectral crosstalk in multiplex assays.

  • pKa Insensitivity: The structural modification often reduces pH sensitivity, maintaining fluorescence intensity across a broader physiological pH range.

This protocol details the conjugation of the N-hydroxysuccinimidyl (NHS) ester form of 1,4-DC-6-TAMRA to a 5'-Amino-Modifier C6 oligonucleotide. The NHS ester chemistry is chosen for its specificity, high yield, and formation of a stable amide linkage.

Physical Properties
PropertyValue
Molecular Formula C₂₅H₂₀Cl₂N₂O₅
Molecular Weight ~499.34 g/mol
Excitation Max 541 nm
Emission Max 568 nm
Solubility DMSO, DMF, Methanol
Reactive Group NHS Ester (Succinimidyl Ester)

Chemistry of Labeling

The labeling reaction relies on the nucleophilic attack of the primary amine group (on the oligonucleotide) onto the carbonyl carbon of the NHS ester. This results in the release of N-hydroxysuccinimide and the formation of a stable amide bond.

Critical Mechanism Note: The amine on the oligonucleotide must be unprotonated to act as a nucleophile. Therefore, the reaction buffer must be maintained at a pH between 8.5 and 9.0 . At lower pH, the amine is protonated (


) and unreactive; at higher pH, the NHS ester hydrolyzes rapidly in water, competing with the conjugation reaction.
Workflow Visualization

LabelingWorkflow Oligo Amino-Modified Oligo (Deprotected) Prep Buffer Exchange (Remove NH4+ ions) Oligo->Prep Desalt Reaction Conjugation Reaction (pH 8.5, 4-12 hrs) Prep->Reaction Mix Dye 1,4-DC-6-TAMRA-SE (in DMSO) Dye->Reaction Add Excess Purify Purification (HPLC / Gel Filtration) Reaction->Purify Quench & Clean QC Quality Control (UV-Vis / MS) Purify->QC Validate

Figure 1: Step-by-step workflow for post-synthetic oligonucleotide labeling.

Detailed Protocol

A. Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Oligonucleotide: 5'-Amino-C6-modified DNA (100–200 nmol scale), HPLC purified to remove failure sequences (which lack the trityl/amine group).

  • Fluorophore: 1,4-Dichloro-6-carboxytetramethylrhodamine-NHS ester (1 mg or 5 mg pack).

  • Labeling Buffer: 0.1 M Sodium Tetraborate (pH 8.5) OR 0.5 M Sodium Bicarbonate (pH 8.75).

  • Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

  • Purification: Sephadex G-25 columns (NAP-10/NAP-25) and/or RP-HPLC.

  • Equipment: Microcentrifuge, vortexer, UV-Vis spectrophotometer.

B. Preparation of Oligonucleotide

Ensure the oligo is free of ammonium ions (e.g., from ammonium hydroxide deprotection), as these will compete for the dye.

  • Dissolve the amino-modified oligonucleotide in distilled water .

  • Perform a buffer exchange using a Sephadex G-25 spin column or ethanol precipitation to replace any ammonium-containing buffer with water or the labeling buffer .

  • Resuspend the oligo in Labeling Buffer (0.1 M Sodium Tetraborate, pH 8.5) to a final concentration of 0.5 – 1.0 mM (approx. 5–10 µg/µL for a 20-mer).

    • Note: High concentration is crucial for reaction kinetics.

C. Preparation of Dye Solution[2]
  • Bring the vial of 1,4-DC-6-TAMRA-NHS ester to room temperature before opening to prevent moisture condensation (hydrolysis risk).

  • Dissolve the dye in anhydrous DMSO to a concentration of 10–20 mg/mL .

    • Tip: Prepare this immediately before use. Do not store the NHS ester in solution.

D. Conjugation Reaction
  • Calculate the molar excess of dye. A 10-fold to 15-fold molar excess of dye over oligonucleotide is recommended to drive the reaction to completion.

  • Add the calculated volume of Dye/DMSO solution to the Oligo/Buffer solution.

    • Ratio: Ensure the final organic solvent (DMSO) content does not exceed 30-40% of the total volume to prevent oligo precipitation.

  • Vortex gently to mix.[1]

  • Incubate the reaction in the dark at Room Temperature (25°C) for 4 to 12 hours (or overnight).

    • Note: Rhodamines are bulky; longer incubation times often yield better results than standard fluoresceins.

E. Quenching and Purification
  • Quench: Add 0.1 volume of 3 M NaOAc (pH 5.2) or dilute with water to stop the reaction.

  • Ethanol Precipitation (Optional but recommended):

    • Add 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for 30 mins.

    • Centrifuge at 12,000 x g for 30 mins.

    • Discard the supernatant (contains excess free dye). The pellet will be pink/red.

  • HPLC Purification (Required for high purity):

    • Resuspend the pellet in 0.1 M TEAA (Triethylammonium acetate, pH 7.0).

    • Run on a Reverse-Phase C18 column .

    • Gradient: 5% to 50% Acetonitrile in 0.1 M TEAA over 30 minutes.

    • Elution Order: Unlabeled oligo elutes first; Labeled oligo elutes later (due to the hydrophobicity of the rhodamine).

  • Desalting: Exchange the HPLC fractions into PBS or water using a G-25 column.

Quality Control & Calculations

A. UV-Vis Spectroscopy

Measure the absorbance of the purified conjugate at 260 nm (


) and the dye's absorption maximum, 541 nm  (

).
B. Dye-to-Oligonucleotide Ratio (DOL)

To determine the labeling efficiency, use the Beer-Lambert law with correction factors for the dye's absorbance at 260 nm.

Constants:

  • 
     (Extinction coeff. of 1,4-DC-6-TAMRA at 541 nm): ~90,000 
    
    
    
    (Verify with CoA).
  • 
     (Correction Factor): ~0.30 (Absorbance of dye at 260 nm relative to max).
    
  • 
    : Calculated based on sequence (approx. 200,000 
    
    
    
    for a 20-mer).

Formulas:

  • Concentration of Dye (

    
    ): 
    
    
    
    
  • Concentration of Oligo (

    
    ): 
    
    
    
    
  • Labeling Efficiency (%):

    
    
    

Target Yield: A DOL of 85% - 100% is considered excellent.

C. Mass Spectrometry

Analyze via MALDI-TOF or ESI-MS.

  • Expected Mass:

    
    .
    
  • The NHS ester loses the N-hydroxysuccinimide group during conjugation.

  • Added Mass: The dye moiety adds approximately ~400–450 Da (Calculate exact residue mass: MW of Dye Acid - 18 Da).

Troubleshooting Guide

IssuePossible CauseSolution
Low Labeling Efficiency (<50%) Buffer pH too low (<8.0).Ensure pH is 8.5–9.0. Use fresh bicarbonate buffer.
Ammonium ions present.[2]Thoroughly desalt the oligo before labeling.
Hydrolyzed NHS ester.Use fresh anhydrous DMSO; do not store dissolved dye.
Precipitation during reaction Too much DMSO.Keep DMSO concentration <40%.
Oligo conc. too high.Dilute reaction slightly (maintain >0.2 mM).
Multiple Peaks on HPLC Isomers or double labeling.1,4-DC-6-TAMRA is a single isomer (6-carboxy), but check for di-labeled products if internal amines exist.

References

  • Bioconjugate Chemistry. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines. Retrieved from [Link]

  • PubChem. (2025).[3] 6-Carboxytetramethylrhodamine Compound Summary. Retrieved from [Link]

Sources

Application Note: High-Fidelity Live Cell Imaging with 1,4-Dichloro-6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1,4-Dichloro-6-carboxytetramethylrhodamine (often abbreviated as a chlorinated TAMRA derivative) for live-cell imaging.

Based on the specific chemical structure (CAS 407581-83-3), this fluorophore features chlorine substitutions on the benzoate ring. This structural modification is critical: it sterically hinders the rotation of the phenyl ring, preventing the formation of the non-fluorescent lactone form. Consequently, this dye exhibits superior brightness, photostability, and pH independence compared to standard carboxytetramethylrhodamine (TAMRA), making it an ideal candidate for long-term live-cell imaging and bioconjugation to intracellular targets (e.g., HaloTag® or SNAP-tag® ligands).

Technical Profile & Mechanism

1,4-Dichloro-6-carboxytetramethylrhodamine is a high-performance orange-red fluorophore. Unlike standard TAMRA, the addition of chlorine atoms at the 1,4-positions of the benzoate moiety (positions 3,6 relative to the carboxyl attachment in some nomenclatures) locks the xanthene and benzoate rings in an orthogonal conformation.

Key Advantages
  • Prevented Lactonization: The bulky chlorine atoms sterically prevent the molecule from cyclizing into the colorless, non-fluorescent lactone form. This ensures the dye remains in its open, fluorescent zwitterionic state across a broader pH range.

  • Enhanced Photostability: The rigidified structure reduces non-radiative decay pathways, allowing for higher laser power and longer timelapse intervals without rapid bleaching.

  • Spectral Match: With an excitation maximum at 541 nm and emission at 568 nm , it is perfectly excited by the standard 532 nm or 561 nm lasers found in confocal systems.

Physicochemical Properties
PropertyValueNotes
Formula C₂₅H₂₀Cl₂N₂O₅
MW 499.34 g/mol
Ex / Em 541 nm / 568 nmOrange/Red Fluorescence
Extinction Coeff. ~90,000 M⁻¹cm⁻¹High brightness
Quantum Yield >0.5(Solvent dependent)
Solubility DMSO, DMFLow solubility in water (requires organic co-solvent)
Cell Permeability Moderate (Form dependent)Free acid is less permeable; Esters/Amides (conjugates) are permeable.[1][2][3][4]

Applications in Live Cell Imaging

This fluorophore is rarely used as a free dye due to its carboxylate charge. Its primary power lies in bioconjugation .

A. Intracellular Protein Labeling (HaloTag/SNAP-tag)

The most potent application is conjugating 1,4-Dichloro-6-carboxytetramethylrhodamine to a chloroalkane (HaloTag) or benzylguanine (SNAP-tag) ligand.

  • Mechanism: The small molecule ligand crosses the cell membrane. The specific enzyme tag (expressed as a fusion protein) covalently binds the ligand, labeling the protein of interest with the fluorophore.

  • Benefit: The "1,4-dichloro" core ensures the probe remains fluorescent even in acidic organelles (lysosomes/endosomes) where standard fluorescein or TAMRA might quench.

B. Antibody & Peptide Conjugation
  • Antibodies: For labeling surface receptors in live cells (e.g., internalization assays).

  • Peptides: Labeling cell-penetrating peptides (CPPs) to track uptake mechanisms.

Experimental Protocol: Bioconjugation & Staining

Prerequisite: This protocol assumes the user possesses the Succinimidyl Ester (SE) form of the dye for conjugation, or the Free Acid form requiring activation (EDC/NHS).

Phase 1: Preparation of Stock Solution
  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol or water to prevent hydrolysis of reactive esters.

  • Concentration: Dissolve 1 mg of dye in ~200 µL DMSO to make a 10 mM stock .

  • Storage: Aliquot into small brown tubes (2-5 µL). Store at -20°C, desiccated, and protected from light. Shelf life: 6 months.

Phase 2: Conjugation (Example: Labeling a HaloTag Amine Ligand)

If labeling a protein/antibody, adjust molar ratios accordingly.

  • Reaction Mix:

    • Dissolve amine-containing ligand (e.g., HaloTag amine) in anhydrous DMF/DMSO.

    • Add 1.2 equivalents of 1,4-Dichloro-6-carboxytetramethylrhodamine-SE (or activated acid).

    • Add 3 equivalents of DIEA (Diisopropylethylamine) to buffer the reaction.

  • Incubation: Incubate at Room Temperature (RT) for 2–4 hours in the dark with continuous agitation.

  • Purification (Critical):

    • Dilute reaction with 0.1% TFA in water.

    • Purify via Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient.

    • Lyophilize the product to obtain the red powder probe.

Phase 3: Live Cell Staining Workflow

Materials: Adherent cells (e.g., HeLa, CHO) expressing a HaloTag-fusion protein.

  • Probe Preparation:

    • Reconstitute the conjugated probe in DMSO to 1 mM.

    • Dilute to 100 nM – 500 nM in warm complete culture medium (phenol-red free preferred).

  • Incubation:

    • Remove media from cells.

    • Add the staining solution.

    • Incubate for 15–30 minutes at 37°C / 5% CO₂.

    • Note: 1,4-dichloro derivatives are highly cell-permeable when conjugated to lipophilic ligands.

  • Wash Step (Essential for Signal-to-Noise):

    • Aspirate staining solution.

    • Wash 3x with warm HBSS or complete media.

    • Incubate in fresh media for 15 minutes (efflux period) to allow unbound probe to wash out.

  • Imaging:

    • Transfer to a live-cell stage incubator (37°C).

    • Excitation: 561 nm laser (or 530-550 nm LED).

    • Emission Filter: 570–620 nm bandpass.

Mechanism & Workflow Visualization

Figure 1: Structural Logic & Fluorescence Mechanism

The diagram below illustrates why the 1,4-dichloro substitution is superior for live-cell environments.

G cluster_0 Standard TAMRA cluster_1 1,4-Dichloro-6-carboxy-TMR TAMRA_Open Open Form (Fluorescent) TAMRA_Closed Lactone Form (Colorless) TAMRA_Open->TAMRA_Closed pH / Rotation Imaging Live Cell Signal (Ex 541 / Em 568) TAMRA_Closed->Imaging Signal Loss Cl_TMR 1,4-Dichloro-TMR (Locked Open) Cl_TMR->Imaging High Quantum Yield pH Independent Steric Steric Hindrance (Cl atoms) Steric->Cl_TMR Prevents Cyclization

Caption: The 1,4-dichloro substitution sterically hinders lactonization, forcing the dye to remain in the fluorescent 'open' state, ensuring consistent brightness.

Figure 2: Live Cell Staining Workflow

Workflow cluster_conj Bioconjugation (Optional but Recommended) Start Start: 1,4-Dichloro-6-carboxy-TMR (Stock in DMSO) Activate Activate Carboxyl (NHS/EDC) Start->Activate If Free Acid Couple Couple to Ligand (Halo/SNAP/Ab) Start->Couple If SE Ester Stain Incubate Cells (100-500 nM, 30 min) Start->Stain Direct Use (Rare) Activate->Couple Purify HPLC Purification Couple->Purify Purify->Stain Use Conjugate Wash Wash & Efflux (3x HBSS, 15 min wait) Stain->Wash Image Confocal Imaging (561 nm Ex) Wash->Image

Caption: Step-by-step workflow from dye preparation to live-cell acquisition.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Non-specific binding or insufficient wash.Increase wash steps; use "Efflux" incubation (15-30 min in fresh media) to allow unbound dye to exit cells.
Punctate Signal Dye aggregation or lysosomal trapping.Lower concentration (<100 nM); Ensure stock is fully dissolved in DMSO; Use Pluronic F-127 if necessary.
Low Signal Poor conjugation efficiency or photobleaching.Verify conjugation via LC-MS; Increase laser power (dye is robust); Check filter set (ensure 561 nm excitation).
Blue/Green Shift Wrong filter set.This dye is strictly Orange/Red. Ensure no bleed-through from GFP channels.

References

  • MedChemExpress . 1,4-Dichloro 6-carboxytetramethylrhodamine Product Datasheet. Retrieved from

  • BLD Pharm . 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate Properties. Retrieved from [5]

  • Grimm, J. B., et al. (2015). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. Discusses the structural logic of preventing lactonization in rhodamine derivatives. (General grounding for mechanistic claims).
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology.

Sources

Application Note: Amine-Reactive Labeling with 1,4-Dichloro-6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity conjugation of 1,4-Dichloro-6-carboxytetramethylrhodamine (1,4-Dichloro-6-TAMRA) to amine-containing biomolecules (antibodies, proteins, peptides).

While standard TAMRA is a workhorse fluorophore, the 1,4-dichloro derivative is a specialized variant often utilized for its enhanced photostability and specific spectral properties (


, 

). This guide focuses on the Succinimidyl Ester (SE/NHS) chemistry, the industry standard for robust amine labeling.

Introduction & Mechanism

The Chemistry of Precision

The labeling of proteins relies on the reaction between the N-hydroxysuccinimide (NHS) ester of the fluorophore and primary amines (


) present on the biomolecule (specifically the 

-amine of Lysine residues and the N-terminal

-amine).

The 1,4-dichloro modification on the rhodamine core serves to modulate the electron density of the xanthene ring system. In practical applications, this often results in:

  • Enhanced Photostability: Resistance to photobleaching during high-intensity excitation (e.g., confocal microscopy).

  • Spectral Tuning: A slight shift in absorption/emission maxima compared to unsubstituted TAMRA, improving multiplexing capabilities.

Reaction Mechanism

The nucleophilic attack of the deprotonated amine on the carbonyl carbon of the NHS ester releases the NHS leaving group, forming a stable, covalent amide bond .

ReactionMechanism Dye 1,4-Dichloro-6-TAMRA-SE (Electrophile) Intermediate Tetrahedral Intermediate Dye->Intermediate pH 8.3 Attack Protein Protein-NH2 (Nucleophile) Protein->Intermediate Conjugate Dye-Amide-Protein (Stable Conjugate) Intermediate->Conjugate Amide Bond Formation NHS NHS Group (Byproduct) Intermediate->NHS

Figure 1: Mechanism of NHS-ester conjugation. The reaction requires a slightly basic pH to ensure the amine is deprotonated (nucleophilic).[1]

Critical Parameters & Materials

Reagent Handling (The "Dry" Rule)

NHS esters are highly susceptible to hydrolysis (reaction with water).

  • Storage: Store lyophilized dye at -20°C, desiccated.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] Do not use old solvent bottles that may have absorbed atmospheric moisture.

Buffer Selection[1][2]
  • Optimal pH: 8.3 – 8.5.[2]

  • Composition: 0.1 M Sodium Bicarbonate (

    
    ).[3][2]
    
  • Forbidden Buffers: Tris, Glycine, or any buffer containing primary amines. These will compete with the protein for the dye, resulting in labeled buffer salts rather than labeled protein.

Material Checklist
ComponentSpecificationPurpose
Fluorophore 1,4-Dichloro-6-TAMRA-SEAmine-reactive dye
Solvent Anhydrous DMSODissolving hydrophobic dye
Reaction Buffer 0.1 M

, pH 8.3
Maintains deprotonated amines
Purification Sephadex G-25 or 10K MWCO DialysisRemoving unreacted dye
Quencher 1.5 M Hydroxylamine (optional)Stopping the reaction

Detailed Protocol

Phase 1: Protein Preparation
  • Concentration: Adjust protein concentration to 2–10 mg/mL . Higher concentrations drive better labeling efficiency.

  • Buffer Exchange: If the protein is in Tris or contains BSA/Gelatin, dialyze against PBS or 0.1 M Sodium Bicarbonate prior to labeling.

    • Note: If the protein is in PBS, add

      
       volume of 1 M 
      
      
      
      (pH 8.5) to raise the pH to the optimal range.
Phase 2: Dye Preparation
  • Warm-up: Allow the vial of 1,4-Dichloro-6-TAMRA-SE to equilibrate to room temperature before opening to prevent condensation.

  • Solubilization: Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL .

    • Calculation: For 1 mg of dye (MW

      
       600 Da for SE form, check specific lot), add 
      
      
      
      100
      
      
      L DMSO.
    • Shelf-life: Use immediately. Discard unused reconstituted dye.

Phase 3: Conjugation Reaction
  • Molar Ratio: Target a dye-to-protein molar excess of 10:1 to 20:1 for antibodies (IgG).

    • Formula:

      
      
      
    • Simplified: For 1 mg IgG (150 kDa) and 15x excess of Dye (approx 0.6 kDa): Add

      
       60 
      
      
      
      g of dye.
  • Mixing: Slowly add the dye solution to the stirring protein solution. Do not add protein to dye (causes over-labeling and precipitation).

  • Incubation: Incubate for 1 hour at Room Temperature (20–25°C) in the dark . Constant gentle agitation is recommended.

Phase 4: Purification

Unreacted dye must be removed to prevent high background.

  • Gravity Column: Use a Sephadex G-25 (PD-10) column equilibrated with PBS.

    • Load reaction mixture.[3]

    • Elute with PBS.

    • Collect the first colored band (the conjugate). The slower, second band is free dye.

  • Dialysis: Alternatively, dialyze against PBS (pH 7.4) at 4°C with at least 3 buffer changes over 24 hours.

Characterization: Degree of Labeling (DOL)

To ensure scientific consistency, you must quantify the number of dye molecules per protein.

Absorbance Measurements

Measure


 (Protein) and 

(Dye,

nm) using a spectrophotometer (1 cm pathlength).
Calculation




Constants:

  • 
     (IgG): 
    
    
    
  • 
     (1,4-Dichloro-TAMRA): 
    
    
    
    (Check specific CoA).
  • CF (Correction Factor):

    
     (This accounts for the dye's absorbance at 280 nm).
    

Workflow Visualization

Workflow Start Start: Protein in PBS/Tris BufferCheck Check Buffer Compatibility (No Tris/Amines) Start->BufferCheck Exchange Buffer Exchange to 0.1 M NaHCO3 (pH 8.3) BufferCheck->Exchange Incompatible DissolveDye Dissolve 1,4-Dichloro-TAMRA-SE in Anhydrous DMSO BufferCheck->DissolveDye Compatible Exchange->DissolveDye Reaction Incubate Protein + Dye (1h, RT, Dark) DissolveDye->Reaction Purify Purification (Sephadex G-25 or Dialysis) Reaction->Purify Analyze Calculate DOL & Conc. Purify->Analyze

Figure 2: Step-by-step experimental workflow for amine-reactive labeling.

Troubleshooting

IssueProbable CauseSolution
Low DOL (< 1.0) Hydrolysis of NHS esterUse fresh anhydrous DMSO; ensure dye is dry.
Interfering bufferEnsure protein is in NaHCO3, not Tris/Glycine.
Precipitation Over-labelingReduce dye-to-protein molar ratio.
Low protein solubilityKeep DMSO < 10% of final volume.
High Background Free dye remainingPerform a second dialysis step or use a longer column.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[4] (Standard reference for NHS chemistry).

Sources

1,4-Dichloro-6-carboxytetramethylrhodamine for FRET-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity FRET Assays Using 1,4-Dichloro-6-carboxytetramethylrhodamine

Abstract

This technical guide details the application of 1,4-Dichloro-6-carboxytetramethylrhodamine (1,4-d-6-TAMRA) as a robust acceptor fluorophore in Förster Resonance Energy Transfer (FRET) assays.[1] While standard TAMRA (carboxytetramethylrhodamine) is a ubiquitous FRET acceptor, the 1,4-dichloro derivative offers distinct physicochemical advantages, including enhanced photostability and reduced pH sensitivity, making it superior for long-duration time-lapse imaging and acidic environment assays (e.g., endosomal tracking). This document provides a validated workflow for bioconjugation, FRET pair optimization (specifically with FAM/FITC donors), and quantitative data analysis.

Introduction: The Photophysics of 1,4-d-6-TAMRA

In FRET configurations, the acceptor must possess a high extinction coefficient and significant spectral overlap with the donor's emission.[2][3] 1,4-d-6-TAMRA fulfills these criteria while mitigating the "dark state" quenching often observed with standard rhodamines.

Key Technical Specifications:

Parameter Value Notes
Excitation Max 541 nm Ideal for 532 nm or 543 nm laser lines.
Emission Max 568 nm Distinct Stokes shift; minimizes crosstalk with GFP/FAM.
Molecular Weight ~499.34 Da
FRET Role Acceptor Pairs optimally with FAM, FITC, or GFP (Donor).

| Solubility | DMSO, DMF | Requires organic co-solvent for conjugation. |

Why "1,4-Dichloro"? The chlorination of the xanthene core suppresses the rotation of the phenyl ring and alters the electron density. This results in:

  • Sharper Emission Spectra: Reduces "bleed-through" into far-red channels.

  • pH Insensitivity: unlike standard fluorescein or some rhodamines, the fluorescence yield remains stable across physiological pH (4.5–8.0), critical for lysosomal/endosomal assays.

Experimental Workflow & Mechanism

The following diagram illustrates the critical path from conjugation to FRET validation.

FRET_Workflow cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: FRET Assembly cluster_2 Phase 3: Assay Readout Step1 Activate 1,4-d-6-TAMRA (NHS Ester Formation) Step2 Conjugate to Substrate (Peptide/Protein Lysines) Step1->Step2 Step3 HPLC Purification (Remove Free Dye) Step2->Step3 Step6 Synthesize Dual-Labeled Probe Step3->Step6 Step4 Select Donor (e.g., 6-FAM) Step5 Calculate R0 (Förster Radius) Step4->Step5 Step5->Step6 Step7 Cleavage/Binding Event Step6->Step7 Step8 Measure Donor Recovery (Increase in FAM signal) Step7->Step8 Step9 Calculate Efficiency (E) Step8->Step9

Caption: Logical workflow for developing a FRET probe using 1,4-d-6-TAMRA as the acceptor. The process emphasizes purification to ensure accurate R0 calculations.

Protocol: Site-Specific Bioconjugation

Objective: Label a peptide or protein containing a primary amine (Lysine or N-terminus) with 1,4-d-6-TAMRA. Reagent Note: This protocol assumes the use of the Succinimidyl Ester (SE/NHS) form of 1,4-d-6-TAMRA. If starting with the free acid, activation with TSTU/DIPEA is required first.

Materials:
  • 1,4-Dichloro-6-carboxytetramethylrhodamine (NHS ester).

  • Target Peptide/Protein (Must be in an amine-free buffer, e.g., PBS or Borate; NO Tris/Glycine ).

  • Anhydrous DMSO or DMF.

  • Desalting Column (e.g., PD-10) or HPLC C18 column.

Step-by-Step Procedure:
  • Stock Solution Preparation:

    • Dissolve 1 mg of 1,4-d-6-TAMRA in 100 µL anhydrous DMSO.

    • Critical: Protect from light. Use immediately to prevent hydrolysis of the NHS ester.

  • Conjugation Reaction:

    • Dissolve the target protein/peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a concentration of 1–5 mg/mL.

    • Add the dye stock solution dropwise to the protein solution while stirring.

    • Molar Ratio:

      • For Antibodies/Proteins: Use a 10–20 fold molar excess of dye.

      • For Peptides (N-term specific): Use a 1.5–2 fold molar excess to avoid non-specific side-chain labeling.

    • Incubate for 1 hour at room temperature (protected from light).

  • Quenching:

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM. Incubate for 15 minutes to quench unreacted NHS esters.

  • Purification (Crucial for FRET):

    • Proteins: Pass the reaction mixture through a Sephadex G-25 desalting column equilibrated with PBS. Collect the first colored band (conjugate). The second band is free dye.

    • Peptides: Perform Reverse-Phase HPLC (C18 column). The hydrophobic dichloro-rhodamine will significantly shift the retention time of the labeled peptide compared to the unlabeled species.

Protocol: Protease FRET Assay (Cleavage)

Concept: A "Dark Resonance" assay. The donor (FAM) is quenched by the acceptor (1,4-d-6-TAMRA) when the peptide is intact. Upon protease cleavage, the distance (


) increases to infinity, breaking FRET and restoring FAM fluorescence.
Experimental Setup:
  • Probe Design:

    • Sequence: FAM - [Cleavage Site] - Lys(1,4-d-6-TAMRA)

    • Note: The distance between FAM and TAMRA should be < 60 Å (typically 10–20 amino acids) to ensure high baseline quenching.

  • Plate Setup (384-well Black Plate):

    • Well A (Experimental): 50 nM Dual-labeled Probe + Enzyme.

    • Well B (Substrate Control): 50 nM Dual-labeled Probe + Buffer (No Enzyme). Checks for spontaneous hydrolysis.

    • Well C (Inner Filter Control): 50 nM FAM-only peptide + 50 nM Free TAMRA dye. Checks if the dye simply absorbs the light without FRET.

  • Data Acquisition:

    • Excitation: 485 nm (Excites FAM).

    • Emission: 520 nm (Reads FAM).

    • Optional: Read at 570 nm to monitor Acceptor emission (sensitized emission), though Donor Recovery (520 nm rise) is more robust.

Data Analysis:

Calculate the FRET Efficiency (E) before cleavage:



  • 
    : Fluorescence of Donor in presence of Acceptor (Intact Probe).
    
  • 
    : Fluorescence of Donor alone (Fully Cleaved Probe).
    

Visualizing the Cleavage Pathway:

Protease_Pathway cluster_intact Intact State (Quenched) cluster_cleaved Cleaved State (Fluorescent) Probe FAM --(10-50 Å)-- TAMRA Energy Resonance Energy Transfer (FRET) Probe->Energy Ex 485nm Enzyme Protease Probe->Enzyme Binding Energy->Probe Non-radiative decay Fragment1 FAM-Peptide Signal Green Fluorescence (520 nm) RESTORED Fragment1->Signal Ex 485nm Fragment2 TAMRA-Peptide Enzyme->Fragment1 Hydrolysis Enzyme->Fragment2

Caption: Mechanism of the protease assay. In the intact state, 1,4-d-6-TAMRA quenches FAM. Cleavage separates the pair, restoring donor fluorescence.

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
Low FRET Efficiency Distance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) >

Shorten the linker between Donor and Acceptor. Ensure

Å.
High Background Free dye contaminationRe-purify using HPLC. Free TAMRA will absorb light but won't quench FAM efficiently via FRET if not conjugated.
Signal Drift Photobleaching1,4-d-6-TAMRA is stable, but FAM is not. Use anti-fade reagents or reduce laser power.
Precipitation Dye aggregation1,4-dichloro derivatives are hydrophobic. Ensure <5% DMSO is present in the final assay buffer or use a PEG linker.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for FRET mechanisms cited in protocols).[1]

Sources

Troubleshooting & Optimization

troubleshooting poor 1,4-Dichloro-6-carboxytetramethylrhodamine staining

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dichloro-6-carboxytetramethylrhodamine (dT-TAMRA) Troubleshooting

Introduction: Understanding Your Fluorophore

Welcome to the technical support hub for 1,4-Dichloro-6-carboxytetramethylrhodamine . As a Senior Application Scientist, I often see this fluorophore selected for its superior photostability and pH independence compared to standard TAMRA or Fluorescein.

The "1,4-Dichloro" Advantage: Standard tetramethylrhodamine (TAMRA) can be sensitive to pH changes and prone to photobleaching.[1] The addition of chlorine atoms at the 1 and 4 positions of the xanthene ring suppresses the formation of the non-fluorescent lactone form. This ensures the dye remains highly fluorescent even in slightly acidic environments (like endosomes) where standard TAMRA might dim.

  • Excitation Max: ~540–546 nm (Green/Yellow excitation)[1]

  • Emission Max: ~565–575 nm (Orange/Red emission)[1]

  • Key Characteristic: Inherently hydrophobic (like all rhodamines), leading to specific background challenges.[1]

Part 1: Diagnostic Logic Tree

Before altering your protocol, use this logic tree to isolate the root cause of your staining failure.

TroubleshootingLogic Start Problem: Poor Staining Branch1 Signal is Weak / Absent Start->Branch1 Branch2 High Background / Noise Start->Branch2 Branch3 Precipitates / Spots Start->Branch3 CheckDOL Check Degree of Labeling (DOL) Branch1->CheckDOL CheckFilters Check Microscope Filters (Need TRITC/Cy3 set) Branch1->CheckFilters Hydrophobicity Hydrophobic Binding? Branch2->Hydrophobicity FreeDye Free Dye Remaining? Branch2->FreeDye Solvent Dye Solubilization Issue Branch3->Solvent LowDOL DOL < 1.5 (Under-labeled) CheckDOL->LowDOL HighDOL DOL > 6.0 (Self-Quenching) CheckDOL->HighDOL BlockStep Increase Blocking (BSA/Serum) Hydrophobicity->BlockStep Detergent Add Detergent (0.1% Tween-20) Hydrophobicity->Detergent Dialysis Extend Dialysis / Desalt FreeDye->Dialysis Anhydrous Use Anhydrous DMSO Pre-dissolve Solvent->Anhydrous

Figure 1: Diagnostic logic flow for identifying the root cause of staining anomalies.

Part 2: Troubleshooting Guides (Q&A)

Category 1: Signal Intensity Issues

Q: My signal is extremely dim, even though I added a high concentration of dye during conjugation. Why? A: You are likely experiencing fluorescence quenching due to over-labeling . Rhodamine derivatives are flat, hydrophobic molecules. When too many dye molecules are crowded onto a single protein (High Degree of Labeling, DOL > 6), they stack together (H-aggregates) and quench each other's energy non-radiatively.[1]

  • The Fix: Measure your DOL (see Protocol below). If it is > 6, repeat the conjugation with a lower molar ratio of dye-to-protein (try 10:1 instead of 20:1).

  • Target DOL: Aim for 2–4 dyes per antibody for optimal brightness without quenching [1].

Q: I can see the pellet is pink, but I see no fluorescence under the microscope. A: Check your filter sets and mounting media .

  • Filters: Ensure you are using a TRITC or Cy3 filter set. A standard FITC (Green) or Cy5 (Far Red) filter will not excite this dye efficiently.[1]

  • Mounting Media: While 1,4-dichloro-TAMRA is pH stable, some mounting media (especially those containing p-phenylenediamine) can induce cleavage or quenching of specific fluorophores over time.[1] Use a modern anti-fade mountant (e.g., ProLong Gold or Fluoromount-G).[1]

Category 2: Specificity & Background

Q: I see a "starry night" effect (bright specks) outside my cells. A: This indicates dye aggregation or hydrophobic precipitation .[1] The 1,4-dichloro-TAMRA NHS ester is poorly soluble in water. If you added the dye directly to the aqueous buffer, it likely precipitated immediately.

  • The Fix: Always dissolve the NHS-ester in anhydrous DMSO or DMF first to create a 10 mM stock. Add this stock dropwise to your protein while vortexing.[2]

Q: The entire tissue slice is glowing red (High Background). A: Rhodamines are inherently hydrophobic and "sticky." Unlike the negatively charged Fluorescein, Rhodamines can bind non-specifically to lipid membranes and hydrophobic pockets on proteins.

  • The Fix:

    • Detergents: Ensure your wash buffers contain 0.05% - 0.1% Tween-20 or Triton X-100 to disrupt hydrophobic interactions.

    • Blocking: Increase blocking time or concentration (e.g., 5% BSA or Normal Serum) prior to staining.[1]

    • Dialysis: Ensure all unreacted dye is removed.[3] Free rhodamine sticks to everything. Use a Sephadex G-25 spin column or extensive dialysis [2].

Part 3: Optimized Labeling Protocol (NHS-Ester)

This protocol ensures optimal solubility and prevents over-labeling.

Materials Required
  • 1,4-Dichloro-6-carboxytetramethylrhodamine NHS Ester (SE).[1]

  • Anhydrous DMSO or DMF (Critical: Water hydrolyzes the NHS ester instantly).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Must be amine-free; NO Tris or Glycine).

  • Purification: Sephadex G-25 Desalting Column (e.g., PD-10 or NAP-5).[1]

Workflow Diagram

ConjugationWorkflow Step1 1. Prepare Protein (Exch. to pH 8.3 NaHCO3) Step3 3. Reaction (Incubate 1hr @ RT) Step1->Step3 Step2 2. Solubilize Dye (Anhydrous DMSO) Step2->Step3 Step4 4. Purification (Sephadex G-25) Step3->Step4 Step5 5. QC Analysis (Calculate DOL) Step4->Step5

Figure 2: Step-by-step conjugation workflow to ensure covalent binding and removal of free dye.

Step-by-Step Methodology
  • Buffer Exchange: If your antibody is in Tris or contains BSA/Azide, dialyze it into 0.1 M Sodium Bicarbonate (pH 8.3) .[1] Adjust concentration to ~1–5 mg/mL.

  • Dye Solubilization: Dissolve the 1,4-Dichloro-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Do this immediately before use.

  • Conjugation:

    • Add the dye to the protein solution dropwise while gently vortexing.

    • Ratio: Use a 10–15 molar excess of dye for antibodies (IgG).[1]

    • Incubate for 1 hour at Room Temperature in the dark.

  • Quenching: Stop the reaction by adding 0.1 M Tris (pH 8.0) or Glycine for 10 minutes to react with any remaining NHS ester.[1]

  • Purification (Critical): Pass the sample through a Sephadex G-25 desalting column equilibrated with PBS. Collect the first colored band (the protein-dye conjugate). The slower band is free dye.

Part 4: Data Analysis (Calculating DOL)

You must validate your reagent before using it. Use the following formula to calculate the Degree of Labeling (DOL).

Constants for 1,4-Dichloro-TAMRA:

  • 
     (Extinction Coeff):  ~90,000 
    
    
    
    (at 544 nm) [3].
  • CF (Correction Factor): ~0.30 (Absorbance of dye at 280nm / Absorbance at max).[1]

  • 
    :  210,000 
    
    
    
    (for standard antibodies).

Formula:


[1]

[1]

[1][4]
DOL ValueInterpretationAction
< 1.5 Under-labeledIncrease dye:protein molar ratio (e.g., go to 20:1).
2.0 – 5.0 Optimal Proceed to experiment.
> 6.0 Over-labeledDiscard. High risk of quenching and background.

References

Sources

reducing background fluorescence with 1,4-Dichloro-6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 1,4-Dichloro-6-carboxytetramethylrhodamine (often referred to as a chlorinated TAMRA or dTAMRA derivative).[1]

This guide addresses the specific chemical behavior of chlorinated rhodamines—namely, their enhanced photostability and pH independence, which comes at the cost of increased hydrophobicity and "stickiness."[1]

Optimizing Signal-to-Noise Ratios in High-Sensitivity Assays

Product Class: Chlorinated Xanthene Dyes (dTAMRA derivatives) Primary Application: Immunofluorescence (IF), Flow Cytometry, DNA Sequencing, and Antibody Conjugation.[1] Key Characteristic: High photostability and low pKa (pH insensitive), but prone to hydrophobic aggregation.[1]

Part 1: The Chemistry of Background Fluorescence

To effectively troubleshoot, you must understand why this specific dye creates background.[1]

Unlike standard 5/6-TAMRA, the 1,4-dichloro substitution on the xanthene ring fundamentally alters the dye's physical chemistry.

  • Increased Lipophilicity (The Problem): The chlorine atoms significantly increase the partition coefficient (LogP).[1] This makes the dye "greasy," causing it to intercalate into lipid bilayers or bind hydrophobically to albumin and plastic surfaces.[1]

  • Lower pKa (The Double-Edged Sword): The electron-withdrawing chlorine atoms lower the pKa of the carboxyl group (often < 4.0).[1]

    • Benefit: It remains fluorescent in acidic lysosomes (unlike Fluorescein).

    • Drawback: You cannot rely on acidic washes to quench non-specific binding.

  • Aggregation: In aqueous buffers, this dye tends to form H-dimers (non-fluorescent aggregates) or fluorescent micro-precipitates that appear as bright, punctate spots in imaging.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Immunofluorescence & Cellular Imaging

Q: I see bright, punctate spots outside my target area. Is this antibody aggregation? A: It is more likely dye aggregation .[1] Chlorinated rhodamines are poorly soluble in pure aqueous buffers.

  • Immediate Fix: Spin down your antibody/dye stock at 10,000 x g for 10 minutes before use to pellet aggregates.

  • Protocol Adjustment: Ensure your staining buffer contains a surfactant.[1] We recommend 0.1% Triton X-100 or 0.05% Tween-20 .[1] If your target is a membrane protein, use 0.01% Saponin instead to avoid stripping the membrane.[1]

Q: The entire cell cytoplasm has a hazy, red background.[1] How do I remove it? A: This is hydrophobic partitioning .[1] The dye has dissolved into the cellular membranes.

  • The "Solvent Wash" Technique: If your sample is fixed (PFA/Methanol), add a wash step containing 5% DMSO or 10% Ethanol in PBS for 5 minutes.[1] This helps solubilize the lipophilic dye molecules stuck in the membrane.

  • Blocking: Standard BSA blocking is often insufficient for chlorinated dyes.[1] Switch to Blocker™ FL or add 1% cold fish gelatin , which is superior at blocking hydrophobic sites.

Q: My signal is bleaching, but this dye is supposed to be photostable. A: If 1,4-dichloro-TAMRA is bleaching, it is likely environmental .[1]

  • Check Mounting Media: Chlorinated rhodamines are sensitive to certain antifade scavengers.[1] Avoid p-phenylenediamine (PPD) based mounts if they are old (brown).[1] Use fresh Prolong Glass or Mowiol .[1]

  • Verification: Ensure you are not saturating the detector.[1] Paradoxically, extremely high excitation power can cause "photobleaching" that is actually triplet-state saturation .[1] Lower your laser power by 50%.

Scenario B: Antibody Conjugation (Chemistry)

Q: I have high background after conjugating the dye to my antibody. Did I over-label? A: Likely, yes. Chlorinated rhodamines have high quantum yields.

  • Target DOL: Aim for a Degree of Labeling (DOL) of 1.5 to 2.5 dyes per protein .

  • The "Stickiness" Factor: If your DOL is > 3, the hydrophobic dyes will interact with each other on the antibody surface, causing the antibody itself to precipitate or stick non-specifically to tissue.[1]

  • Purification: Dialysis is ineffective for removing free chlorinated rhodamine due to its stickiness.[1] You must use a size-exclusion column (e.g., PD-10 or Zeba Spin) or extensive ultrafiltration.[1]

Part 3: Optimized Protocols

Protocol 1: The "Stringent Wash" for Reduced Background

Use this protocol for fixed-cell imaging where background is persistent.[1]

StepBuffer CompositionDurationMechanism
1. Block PBS + 5% Normal Serum + 1% Fish Gelatin 60 minGelatin blocks hydrophobic pockets better than BSA.
2.[1] Stain PBS + Antibody + 0.1% Tween-20 OvernightSurfactant prevents dye aggregation during binding.[1]
3. Wash 1 PBS + 0.1% Triton X-100 3 x 5 minAggressive detergent removes membrane-bound dye.
4.[1] Wash 2 PBS + 500 mM NaCl 1 x 5 minHigh salt disrupts ionic non-specific interactions.[1]
5. Rinse PBS (Standard)2 x 2 minRemoves salt/detergent before mounting.[1]
Protocol 2: Stock Solution Preparation

Improper storage is the #1 cause of background spots.[1]

  • Solvent: Dissolve the solid dye in anhydrous DMSO or DMF .[1] Do not use water.[1]

  • Concentration: Prepare a high-concentration master stock (e.g., 10 mM).

  • Storage: Aliquot into single-use vials. Store at -20°C with desiccant.

    • Warning: Repeated freeze-thaw cycles introduce moisture, causing hydrolysis of the NHS-ester (if reactive) or aggregation of the free acid.[1]

Part 4: Mechanism Visualization

The following diagrams illustrate the behavior of 1,4-dichloro-TAMRA and the troubleshooting logic.

Figure 1: The Hydrophobic Background Mechanism

This diagram shows why chlorinated rhodamines cause background compared to standard fluorophores.[1]

G cluster_0 Background Sources Dye 1,4-Dichloro-TAMRA Cl Chlorine Atoms (Hydrophobic) Dye->Cl Contains Target Specific Target (Antigen) Dye->Target Specific Binding Agg Dye Aggregates (Punctate Spots) Dye->Agg Low Solubility in PBS Membrane Lipid Membrane (Non-Specific) Cl->Membrane Increases Affinity (Partitioning)

Caption: The addition of chlorine atoms (yellow) increases the dye's lipophilicity, causing it to partition into membranes (background) and self-aggregate if not properly solubilized.[1]

Figure 2: Troubleshooting Logic Tree

Follow this flow to identify the root cause of your background noise.

Troubleshooting Start Problem: High Background Type What does the background look like? Start->Type Spots Bright Punctate Spots Type->Spots Dots/Speckles Haze General Red Haze Type->Haze Uniform Glow Aggregates Cause: Dye Aggregation Spots->Aggregates Hydrophobic Cause: Membrane Partitioning Haze->Hydrophobic Spin Step 1: Spin Antibody/Dye (10k x g, 10 min) Soln1 Solution: Add Tween-20 or Triton X-100 Spin->Soln1 Aggregates->Spin Wash Step 1: Increase Wash Stringency Soln2 Solution: Use High Salt (500mM) or 5% DMSO Wash Wash->Soln2 Hydrophobic->Wash

Caption: Diagnostic workflow for distinguishing between aggregation artifacts (spots) and hydrophobic binding (haze).[1]

References

  • Rosenblum, B. B., et al. (1997). "New dye-labeled terminators for improved DNA sequencing patterns."[1] Nucleic Acids Research, 25(22), 4500–4504.[1] (Describes the synthesis and properties of 4,7-dichlororhodamine dyes, highlighting their spectral properties and reduced electrophoretic mobility shifts). [1]

  • Mitronova, G. Y., et al. (2010). "High-affinity functional fluorescent ligands for human β-adrenergic receptors."[1] Chemical Communications, 46, 5425-5427.[1] (Discusses the lipophilicity of chlorinated rhodamines and strategies to reduce non-specific binding).

  • Grimm, J. B., et al. (2015). "A general method to optimize and functionalize red-shifted rhodamine dyes."[1] Nature Methods, 12(3), 244–250.[1] (Detailed analysis of the equilibrium between the fluorescent zwitterion and the non-fluorescent lactone form, and how halogenation affects this). [1]

  • Zanetti-Domingues, L. C., et al. (2013). "The role of dye hydrophobicity in non-specific binding of fluorescent probes."[1] PLOS ONE. (Establishes the direct link between LogD/LogP and background fluorescence in cellular imaging).

Sources

Technical Support Center: 1,4-Dichloro-6-carboxytetramethylrhodamine (DCTR) Photobleaching

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dichloro-6-carboxytetramethylrhodamine (DCTR) and related tetramethylrhodamine dyes. This resource provides in-depth troubleshooting guides and frequently asked questions to address photobleaching issues encountered during fluorescence microscopy experiments. As researchers, scientists, and drug development professionals, you rely on the stability and brightness of your fluorophores for high-quality, reproducible data. This guide is designed with scientific integrity at its core, offering not just solutions, but also the underlying principles to empower your experimental design.

I. Understanding the Enemy: The "Why" Behind Photobleaching

Before diving into troubleshooting, it's crucial to understand the mechanisms that lead to the irreversible loss of fluorescence known as photobleaching.[1][2][3][4] When a fluorophore like DCTR absorbs light, its electrons are elevated to an excited state.[5] While the desired outcome is the emission of a photon as the electron returns to its ground state (fluorescence), a competing and destructive pathway exists.

Excited-state fluorophores can transition to a long-lived triplet state, making them more susceptible to chemical reactions.[1][3] These reactions, often involving molecular oxygen, generate reactive oxygen species (ROS) that can permanently damage the fluorophore's structure, rendering it non-fluorescent.[1][6][7][8][9] The rate of photobleaching is influenced by several factors, including light intensity, exposure time, and the chemical environment of the dye.[8][10][11]

Visualizing the Photobleaching Pathway

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached + O₂ → ROS → Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

II. Troubleshooting Guide: From Dim Signals to Darkness

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Q1: My DCTR signal is fading rapidly during image acquisition. What are the immediate steps I can take to mitigate this?

A1: Immediate action should focus on reducing the total light dose delivered to your sample. The total number of photons a fluorophore can emit before photobleaching is finite.[1] Therefore, minimizing unnecessary light exposure is paramount.

Troubleshooting Steps:

  • Reduce Excitation Intensity: Lower the power of your laser or the intensity of your lamp.[3][12][13] While this may result in a dimmer initial signal, it significantly slows down the rate of photobleaching.[2][3]

  • Decrease Exposure Time: Use the shortest exposure time that still provides an adequate signal-to-noise ratio.[12][14] Longer exposures increase the time the fluorophore spends in an excited state, raising the probability of photobleaching.[12]

  • Optimize Microscope Settings:

    • Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light before it reaches your sample.[12][15]

    • Increase Camera Gain/Binning: Instead of increasing exposure time for a brighter image, consider moderately increasing the camera gain or using binning.[16] Be mindful that excessive gain can increase noise.[3]

    • Focus with Transmitted Light: Whenever possible, locate your region of interest and focus using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to minimize photobleaching during setup.[15]

Q2: I've optimized my imaging parameters, but photobleaching is still a significant issue. What chemical or sample preparation strategies can I employ?

A2: If optimizing imaging conditions isn't sufficient, the next step is to modify the chemical environment of the fluorophore to enhance its stability. This is primarily achieved through the use of antifade mounting media.

Antifade Reagents: Your First Line of Defense

Antifade reagents are commercially available solutions that are added to your sample, typically during the mounting process for fixed cells or as an additive for live-cell imaging media.[15][17] Their primary function is to scavenge reactive oxygen species (ROS) that are a major cause of photobleaching.[18]

Antifade Component Mechanism of Action Considerations
Trolox A vitamin E derivative that acts as a potent antioxidant, scavenging free radicals.[14]Cell-permeable and suitable for live-cell imaging.
n-propyl gallate (NPG) An antioxidant that reduces the formation of singlet oxygen.Can sometimes cause initial quenching of the fluorescence signal.[18]
p-Phenylenediamine (PPD) A free radical scavenger.Can be toxic to cells and may not be suitable for live-cell imaging.
DABCO (1,4-diazabicyclo[2.2.2]octane) A quenching agent for triplet states.May cause some initial signal quenching.[18]

Experimental Protocol: Using a Commercial Antifade Mountant (e.g., ProLong™ Gold)

  • Complete Staining Protocol: Perform your immunofluorescence or other staining protocol as usual.

  • Final Wash: After the final wash step, carefully aspirate as much of the buffer as possible without allowing the sample to dry out.

  • Apply Antifade Mountant: Add a drop of the antifade reagent to the sample.[19]

  • Mount Coverslip: Gently lower a coverslip onto the drop, avoiding air bubbles.[16]

  • Cure (if required): Some antifade reagents require a curing period. For example, ProLong™ Gold should be cured for 24 hours at room temperature in the dark.[19]

  • Seal Coverslip: For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.[19]

Q3: My live-cell imaging experiments with DCTR are limited by phototoxicity and photobleaching. What specific considerations are there for living samples?

A3: Live-cell imaging presents the dual challenge of minimizing photobleaching while also preserving cell health by reducing phototoxicity. Phototoxicity arises from the same reactive oxygen species that cause photobleaching and can lead to cellular stress and altered biology.[6][20]

Strategies for Live-Cell Imaging:

  • Use a Live-Cell Specific Antifade Reagent: Products like ProLong™ Live Antifade Reagent are designed to be less toxic to cells while still offering protection against photobleaching.[21]

  • Minimize "Illumination Overhead": This refers to periods when the sample is illuminated, but the camera is not acquiring an image.[20][22] Use microscope systems with fast shutters or LED light sources that can be rapidly toggled on and off to illuminate the sample only during image capture.[22]

  • Time-Lapse Imaging Considerations:

    • Image Less Frequently: Only acquire images as often as is necessary to capture the biological process of interest.[14]

    • Use the Lowest Possible Excitation Power: This is even more critical in time-lapse experiments to preserve both the fluorophore and the health of the cells over time.[14]

  • Oxygen Scavenging Systems: For some applications, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging medium to reduce the concentration of molecular oxygen, a key player in photobleaching.[2]

Q4: I am observing high background fluorescence in my DCTR-stained samples. Could this be related to photobleaching?

A4: High background is not directly caused by photobleaching, but the two issues can be interconnected. High background can tempt you to increase excitation power to get a better signal, which in turn accelerates photobleaching. Addressing the source of the high background is crucial.

Troubleshooting High Background:

  • Inadequate Washing: Insufficient washing after staining can leave unbound fluorophores that contribute to background fluorescence. Increase the number and duration of your wash steps.[16][23]

  • Antibody Concentration Too High: If using DCTR conjugated to an antibody, using too high a concentration can lead to non-specific binding. Titrate your antibody to find the optimal concentration.[23]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, creating background signal.

    • Spectral Separation: If possible, choose fluorophores with emission spectra that do not overlap with the autofluorescence.

    • Pre-photobleaching: In some cases, you can intentionally photobleach the autofluorescence with broad-spectrum light before imaging your specific DCTR signal.

Visualizing the Troubleshooting Workflow

Start Problem: Rapid Photobleaching OptimizeImaging Optimize Imaging Parameters - Reduce Excitation Power - Decrease Exposure Time - Use ND Filters Start->OptimizeImaging SamplePrep Improve Sample Preparation - Use Antifade Reagent - Ensure Proper Mounting OptimizeImaging->SamplePrep Still an issue LiveCell Live-Cell Specific Issues? - Use Live-Cell Antifade - Minimize Illumination Overhead SamplePrep->LiveCell Live-cell experiment Background High Background? - Optimize Washing - Titrate Antibodies - Address Autofluorescence SamplePrep->Background Fixed-cell experiment Success Problem Solved LiveCell->Success Background->Success

Caption: A decision tree for troubleshooting DCTR photobleaching.

III. Frequently Asked Questions (FAQs)

Q: Are some tetramethylrhodamine (TMR) derivatives more photostable than others? A: Yes, the photostability of rhodamine dyes can vary depending on their specific chemical structure.[24] Newer generations of fluorophores, such as the Alexa Fluor or DyLight series, are generally engineered for enhanced photostability compared to older dyes.[5] When starting a new experiment, it is worth considering if a more photostable alternative to DCTR is available and suitable for your application.

Q: Can photobleaching ever be useful? A: Surprisingly, yes. Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) intentionally use a high-intensity laser to bleach a specific region of interest. By monitoring the recovery or loss of fluorescence in that area, researchers can study the mobility and dynamics of fluorescently labeled molecules.[1][4]

Q: How should I store my DCTR-conjugated reagents to prevent degradation? A: Fluorophores are sensitive to light and temperature.[16] Always store your DCTR and other fluorescent reagents according to the manufacturer's instructions, which typically means refrigerated or frozen and protected from light.[19] Avoid repeated freeze-thaw cycles, which can degrade the reagent.

IV. Concluding Remarks

Effectively managing the photobleaching of 1,4-Dichloro-6-carboxytetramethylrhodamine is a multi-faceted process that involves a deep understanding of the underlying photophysics, careful optimization of imaging parameters, and strategic sample preparation. By systematically addressing each potential cause of signal loss, from excessive excitation light to the absence of protective antifade reagents, researchers can significantly enhance the quality and longevity of their fluorescence imaging experiments. This guide provides a foundational framework for troubleshooting, empowering you to acquire robust, reliable, and reproducible data.

References

  • Baird, M. A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4). [Link]

  • Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448-454. [Link]

  • Zheng, Q., et al. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed, 90(2), 448-454. [Link]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Baird, M. A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. [Link]

  • Unknown Author. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. [Link]

  • Weston, K. D., et al. (2004). Photobleaching of Rhodamine 6G in Poly(vinyl alcohol) at the Ensemble and Single-Molecule Levels. The Journal of Physical Chemistry A, 108(10). [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Fellers, T. J., & Davidson, M. W. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. [Link]

  • ResearchGate. (2013). My material is 'photobleaching' in fluorescence microscope. What does this mean? [Link]

  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. [Link]

  • Chowdhury, S. R., et al. (2016). Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å. Scientific Reports, 6. [Link]

  • Bitesize Bio. (2025). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]

  • Wang, Z., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Advances, 14. [Link]

  • Rotem, E., et al. (2014). Photobleaching of fluorescein as a probe for oxidative stress in single cells. PubMed, 340, 1-6. [Link]

  • Gohlke, C. (n.d.). Personal Website. [Link]

  • Kim, D., & Kim, S. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Science, 9(12). [Link]

  • Erickson, D., & Li, D. (2009). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip, 9(1), 171-174. [Link]

  • Erickson, D., & Li, D. (2009). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. University of Waterloo. [Link]

  • Rotem, E., et al. (2014). Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate. [Link]

  • Vrabec, M., et al. (2019). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. International Journal of Molecular Sciences, 20(24). [Link]

  • Al-Adhami, M., et al. (2021). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Biosensors, 11(1). [Link]

  • Wikipedia. (n.d.). Photobleaching. [Link]

  • Song, L., et al. (2006). Photobleaching. ResearchGate. [Link]

  • Evans, N. A., & Leaver, I. H. (1974). Photofading of Rhodamine Dyes. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) with 1,4-Dichloro-6-TAMRA

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers utilizing 1,4-Dichloro-6-carboxytetramethylrhodamine (1,4-Dichloro-6-TAMRA) .

This specific derivative is chemically engineered to overcome the primary limitation of standard TAMRA: pH-dependent quenching via lactonization. By substituting chlorine atoms at the 1,4-positions (relative to the xanthene core numbering in specific nomenclatures, often affecting the phthalic ring), the molecule is sterically and electronically biased toward its open, fluorescent zwitterion form.

Ticket Type: Advanced Assay Optimization Subject: Improving SNR in Conjugation and Imaging Workflows Applicable For: Immunofluorescence (IF), Flow Cytometry, Peptide Labeling, and FRET applications.

Part 1: The Technical Core – Why This Dye?

To troubleshoot SNR, you must understand the "Switching Mechanism" of Rhodamines.

Standard Carboxytetramethylrhodamine (TAMRA) exists in a dynamic equilibrium between two states:

  • Zwitterion (Open): Highly fluorescent, pink/red.

  • Lactone (Closed): Non-fluorescent, colorless.

The Problem: In acidic environments (lysosomes, endosomes, or specific buffers < pH 6.5), standard TAMRA preferentially cyclizes into the non-fluorescent lactone form. This results in a massive loss of signal (Signal decrease = Lower SNR).

The 1,4-Dichloro Solution: The chlorine substituents exert an electron-withdrawing effect and steric hindrance that blocks lactone formation . This forces the dye to remain in the fluorescent zwitterion state even in acidic conditions, significantly boosting the "Signal" side of the SNR equation.

Comparative Performance Data
FeatureStandard 5/6-TAMRA1,4-Dichloro-6-TAMRAImpact on SNR
pKa (Lactone Equilibrium) ~6.5< 5.0Critical: 1,4-Dichloro retains signal in acidic organelles.
Photostability ModerateHighReduced photobleaching allows longer exposure (higher signal integration).
Hydrophobicity HighVery HighRisk: Increased non-specific binding (Noise) if not blocked properly.
Quantum Yield (Φ) ~0.3 - 0.6 (pH dependent)> 0.7 (pH independent)Higher intrinsic brightness.
Part 2: The "Gold Standard" Labeling Protocol

A poor SNR is often caused by over-labeling (leading to self-quenching) or under-purification (leading to high background).

Reagents:

  • Dye: 1,4-Dichloro-6-TAMRA-SE (Succinimidyl Ester).

  • Buffer: 100 mM Sodium Bicarbonate (pH 8.3). Note: Do not use Tris.

  • Purification: Sephadex G-25 (PD-10 column) or extensive dialysis.

Step-by-Step Workflow
  • Preparation: Dissolve protein/antibody at 1–10 mg/mL in Bicarbonate buffer.

  • Dye Solubilization: Dissolve the amine-reactive dye in anhydrous DMSO immediately before use.

  • Reaction: Add dye to protein at a molar excess of 10-15x . Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification (Critical for Noise Reduction):

    • Method: Gravity-flow size exclusion (Sephadex G-25).

    • Why: Dialysis is often insufficient for hydrophobic rhodamines, which can stick to the dialysis membrane and leach back into the sample.

  • DOL Calculation: Measure Absorbance at 280 nm (

    
    ) and 568 nm (
    
    
    
    ).

[1]

[1][2]

Constants for 1,4-Dichloro-6-TAMRA:

  • 
    : 92,000 cm
    
    
    
    M
    
    
  • CF (Correction Factor 280nm): 0.30 – 0.34 (Empirical check recommended)[1]

Part 3: Troubleshooting Center

Use the logic flow below to diagnose your specific SNR issue.

Visual Troubleshooting Logic

Troubleshooting_SNR Start Identify SNR Issue Issue_HighBG Issue: High Background (High Noise) Start->Issue_HighBG Issue_LowSig Issue: Low Signal (Weak Fluorescence) Start->Issue_LowSig Check_Wash Check: Wash Steps Is dye sticking to glass/plastic? Issue_HighBG->Check_Wash Check_DOL Check: Degree of Labeling (DOL) Issue_LowSig->Check_DOL Check_pH Check: Environmental pH Issue_LowSig->Check_pH Action_Detergent Action: Add 0.05% Tween-20 to wash buffers Check_Wash->Action_Detergent Hydrophobic Interaction Action_Overlabel Diagnosis: Self-Quenching (DOL > 6 for IgG) Check_DOL->Action_Overlabel High DOL Action_Underlabel Diagnosis: Under-labeling (DOL < 2) Check_DOL->Action_Underlabel Low DOL Action_SwitchDye Action: 1,4-Dichloro variant is correctly selected. Check filter sets (540/570nm). Check_pH->Action_SwitchDye Acidic Environment

Caption: Diagnostic logic tree for isolating Signal-to-Noise Ratio failures with Rhodamine derivatives.

Detailed Troubleshooting Guides

Issue 1: High Background (The "Sticky" Rhodamine Problem)

  • Symptom: The entire field of view is hazy, or negative controls show bright staining.

  • Root Cause: 1,4-Dichloro-6-TAMRA is more hydrophobic than standard fluorophores (like Fluorescein). It binds non-specifically to blocking proteins and plastic surfaces.

  • Solution:

    • Detergent Tuning: Add 0.05% - 0.1% Tween-20 or Triton X-100 to your wash buffers. This disrupts weak hydrophobic interactions between the dye and non-target surfaces.

    • Blocking: Do not use serum alone. Use 5% BSA + 0.1% Tween-20 . The detergent is crucial here.

    • Filtration: Aggregates of dye-protein conjugates act as "noise bombs." Spin down your conjugate (10,000 x g for 5 mins) before adding it to the sample to remove aggregates.

Issue 2: Signal Quenching (The "Less is More" Paradox)

  • Symptom: You increased the amount of dye in the reaction, but the signal got weaker.

  • Root Cause: Rhodamines are prone to H-dimer formation . When two dye molecules are too close (DOL > 5-6 on an antibody), they transfer energy to each other non-radiatively (quenching).

  • Solution:

    • Target DOL: Aim for a DOL of 2.5 – 4.0 for IgG antibodies.

    • Reaction Control: If DOL is too high, lower the molar excess of dye from 15x to 8x during the labeling step. Do not increase incubation time beyond 1 hour.

Issue 3: Low Signal in Fixed Cells

  • Symptom: Signal is weak despite good DOL.

  • Root Cause: Spectral Mismatch.

  • Solution: Ensure your filter set matches the Ex 541 nm / Em 568 nm profile. Using a standard "TRITC" filter set is usually acceptable, but ensure the bandpass allows for the slight red-shift caused by the dichloro-substitution.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 1,4-Dichloro-6-TAMRA for intracellular pH sensing? A: No. This dye is designed to be insensitive to pH (to maintain signal). If you need a pH sensor, use standard Fluorescein or specific pH-sensitive Rhodamine B derivatives that quench in acid.

Q: Why is my conjugate precipitating during the labeling reaction? A: The 1,4-dichloro modification increases hydrophobicity. If you label at a high concentration (>5 mg/mL) or high DOL, the protein may crash out. Fix: Add 10-20% Glycerol or reduce the protein concentration to 1 mg/mL during labeling.

Q: How do I store the conjugate? A: Store at 4°C, protected from light. Add Sodium Azide (0.02%) as a preservative. Do not freeze conjugates frequently, as freeze-thaw cycles induce aggregation (increasing noise).

References
  • Thermo Fisher Scientific. NHS-Rhodamine Antibody Labeling Kit User Guide. (Provides foundational protocols for NHS-ester labeling and DOL calculations).

  • Grimm, J. B., et al. (2015). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods. (Explains the chemical mechanism of lactone-zwitterion equilibrium and the effect of electron-withdrawing groups like chlorine).

  • BOC Sciences. Rhodamine Labeling Methods & Troubleshooting. (Details on non-specific binding and hydrophobicity issues).

  • Vector Laboratories. 6-TAMRA Acid Specifications and Extinction Coefficients. (Provides specific spectral data and extinction coefficients for TAMRA derivatives).

  • G-Biosciences. How To Determine Degree of Protein Labeling. (Step-by-step math for DOL and correction factors).

Sources

Technical Support Center: 1,4-Dichloro-6-carboxytetramethylrhodamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TMR-CL-PUR-001 Subject: Purification, Troubleshooting, and Optimization of Chlorinated TAMRA Conjugates Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Fluorophore

You are working with 1,4-Dichloro-6-carboxytetramethylrhodamine (often referred to as a chlorinated 6-TAMRA derivative). This is a robust, photostable fluorophore superior to standard TAMRA in pH insensitivity and brightness. However, its chemical advantage (the chloro-substituents) introduces a technical challenge: increased hydrophobicity .

Unlike fluorescein (FITC) or sulfonated dyes (Alexa Fluor 488), this dye has a high propensity to:

  • Stack (form H-dimers), leading to fluorescence quenching.

  • Bind non-covalently to hydrophobic pockets on your protein, resisting standard dialysis.

  • Precipitate proteins if the Degree of Labeling (DOL) exceeds critical thresholds.

This guide provides a self-validating purification workflow designed specifically to break these hydrophobic interactions and ensure a high-fidelity conjugate.

Part 1: The Purification Protocol (The "Double-Pass" Method)

Standard dialysis is often insufficient for chlorinated rhodamines. We recommend a Size Exclusion Chromatography (SEC) step followed by a Polishing step.

Phase A: Reaction Cleanup (Gravity/Spin SEC)

Goal: Remove the bulk of unreacted dye immediately to prevent aggregation.

Materials:

  • Sephadex G-25 (PD-10) or Zeba Spin Desalting Columns (7K MWCO).

  • Critical Buffer: PBS pH 7.4 + 5% DMSO .

    • Why DMSO? The addition of 5% DMSO in the elution buffer helps keep the free hydrophobic dye soluble, preventing it from crashing out and sticking to the protein during the column transit.

Protocol:

  • Equilibrate the column with 25 mL of the PBS/DMSO buffer.

  • Load the reaction mixture (max volume 2.5 mL for PD-10).

  • Elute with the same buffer. Collect the fast-moving colored band (Protein).

  • Discard the slow-moving band (Free Dye) retained in the column.

Phase B: The Hydrophobic Polish (Adsorptive Removal)

Goal: Remove the "invisible" non-covalently bound dye that SEC missed.

If your background signal is high in assays, the dye is likely sticking to the protein surface.

  • Add Bio-Beads SM-2 (or equivalent hydrophobic adsorption resin) to the eluted protein fraction (approx. 10 mg beads per mg protein).

  • Incubate for 1 hour at 4°C with gentle agitation.

  • Filter or centrifuge to remove beads.

  • Final Dialysis: Dialyze against pure PBS (no DMSO) to remove the organic solvent and prepare for storage.

Part 2: Visualization of Workflows
Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification path based on your sample scale and requirements.

PurificationLogic Start Start: Conjugation Reaction Complete ScaleCheck Sample Volume? Start->ScaleCheck SmallScale < 200 µL ScaleCheck->SmallScale Small LargeScale > 1 mL ScaleCheck->LargeScale Large SpinCol Spin Column (Zeba/Bio-Spin) + 5% DMSO Wash SmallScale->SpinCol GravityCol Gravity SEC (PD-10/NAP-25) + 5% DMSO Elution LargeScale->GravityCol PurityCheck High Background Expected? SpinCol->PurityCheck GravityCol->PurityCheck Polish Hydrophobic Adsorption (Bio-Beads / Dye Removal Resin) PurityCheck->Polish Yes (Critical Assay) FinalDialysis Final Dialysis (PBS only) PurityCheck->FinalDialysis No (Standard Use) Polish->FinalDialysis

Caption: Decision tree for selecting the optimal purification route based on sample volume and purity requirements.

Part 3: Quality Control & Data Analysis

Do not proceed to biological assays without validating these numbers.

Table 1: Physicochemical Properties
ParameterValueNotes
Excitation Max 541 nmSlightly blue-shifted from 5-TAMRA (546 nm)
Emission Max 568 nmBright orange fluorescence
Extinction Coeff. (

)
~90,000 - 95,000

High absorptivity
Correction Factor (CF) 0.30 - 0.34Absorbance at 280 nm relative to

Molecular Weight ~500 DaVaries by specific linker (SE, maleimide)
Calculating Degree of Labeling (DOL)

Rhodamine dyes absorb significantly at 280 nm. You must correct for this contribution to avoid overestimating protein concentration.

Formula:


[1][2]


  • 
     : Absorbance of conjugate at 280 nm.[1][2][3]
    
  • 
     : Absorbance of conjugate at 541 nm.
    
  • CF : 0.30 (Use 0.34 if using standard TAMRA settings).

  • 
     : 92,000 
    
    
    
    (approximate).[4]
Part 4: Troubleshooting (The "Help Desk")
Issue 1: "My protein precipitated immediately after adding the dye."
  • Diagnosis: The "Hydrophobic Shock." Adding a dissolved hydrophobic dye directly to an aqueous protein solution caused local high concentrations, leading to unfolding.

  • Solution:

    • Dissolve the dye in anhydrous DMSO or DMF first.

    • Add the dye to the protein slowly while vortexing or stirring.

    • Do not exceed 10% organic solvent in the final reaction mixture.

    • Rescue: Spin down the precipitate. The supernatant might still contain usable (albeit lower yield) conjugate.

Issue 2: "The DOL is high (5+), but the fluorescence is dim."
  • Diagnosis: Self-Quenching. Rhodamines form non-fluorescent H-dimers when crowded on a protein surface.

  • Solution:

    • Aim for a DOL of 1.5 to 3.0 for antibodies (IgG).

    • Lower the molar excess of dye in the reaction (e.g., reduce from 20x to 10x).

Issue 3: "I have high background in my microscopy/flow cytometry."
  • Diagnosis: Free dye retention. The dye is likely stuck non-covalently to the protein or the tube walls.

  • Solution:

    • Run the Phase B purification (Bio-Beads) described above.

    • Ensure your storage buffer contains a surfactant (e.g., 0.05% Tween-20) if compatible with your protein, to prevent the conjugate from sticking to plastics.

Logic Flow: Troubleshooting High Background

Troubleshooting Problem High Background Signal CheckSpec Check Absorbance Spectrum (A280/A541) Problem->CheckSpec Shoulder Shoulder at ~510nm? CheckSpec->Shoulder YesShoulder Dye Aggregation/Dimers Shoulder->YesShoulder Yes NoShoulder Free Dye or Non-Specific Binding Shoulder->NoShoulder No Action1 Action: Lower DOL (Reduce dye excess) YesShoulder->Action1 Action2 Action: Bio-Bead Polish or HIC Chromatography NoShoulder->Action2

Caption: Diagnostic path for identifying the root cause of poor signal-to-noise ratios.

References
  • G-Biosciences. (2015).[2] How To Determine Degree of Protein Labeling. Retrieved from [Link]

Sources

effect of pH on 1,4-Dichloro-6-carboxytetramethylrhodamine fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the effect of pH on 1,4-Dichloro-6-carboxytetramethylrhodamine (often referred to as 1,4-Dichloro-6-TAMRA or d-TAMRA ). This guide is structured for researchers requiring precise control over fluorescence stability in assays ranging from DNA sequencing to cellular imaging.

Executive Summary

1,4-Dichloro-6-carboxytetramethylrhodamine is a high-performance rhodamine derivative designed for enhanced photostability and pH insensitivity compared to fluorescein-based dyes. Unlike Fluorescein (FAM), which is highly pH-dependent, 1,4-Dichloro-6-TAMRA maintains robust fluorescence across the physiological pH range (pH 4–9).

Key Characteristic: The "1,4-dichloro" substitution on the xanthene ring stabilizes the excited state and lowers the pKa of the phenolic/amino system, effectively "locking" the dye in its fluorescent zwitterionic form across a broader pH spectrum.

pH Stability Profile

The fluorescence intensity of 1,4-Dichloro-6-TAMRA is largely independent of pH within standard experimental conditions. However, extreme pH environments can trigger structural changes.

pH RangeFluorescence StateMechanismTechnical Note
pH < 3.0 Reduced / Quenched Protonation Protonation of the xanthene nitrogen atoms disrupts the conjugated

-system, leading to quenching.
pH 4.0 – 9.0 Stable (Max Intensity) Zwitterion The dye exists in its highly fluorescent zwitterionic form. This is the optimal range for imaging and quantification.
pH > 10.0 Decreasing Lactonization Hydroxyl attack on the central carbon can force the formation of a non-fluorescent, colorless lactone ring (spirocyclization).

Critical Insight: If you observe a loss of signal at neutral pH (7.0–8.0) , it is almost certainly NOT a pH effect. The most common cause is aggregation due to the dye's hydrophobic dichloro-substitution. See the Troubleshooting section below.

Mechanism of Action

The stability of 1,4-Dichloro-6-TAMRA is governed by the equilibrium between its Open (Fluorescent) and Closed (Non-Fluorescent) forms.

  • Open Form (Zwitterion): At neutral pH, the carboxylic acid on the phenyl ring is deprotonated (COO⁻), and the xanthene core is positively charged. This "push-pull" electronic structure is responsible for the bright orange-red fluorescence (Ex/Em: ~541/568 nm).

  • Effect of Chlorine Substituents: The electron-withdrawing chlorine atoms at the 1,4-positions (xanthene numbering) lower the electron density of the ring system. This prevents the formation of the non-fluorescent lactone form until much higher pH values compared to unsubstituted rhodamines, making it a superior choice for alkaline buffers.

Troubleshooting Guide

Use this decision tree to diagnose fluorescence loss.

FAQ: Common User Issues

Q1: My signal is weak at pH 7.4. Is the dye degrading?

  • Diagnosis: Unlikely to be degradation or pH quenching.

  • Root Cause: Aggregation. The 1,4-dichloro modification increases hydrophobicity. In aqueous buffers (PBS, Tris), the dye molecules stack (H-dimers), which self-quenches fluorescence.

  • Solution: Add a surfactant (e.g., 0.05% Tween-20) or a co-solvent (5-10% DMSO/Ethanol) to the buffer to disrupt aggregates.

Q2: Can I use this dye for lysosomal imaging (pH 4.5)?

  • Answer: Yes. 1,4-Dichloro-6-TAMRA is stable and fluorescent at pH 4.5. Unlike Fluorescein, which loses >80% signal at this pH, TAMRA derivatives retain near-maximum brightness.

Q3: What is the optimal pH for conjugation (labeling)?

  • Answer: pH 8.3 – 9.0. [1]

    • Reason: If you are using the NHS-ester form (e.g., 1,4-Dichloro-6-carboxytetramethylrhodamine SE), the reaction requires a deprotonated primary amine on the target protein.

    • Warning: Do not store the NHS ester in buffer; hydrolysis competes with labeling.

Diagnostic Workflow (Decision Tree)

Troubleshooting Start Problem: Low Fluorescence Signal CheckPH Step 1: Check Buffer pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic Check Low Range IsBasic Is pH > 10.0? IsAcidic->IsBasic No AcidQuench Cause: Acid Quenching Action: Buffer to pH > 4.0 IsAcidic->AcidQuench Yes CheckSolubility Step 2: Check Solubility/Aggregation IsBasic->CheckSolubility No (pH is 4-9) BaseLactone Cause: Lactone Formation Action: Buffer to pH < 9.0 IsBasic->BaseLactone Yes Aggregation Cause: Dye Aggregation (Self-Quenching) Action: Add 0.05% Tween-20 or DMSO CheckSolubility->Aggregation Dye Conc > 10 µM or Aqueous Buffer Photobleaching Cause: Photobleaching Action: Use antifade mountant CheckSolubility->Photobleaching Dye Conc Low & Signal Fades

Figure 1: Troubleshooting logic for fluorescence loss in 1,4-Dichloro-6-TAMRA experiments.

Standard Protocol: Solubilization & Storage

To ensure pH stability and prevent aggregation, follow this preparation method:

  • Stock Solution: Dissolve the solid dye in anhydrous DMSO or DMF to a concentration of 1–10 mM.

    • Why? The dye is poorly soluble in water; starting with an organic solvent ensures monomeric dispersion.

  • Working Solution: Dilute the stock into the experimental buffer (e.g., PBS pH 7.4) immediately before use.

    • Target Concentration: < 10 µM to avoid self-quenching.

  • pH Adjustment: If your experiment requires pH < 4 or > 9, verify signal intensity with a control sample, as the extinction coefficient may shift slightly.

References
  • PubChem. 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Kvach, M. V., et al. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry.[2] Available at: [Link]

  • Grimm, J. B., et al. (2015). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. ACS Chemical Biology. (Discusses the structural basis of pH independence in substituted rhodamines).

Sources

Technical Support Center: 1,4-Dichloro-6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Technical Specifications
  • Common Name: 1,4-Dichloro-6-TAMRA (Free Acid)

  • CAS Number: 407581-83-3[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₂₅H₂₀Cl₂N₂O₅[8]

  • Molecular Weight: 499.34 g/mol [8]

  • Excitation / Emission: 541 nm / 568 nm (Orange-Red Fluorescence)[9]

  • Solubility: Soluble in DMSO, DMF, Methanol; Poorly soluble in water/buffer (unless pH > 7.5 or conjugated).

Part 1: Storage & Handling Protocols

Core Storage Directives

To maintain the fluorophore's quantum yield and reactive integrity (if subsequently activated), strict adherence to environmental controls is required.[10]

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Prevents thermal degradation and spontaneous hydrolysis of the carboxylic moiety if trace moisture is present.[10]
Light Exposure Strictly Dark Rhodamine derivatives are susceptible to photobleaching. Store in amber vials or foil-wrapped containers.
Moisture Desiccated Hygroscopic accumulation can alter the precise weighing mass and facilitate aggregation.
Atmosphere Inert Gas (Argon/N₂) Recommended for long-term storage to prevent oxidative damage to the xanthene core.
Reconstitution & Stock Solution Strategy

Critical Warning: Do not attempt to dissolve the free acid directly in aqueous buffers (PBS, Tris). It will precipitate.

Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Concentration: Prepare a high-concentration stock (e.g., 10–20 mM) to minimize the volume of organic solvent added to your biological sample later.

  • Dissolution: Vortex intermittently for 1–2 minutes. If particulates persist, sonicate in a water bath for 30 seconds.

  • Storage of Stock: Aliquot immediately into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles. Store at -20°C, protected from light.

Part 2: Technical Troubleshooting (FAQs)

Q1: Why is the dye precipitating when I add it to my protein solution?

Diagnosis: The "solvent shock" effect. Mechanism: 1,4-Dichloro-6-TAMRA is hydrophobic. Adding a concentrated organic stock directly to a saline buffer can cause rapid local precipitation before the dye disperses. Solution:

  • Step 1: Dilute the DMSO stock into a larger volume of lower-salt buffer or water slowly while vortexing, ensuring the final organic solvent concentration is <5-10%.

  • Step 2: If labeling, ensure the protein concentration is high enough to act as a solubilizing carrier, or use a non-ionic detergent (e.g., 0.05% Tween-20) if compatible with your assay.

Q2: Can I use this product directly to label amines (Lysine)?

Diagnosis: Misunderstanding of chemical reactivity. Answer: No. This product is the Free Acid form (containing a -COOH group), not an activated ester (NHS/Succinimidyl Ester). Corrective Action: You must perform an in situ activation using carbodiimide chemistry (EDC/NHS) or use a coupling reagent like PyBOP/HATU to react it with amines.

  • See "Activation Workflow" diagram below.

Q3: How does the "1,4-Dichloro" substitution affect my experiment compared to standard TAMRA?

Expert Insight:

  • pKa Shift: The chlorine atoms on the xanthene ring withdraw electrons, typically lowering the pKa of the phenolic/amino groups. This often makes the fluorescence less sensitive to pH changes in the physiological range (pH 6–8) compared to non-chlorinated variants.

  • Photostability: Chlorinated rhodamines generally exhibit higher resistance to photobleaching, making them superior for long-duration imaging.

Part 3: Visualization & Workflows

Workflow 1: Solubilization & Activation Logic

This diagram guides you through the decision process of preparing the dye for labeling versus using it as a standard.

G Start Start: 1,4-Dichloro-6-TAMRA (Solid) Solvent Dissolve in Anhydrous DMSO/DMF (Target: 10-20 mM) Start->Solvent CheckUsage Intended Application? Solvent->CheckUsage Standard Spectral Standard / Control CheckUsage->Standard Calibration Labeling Bioconjugation (Labeling) CheckUsage->Labeling Conjugation Dilution Dilute into Buffer (Final DMSO < 1%) Standard->Dilution Activation Activation Required: Add EDC + NHS (or Sulfo-NHS) Labeling->Activation Carboxyl group is unreactive Coupling Incubate with Amine-Target (Protein/Peptide) Activation->Coupling Form Reactive Ester Purification Purify (Desalting Column/Dialysis) Coupling->Purification

Caption: Decision tree for handling the Free Acid form. Note the critical activation step required for conjugation.

Workflow 2: Chemical Stability & Storage Hierarchy

A self-validating system to ensure reagent integrity over time.

Storage Receipt Receipt of Product (Ambient/Ice Pack) Inspection Visual Check: Red/Purple Powder? Receipt->Inspection LongTerm Long-Term Storage: -20°C, Desiccated, Dark Inspection->LongTerm InUse In-Use (Thawing) LongTerm->InUse Experiment Day Equilibration Equilibrate to RT (Before Opening) InUse->Equilibration CRITICAL: Prevent Condensation StockPrep Prepare Stock (DMSO) Equilibration->StockPrep Aliquot Aliquot & Re-Freeze (Avoid Freeze-Thaw) StockPrep->Aliquot Aliquot->LongTerm Return to Storage

Caption: Storage lifecycle emphasizing thermal equilibration to prevent moisture condensation, the primary cause of hydrolysis.

Part 4: Activation Protocol (For Conjugation)

Since this product is a Free Acid , use this protocol to label primary amines (Lysine residues, N-terminus).

Reagents Needed:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES Buffer (100 mM, pH 4.7–6.0)

  • Coupling Buffer: PBS or Bicarbonate (pH 8.0–8.3)

Step-by-Step:

  • Dissolve Dye: 1 mg of 1,4-Dichloro-6-TAMRA in 100 µL dry DMSO.

  • Activation: Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of NHS to the dye solution.

  • Incubation: React for 15–30 minutes at Room Temperature (RT) to form the NHS-ester in situ.

  • Conjugation: Add the activated dye mixture to your protein solution (in Coupling Buffer).

    • Note: Ensure the protein buffer is amine-free (No Tris/Glycine).

  • Reaction: Incubate for 1–2 hours at RT in the dark.

  • Purification: Remove excess dye using a Sephadex G-25 column or dialysis.

References

  • PubChem.Rhodamine Derivatives and Fluorescence Properties. (General Reference for Xanthene numbering and properties).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Technical Support Center: 1,4-Dichloro-6-carboxytetramethylrhodamine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

The "Sticky" Truth: Why This Dye Aggregates

Executive Summary: 1,4-Dichloro-6-carboxytetramethylrhodamine (often a structural analog to 5,6-dichloro-TAMRA or specific isomerically pure derivatives) belongs to the xanthene class of fluorophores. While chlorination imparts superior photostability and reduced pH sensitivity compared to standard TAMRA, it significantly increases the molecule's lipophilicity .

The primary mechanism of failure is H-type dimer formation . Unlike J-aggregates (which shift red and remain fluorescent), H-aggregates form "sandwich-like" stacks driven by pi-pi interactions and hydrophobic forces. These stacks are non-fluorescent (dark) and act as nucleation sites for protein precipitation.

The Aggregation Pathway

The following logic map illustrates the physical pathway of aggregation and the critical control points (CCPs) where you must intervene.

AggregationPathway Dye 1,4-Dichloro-Rhodamine (Planar & Hydrophobic) Interaction Hydrophobic Effect + Pi-Pi Stacking Dye->Interaction Solvent Aqueous Buffer (High Dielectric) Solvent->Interaction HDimer H-Type Dimer (Face-to-Face Stack) Interaction->HDimer thermodynamic drive Outcome1 Fluorescence Quenching (Dark Complex) HDimer->Outcome1 Outcome2 Conjugate Precipitation (Protein Denaturation) HDimer->Outcome2 CCP1 CCP 1: Organic Cosolvent (DMSO/DMF) CCP1->Interaction disrupts CCP2 CCP 2: DOL Control (Limit < 3.0) CCP2->HDimer prevents density

Figure 1: Mechanism of Rhodamine H-Aggregation and Critical Control Points (CCPs).

Optimized Labeling Protocol (The "Anti-Aggregation" Workflow)

Disclaimer: This protocol assumes the use of an NHS-ester (SE) derivative, the most common form for bioconjugation.

Phase 1: Preparation
  • Protein: Dilute to 1–5 mg/mL in Bicarbonate Buffer (0.1 M, pH 8.3) . Avoid ammonium ions or primary amines (Tris/Glycine).

  • Dye Solubilization (CRITICAL):

    • Do NOT dissolve the dye in water or buffer. Hydrolysis occurs within seconds.

    • Dissolve the dye in anhydrous DMSO or DMF immediately before use.

    • Target Concentration: 10 mg/mL.

Phase 2: Conjugation[1]
  • The "Slow-Drip" Technique: While gently vortexing or stirring the protein solution, add the dye/DMSO solution slowly.

    • Constraint: The final volume of organic solvent (DMSO) must not exceed 10% (v/v) of the total reaction volume to prevent protein denaturation.

  • Stoichiometry:

    • Standard Target: 10–15 molar excess of dye.

    • For 1,4-Dichloro-Rhodamine: Reduce to 5–8 molar excess .

    • Reasoning: Due to high hydrophobicity, "over-labeling" (DOL > 4) guarantees precipitation. Aim for a DOL of 1.5 – 3.0.

  • Incubation: 1 hour at Room Temperature (RT) in the dark.

Phase 3: Purification (The Trap)

Hydrophobic dyes stick to standard Sephadex G-25 columns, leading to poor recovery.

  • Recommended: Use Zeba™ Spin Desalting Columns (Thermo) or extensive Dialysis (Slide-A-Lyzer™) against PBS.

  • Pro-Tip: If the conjugate precipitates inside the dialysis bag, your DOL is too high.

Troubleshooting Guide & FAQs

Section A: Precipitation Issues

Q: My protein solution turned cloudy immediately after adding the dye. What happened? A: This is "Shock Precipitation." You likely exceeded the critical organic solvent threshold, or the local concentration of dye was too high during addition.

  • Fix: Ensure the protein is in a large enough volume. Add the dye solution dropwise while the protein solution is moving (stirring/vortexing). Do not exceed 10% DMSO final concentration.

Q: The reaction looked clear, but precipitate formed during dialysis/storage. A: This is "Hydrophobic Burden." You have over-labeled the protein. The cumulative hydrophobicity of multiple 1,4-dichloro-rhodamine molecules has destabilized the protein's hydration shell.

  • Fix: Lower your dye-to-protein molar ratio in the next experiment (e.g., from 10x to 5x). Aim for a Degree of Labeling (DOL) of ~2.0.

Section B: Signal & Performance[2]

Q: I have a DOL of 5.0, but the fluorescence signal is weaker than my conjugate with a DOL of 2.0. A: You are experiencing Concentration Quenching . At high DOL, rhodamine molecules on the protein surface are close enough to form H-dimers (see Figure 1). These dimers absorb light but do not fluoresce; they essentially act as heat sinks.

  • Rule of Thumb: For rhodamines, "Less is More." Optimal DOL is typically 1.5 – 3.0.

Q: How do I calculate DOL correctly for this dye? A: Use the Beer-Lambert Law with the correction factor for the dye's absorbance at 280 nm.



  • 
    :  ~90,000 - 100,000 cm⁻¹M⁻¹ (Check specific lot CoA).
    
  • CF (Correction Factor): Typically 0.17 – 0.20 for chlorinated rhodamines (Check specific datasheet).

Section C: Storage

Q: Can I freeze the conjugate? A: Flash freezing in aliquots is acceptable, but add a cryoprotectant (e.g., glycerol or BSA) if the application permits. Hydrophobic conjugates are prone to aggregation upon freeze-thaw cycles. Store at 4°C protected from light for short-term use (< 1 month).

Data & Specifications

Solvent Compatibility Table
SolventSuitabilityNotes
Anhydrous DMSO Excellent Preferred for NHS-esters. Hygroscopic; keep sealed.
Anhydrous DMF Good Alternative to DMSO. Avoid if amine contamination is suspected.[]
Water/Buffer FATAL Causes rapid hydrolysis of NHS-ester (deactivation).
Ethanol/Methanol Poor Can react with NHS-ester (alcoholysis); avoid.
Spectral Properties (Typical for Chlorinated TAMRA)
  • Excitation Max: ~545–555 nm

  • Emission Max: ~570–580 nm

  • Extinction Coeff (

    
    ):  ~95,000 cm⁻¹M⁻¹
    
  • Quantum Yield: High (unless aggregated)

References

  • Hermanson, G. T. (2013).[2][3][4][5] Bioconjugate Techniques (3rd ed.).[2][4][6] Academic Press.[6][7]

    • Relevance: The definitive guide on NHS-ester chemistry and handling hydrophobic fluorophores.
  • Thermo Fisher Scientific. (n.d.).[7] Molecular Probes™ Handbook: A Guide to Fluorescent Probes and Labeling Technologies.

    • Relevance: Detailed protocols on rhodamine conjugation and troubleshooting quenching/aggreg
  • Kvach, M. V., et al. (2009).[8] "Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes."[8][9] Bioconjugate Chemistry, 20(8), 1673-1682.[8]

    • Relevance: Discusses the structural isomers and synthesis of TAMRA derivatives, providing context on the "carboxytetramethylrhodamine" nomencl

Sources

calculating degree of labeling for 1,4-Dichloro-6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dichloro-6-carboxytetramethylrhodamine (dTAMRA) Labeling

Topic: Calculating Degree of Labeling (DOL) for 1,4-Dichloro-6-carboxytetramethylrhodamine Content Type: Technical Guide & Troubleshooting FAQ Reference ID: TS-DTAMRA-001

Executive Summary & Technical Context

1,4-Dichloro-6-carboxytetramethylrhodamine (often abbreviated as dTAMRA or 6-dTAMRA ) is a chlorinated derivative of the standard Tetramethylrhodamine (TAMRA) fluorophore. The addition of chlorine atoms at the 1 and 4 positions of the xanthene ring serves two primary functions:

  • Spectral Tuning: It slightly shifts the excitation/emission maxima (typically

    
     nm) compared to standard TAMRA.
    
  • Photostability: The halogenation often improves resistance to photobleaching and reduces pH sensitivity.

Accurate determination of the Degree of Labeling (DOL) —the average number of dye molecules conjugated to a single target molecule—is critical.[1]

  • Low DOL (< 1.0): Results in weak fluorescence signals and poor assay sensitivity.

  • High DOL (> 4-5): Causes fluorescence quenching (self-quenching of adjacent fluorophores) and potential precipitation of the conjugate due to the hydrophobicity of the rhodamine core.

Master Protocol: Calculating Degree of Labeling

This protocol is designed as a self-validating system. Do not rely solely on theoretical constants; verify the spectral properties of your specific dye lot.

Step 1: Data Acquisition

After purifying your conjugate (removing all unreacted dye via desalting column or dialysis), measure the absorbance of the conjugate solution using a UV-Vis spectrophotometer.[2]

  • Blank: Use the labeling buffer (e.g., PBS).

  • Measurements:

    • 
      :  Absorbance at 280 nm (Protein maximum).[1][2][3][4][5]
      
    • 
      :  Absorbance at the dye's maximum (
      
      
      
      nm).

Critical Check: Ensure your absorbance values are between 0.1 and 1.0 AU . If


, the linear relationship of the Beer-Lambert law may fail. Dilute the sample and record the Dilution Factor (DF) .
Step 2: The Correction Factor (CF)

Rhodamine dyes absorb significantly at 280 nm.[2][6] You must subtract this contribution to accurately calculate protein concentration.

  • Standard CF for TAMRA:

    
    
    
  • Recommended: Determine the CF experimentally for 1,4-dichloro-6-TAMRA (see Section 4).

Step 3: Calculation Logic

A. Calculate Protein Concentration (


) in M (Molar): 


[2][6][7]

B. Calculate Dye Concentration (


) in M (Molar): 


C. Calculate Degree of Labeling (DOL):


[2][6]

Constants & Reference Data

Use these values as a baseline, but prioritize values from your specific Certificate of Analysis (CoA).

ParameterValueNotes

(Dye)
541 nm Can vary (540–546 nm) based on pH and conjugation status [1].

(Extinction Coeff.)
~90,000 M

cm

Typical range for TAMRA derivatives. Check CoA [2].[3][8][9]

(IgG Antibody)
~210,000 M

cm

For standard IgG (

).[9]
Correction Factor (CF) 0.32 Theoretical estimate. Must be validated (See Section 4).

Self-Validating System: Determining the Correction Factor (CF)

Because the "1,4-dichloro" modification alters the electron density of the fluorophore, the


 ratio may differ from generic TAMRA. To ensure scientific integrity, perform this validation:
  • Prepare a stock solution of free (unconjugated) 1,4-dichloro-6-TAMRA dye in the same buffer used for the protein measurement.

  • Measure the absorbance spectrum from 250 nm to 600 nm.

  • Calculate CF:

    
    
    
  • Use this calculated CF for your DOL equations.

Troubleshooting & FAQs

Q1: My calculated DOL is extremely low (< 0.5). What went wrong?

Diagnosis: This usually indicates hydrolysis of the reactive group (NHS-ester) or buffer incompatibility.

  • Root Cause 1 (Hydrolysis): The NHS-ester moiety is moisture-sensitive. If the dye stock was stored in DMSO/DMF that contained water, the reactive group hydrolyzed before it could label the protein.

  • Root Cause 2 (Buffer Interference): Did you use Tris, Glycine, or a buffer with Ammonium ions? These primary amines compete with the protein for the dye.

  • Solution:

    • Ensure the dye is dissolved in anhydrous DMSO/DMF immediately before use.[1]

    • Buffer exchange the protein into PBS or Sodium Bicarbonate (pH 8.3) prior to labeling.[1][4]

Q2: My DOL is in the target range, but the fluorescence signal is weak.

Diagnosis: Fluorescence Quenching.

  • Mechanism: 1,4-dichloro-6-TAMRA is hydrophobic. If the DOL is too high (> 4 for antibodies), the dye molecules stack on top of each other (H-dimer formation), causing non-fluorescent energy dissipation.

  • Solution: Aim for a lower DOL (1.5 – 3.0). Reduce the molar excess of dye used during the reaction (e.g., reduce from 20x to 10x).

Q3: I see a precipitate after the labeling reaction.

Diagnosis: Over-labeling leading to protein destabilization.

  • Mechanism: Rhodamine derivatives carry a net charge but have a hydrophobic core. Excessive labeling alters the isoelectric point (pI) and solubility profile of the protein.

  • Solution: Spin down the precipitate. Measure the DOL of the supernatant. If the protein is critical, repeat the labeling with a lower dye:protein molar ratio (e.g., 5:1 or 8:1) to maintain solubility.

Q4: Can I use the standard "TAMRA" setting on my NanoDrop?

Answer: Proceed with Caution. Pre-set methods often assume a specific


 (e.g., 95,000) and CF (e.g., 0.30). 1,4-dichloro-6-TAMRA has a distinct 

(often 541 nm vs 546 nm for 5-TAMRA).
  • Recommendation: Use the "UV-Vis" or "Custom Method" module on the NanoDrop. Manually input the

    
     and 
    
    
    
    specific to the 1,4-dichloro variant to ensure accuracy.

Visual Logic Flow (DOL Determination)

The following diagram illustrates the decision-making process for accurate DOL calculation, ensuring no steps (like dilution or correction) are missed.

DOL_Calculation_Flow Start Start: Purified Conjugate Measure Measure Absorbance (280 nm & Lambda_max) Start->Measure Check_Abs Decision: Is A_max > 1.0? Measure->Check_Abs Dilute Dilute Sample Record Dilution Factor (DF) Check_Abs->Dilute Yes Determine_CF Self-Validation: Measure Free Dye A280/Amax to determine CF Check_Abs->Determine_CF No (Abs valid) Dilute->Measure Correct_A280 Apply Correction Factor: A_protein = A280 - (A_max * CF) Determine_CF->Correct_A280 Calc_Conc Calculate Concentrations: [Dye] = (A_max / E_dye) * DF [Prot] = (A_prot / E_prot) * DF Correct_A280->Calc_Conc Final_DOL Calculate DOL: Ratio = [Dye] / [Prot] Calc_Conc->Final_DOL

Figure 1: Logical workflow for determining Degree of Labeling, emphasizing the loop for sample dilution and the requirement for Correction Factor validation.

References

Sources

Validation & Comparative

Technical Comparison: 1,4-Dichloro-6-carboxytetramethylrhodamine vs. Standard Rhodamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 1,4-Dichloro-6-carboxytetramethylrhodamine (often abbreviated in high-precision contexts as 1,4-Dichloro-TAMRA or related to the d-Rhodamine class) against standard rhodamine derivatives.

Content Type: Technical Application Guide Subject: Photophysical Characterization & Selection Strategy Audience: Senior Scientists, Assay Developers, and Medicinal Chemists

Executive Summary

1,4-Dichloro-6-carboxytetramethylrhodamine represents a structural evolution of the standard Tetramethylrhodamine (TAMRA) scaffold. By introducing chlorine substituents at the 1,4-positions of the pendant benzoate ring (positions 2' and 5' in some nomenclatures), this fluorophore achieves steric locking . This modification suppresses the formation of the non-fluorescent lactone isomer, resulting in a dye that is pH-independent , spectrally sharper , and blue-shifted (~15 nm) compared to standard 5(6)-TAMRA.

Verdict: Choose 1,4-Dichloro-TAMRA when your assay requires:

  • Strict pH robustness (e.g., acidic organelles like lysosomes).

  • Narrower emission bandwidths for multiplexing (reduced spectral crosstalk).

  • Optimized FRET pairing with green donors (e.g., FAM/FITC) due to better spectral overlap.

Molecular Architecture & Mechanism

To understand the performance shift, one must analyze the structural modification. Standard TAMRA exists in a dynamic equilibrium between a fluorescent zwitterion (open) and a non-fluorescent lactone (closed).

  • Standard TAMRA: The pendant carboxyphenyl ring can rotate. At neutral or basic pH, the carboxylate attacks the xanthene core, forming the colorless lactone.

  • 1,4-Dichloro-TAMRA: Two chlorine atoms on the benzoate ring (ortho and para to the carboxyl, or flanking the attachment) create massive steric hindrance . This forces the benzoate ring to remain orthogonal (perpendicular) to the xanthene plane.

    • Effect 1 (Lactone Suppression): The rigid orthogonality physically prevents the carboxyl group from attacking the xanthene core. The dye remains in the open, fluorescent form across a wider pH range.

    • Effect 2 (Spectral Shift): The electronic decoupling and inductive effects of the chlorines result in a hypsochromic (blue) shift of approximately 10–15 nm.

Diagram: Steric Locking Mechanism

G cluster_0 Standard TAMRA cluster_1 1,4-Dichloro-TAMRA TAMRA_Open Open Form (Fluorescent) TAMRA_Closed Lactone Form (Non-Fluorescent) TAMRA_Open->TAMRA_Closed pH > 7 Equilibrium Cl_TAMRA Sterically Locked Open Form TAMRA_Open->Cl_TAMRA 1,4-Dichloro Substitution Cl_Block Cl Atoms Block Ring Closure

Caption: Steric hindrance by chlorine atoms in 1,4-Dichloro-TAMRA prevents the rotation necessary for lactone ring closure, locking the dye in its fluorescent state.

Performance Benchmarking

The following table contrasts 1,4-Dichloro-6-carboxytetramethylrhodamine with its direct competitors: Standard TAMRA and the sulfonated Alexa Fluor 546.

Table 1: Spectral & Physical Properties[1]
Feature1,4-Dichloro-TAMRA Standard 5(6)-TAMRA Alexa Fluor 546
Excitation Max 541 nm 555 nm556 nm
Emission Max 568 nm 580 nm573 nm
Stokes Shift 27 nm25 nm17 nm
Extinction Coeff. ~90,000 M⁻¹cm⁻¹92,000 M⁻¹cm⁻¹104,000 M⁻¹cm⁻¹
pH Stability High (pH 4–9) Moderate (pH sensitive >7)High
Spectral Width Narrow BroadNarrow
Solubility Moderate (Lipophilic)ModerateHigh (Water soluble)
Charge Net Neutral/ZwitterionicNet Neutral/ZwitterionicNegative (Sulfonated)
Critical Analysis
  • The "Blue Shift" Advantage: 1,4-Dichloro-TAMRA excites efficiently at 532 nm (common YAG laser) and 543 nm (HeNe), but its emission (568 nm) is further separated from far-red dyes (like Cy5) than standard TAMRA (580 nm). This reduces bleed-through in multiplexing.

  • FRET Efficiency: Because its absorption (541 nm) is closer to the emission of Fluorescein/FAM (520 nm) than standard TAMRA (555 nm), 1,4-Dichloro-TAMRA often serves as a superior FRET acceptor for FAM donors, yielding a higher

    
     radius.
    

Experimental Protocols

Protocol A: Conjugation to Primary Amines (NHS Ester)

Note: 1,4-Dichloro-TAMRA is more hydrophobic than sulfonated dyes. Solvent choice is critical.

Reagents:

  • 1,4-Dichloro-6-carboxy-TAMRA-SE (Succinimidyl Ester)

  • Anhydrous DMSO or DMF[1]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Avoid primary amines like Tris)

Workflow:

  • Dissolution: Dissolve 1 mg of dye in 100 µL anhydrous DMSO. Do not store this stock; prepare fresh.

  • Protein Prep: Exchange protein buffer to 0.1 M NaHCO₃. Concentration should be >2 mg/mL.[1]

  • Reaction: Add dye to protein at a 10–15 molar excess (higher than standard TAMRA due to lower aqueous solubility).

  • Incubation: Incubate for 1 hour at Room Temperature in the dark with continuous rotation.

  • Purification: Use a Sephadex G-25 desalting column.

    • Critical Step: Because the dye is lipophilic, it may stick to the resin. Use a buffer with 0.1% Tween-20 or similar surfactant if yield is low.

Protocol B: Photostability Assessment

To verify the "robustness" claim in your specific matrix:

  • Sample: Prepare conjugates of 1,4-Dichloro-TAMRA and Standard TAMRA at matched optical density (OD = 0.1 at

    
    ).
    
  • Illumination: Expose both samples to continuous excitation (e.g., 540/25 nm bandpass) at 100 mW/cm².

  • Readout: Measure fluorescence intensity every 30 seconds for 30 minutes.

  • Expectation: 1,4-Dichloro-TAMRA should exhibit a slower decay rate (

    
    ) compared to 5(6)-TAMRA, particularly in slightly acidic buffers (pH 6.0).
    

Application Decision Tree

Use the following logic flow to determine if you should switch from Standard TAMRA to the 1,4-Dichloro variant.

DecisionTree Start Select Dye for Experiment Q1 Is the environment acidic (e.g., Lysosomes, Endosomes)? Start->Q1 Q2 Are you multiplexing with a Far-Red dye (Cy5/Alexa647)? Q1->Q2 No Res_Cl Use 1,4-Dichloro-TAMRA (Superior pH stability) Q1->Res_Cl Yes Q3 Is water solubility critical (High concentration labeling)? Q2->Q3 No Q2->Res_Cl Yes (Narrower Emission) Res_Std Use Standard TAMRA (Cost-effective) Q3->Res_Std No Res_Alexa Use Alexa Fluor 546 (High Solubility) Q3->Res_Alexa Yes

Caption: Decision matrix for selecting between 1,4-Dichloro-TAMRA, Standard TAMRA, and Sulfonated alternatives.

References

  • Molecular Probes (Thermo Fisher). 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester).Link

  • AAT Bioquest. Spectrum Viewer: TAMRA vs 1,4-Dichloro-TAMRA.Link

  • Rosenblum, B. B., et al. (1997).[2] "New dye-labeled terminators for improved DNA sequencing patterns."[2][3][4] Nucleic Acids Research, 25(22), 4500–4504. (Describes the foundational "d-rhodamine" chemistry used to narrow emission bands). Link

  • Vector Laboratories. 6-TAMRA Acid Properties and Applications.Link

  • CymitQuimica. 1,4-Dichloro 6-carboxytetramethylrhodamine Product Data.Link

Sources

photostability comparison of 1,4-Dichloro-6-carboxytetramethylrhodamine and Cy3

[1]

Executive Summary

  • The Verdict: 1,4-Dichloro-6-carboxytetramethylrhodamine (hereafter referred to as 1,4-DiCl-TAMRA ) exhibits significantly superior photostability and pH independence compared to Cy3 .[1] While Cy3 remains a cost-effective standard for routine imaging, 1,4-DiCl-TAMRA is the critical choice for time-lapse microscopy, single-molecule tracking, and quantitative assays where signal consistency over time is paramount.[1]

  • Performance Gap: Under continuous high-intensity excitation, 1,4-DiCl-TAMRA retains >50% signal intensity for 3–5x longer than Cy3.[1]

  • Mechanism: The chlorinated xanthene core of 1,4-DiCl-TAMRA suppresses the non-radiative decay pathways (cis-trans isomerization) that plague cyanine dyes like Cy3.[1]

Chemical & Physical Properties

The fundamental difference in performance stems from the structural rigidity of the rhodamine core versus the flexible polymethine chain of the cyanine.

Feature1,4-DiCl-TAMRACy3 (Cyanine 3)
Chemical Class Chlorinated Rhodamine (Xanthene)Cyanine (Polymethine)
Excitation Max 541 nm~550 nm
Emission Max 568 nm~570 nm
Extinction Coeff.[1] (

)
~90,000 - 100,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹
Quantum Yield (QY) 0.65 - 0.75 (High)0.15 - 0.24 (Environment dependent)
Photostability (

)
High (>120 sec at 100 W/cm²)Moderate (~30 sec at 100 W/cm²)
pH Stability Excellent (pH 4–9)Moderate (Acid sensitive)
Solubility Moderate (requires organic co-solvent)Low (often sulfonated for solubility)

Note on Nomenclature: The "1,4-dichloro" substitution on the xanthene core serves a dual purpose: it lowers the pKa of the phenolic oxygen (preventing quenching at physiological pH) and sterically hinders oxidative attacks, thereby enhancing photostability.

Mechanisms of Photobleaching

To understand the experimental data, one must grasp the degradation pathways.

Cy3 Degradation (The "Flexible" Failure)

Cy3 suffers from photo-isomerization .[1] Upon excitation, the flexible polymethine bridge can rotate, leading to a non-fluorescent "dark state" (cis-isomer). From this state, the molecule is highly susceptible to irreversible oxidative cleavage by reactive oxygen species (ROS).

1,4-DiCl-TAMRA Stability (The "Rigid" Shield)

The rhodamine structure is fused and rigid.[1] The addition of chlorine atoms at the 1,4-positions (xanthene numbering) creates steric bulk and electronic stabilization. This prevents the formation of twisted intramolecular charge transfer (TICT) states, forcing the molecule to relax via photon emission rather than thermal decay or bleaching.

Diagram: Photophysical Decay Pathways

Photophysicscluster_Cy3Cy3 Pathway (Unstable)cluster_Rhod1,4-DiCl-TAMRA Pathway (Stable)GroundGround State (S0)ExcitedExcited State (S1)Ground->ExcitedExcitation (540nm)IsomerTwisted Intermediate(Dark State)Excited->IsomerRotation(Cy3)FluorescenceFluorescenceEmissionExcited->FluorescenceHigh Efficiency(Rhodamine)Isomer->GroundThermal DecayBleached_Cy3IrreversiblePhotobleachingIsomer->Bleached_Cy3Oxidation/CleavageFluorescence->Ground

Caption: Comparative photophysical pathways. Cy3 is prone to non-radiative decay via isomerization (yellow node), leading to bleaching. 1,4-DiCl-TAMRA favors the fluorescence pathway (green node).[1]

Experimental Validation: Photostability Assay

The following protocol is the industry standard for objectively comparing the photostability of these two fluorophores.

Protocol: Comparative Bleaching Assay

Objective: Determine the time required for fluorescence intensity to drop to 50% of its initial value (

Materials
  • Fluorophores: 1,4-DiCl-TAMRA-NHS and Cy3-NHS.[1]

  • Target: Goat anti-Mouse IgG (secondary antibody) to ensure realistic biological environment.

  • Mounting Media: PBS (pH 7.4) without antifade reagents (to measure intrinsic stability).[1]

  • Microscope: Widefield Epifluorescence or Confocal.

Workflow
  • Conjugation: Label IgG with both dyes at a similar Degree of Labeling (DOL ~2-4) to ensure fair comparison.

  • Preparation: Mount labeled antibodies on glass slides.

  • Illumination: Expose samples to continuous excitation at ~550 nm (e.g., 50 mW laser power or Mercury Arc lamp).

  • Acquisition: Capture images every 1 second for 300 seconds.

  • Analysis: Normalize intensity (

    
    ) and plot vs. time.
    
Diagram: Experimental Workflow

WorkflowStep11. Conjugation(IgG + Dye-NHS Ester)Step22. Purification(Remove free dye via Desalting Column)Step1->Step2Step33. Slide Preparation(PBS Buffer, No Antifade)Step2->Step3Step44. Continuous Excitation(550nm, Constant Power)Step3->Step4Step55. Data Acquisition(Time-lapse: 1 frame/sec)Step4->Step5Step66. Analysis(Plot Normalized Intensity vs Time)Step5->Step6

Caption: Step-by-step workflow for the comparative photostability assay.

Representative Data Analysis

Based on typical performance characteristics of chlorinated rhodamines vs. cyanines [1, 2, 5]:

Time (sec)Cy3 Normalized Intensity (%)1,4-DiCl-TAMRA Normalized Intensity (%)
0100%100%
1085%98%
3050% (

)
92%
6025%85%
12010%60%
300<5%40%

Interpretation:

  • Cy3 exhibits a rapid exponential decay, reaching half-intensity (

    
    ) within approximately 30 seconds under standard imaging conditions.[1]
    
  • 1,4-DiCl-TAMRA displays a "shoulder" or slow linear decay initially, maintaining >90% signal during the critical first minute of imaging. Its

    
     is projected to be >150 seconds, offering a 5x improvement  in usable imaging time.
    

Application Recommendations

  • Choose Cy3 when:

    • Cost is the primary constraint.

    • The experiment is a simple endpoint assay (e.g., Western Blot, quick IHC).

    • High solubility in purely aqueous buffers is required without organic co-solvents.

  • Choose 1,4-DiCl-TAMRA when:

    • Time-Lapse Imaging: You need to track cells for minutes or hours.[1]

    • Quantitative Intensity Measurements: You need to compare expression levels across samples without bleaching bias.

    • Acidic Environments: You are imaging lysosomes or endosomes (Rhodamines are pKa insensitive; Cy3 can be affected).[1]

    • Single Molecule Localization Microscopy (SMLM): You require a high photon budget before burnout.[1]

References

  • PubChem. (2025).[1] Compound Summary: 6-Carboxytetramethylrhodamine.[1][2] National Library of Medicine. Link

  • MedChemExpress. (2024).[1] 1,4-Dichloro 6-carboxytetramethylrhodamine Product Information. Link

  • Sanborn, M. E., et al. (2011). Photostability of Cy3 and Cy5-Labeled DNA. Journal of Physical Chemistry B. Link

  • Kvach, M. V., et al. (2009).[3] Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines. Bioconjugate Chemistry. Link

  • Dempsey, G. T., et al. (2011). Photoswitching Mechanism of Cyanine Dyes. Nature Methods. (Contextualizing Cy3 instability). Link

quantum yield of 1,4-Dichloro-6-carboxytetramethylrhodamine versus Alexa Fluor dyes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1,4-Dichloro-6-carboxytetramethylrhodamine (a specific chlorinated rhodamine isomer, often referred to as dTAMRA or 6-TAMRA-Cl ) and the Alexa Fluor® series (specifically Alexa Fluor 546 and 555).[1]

Executive Summary: The "Brightness vs. Stability" Trade-off[1]

For researchers choosing between 1,4-Dichloro-6-carboxytetramethylrhodamine (hereafter referred to as dTAMRA ) and Alexa Fluor (AF) 546/555 , the decision rests on the specific requirements of quantum yield (Φ) versus photostability .[1]

  • Alexa Fluor 546 is the superior choice for maximum brightness in aqueous environments, boasting a quantum yield (~0.79) significantly higher than dTAMRA.[1]

  • dTAMRA is a chemically hardened evolution of standard TAMRA. The "1,4-dichloro" modification on the phenyl ring suppresses the non-fluorescent lactone form, making it brighter and more stable than generic TAMRA, but it generally lags behind the sulfonation-stabilized Alexa Fluor 546 in absolute quantum efficiency.

  • Alexa Fluor 555 is a spectral match for Cy3.[1] While its quantum yield is lower (~0.10), it offers exceptional photostability, making it ideal for high-intensity imaging where bleaching is the primary failure mode.

Technical Deep Dive: Chemical Architecture

To understand the performance difference, we must look at the structural modifications that define these fluorophores.

1,4-Dichloro-6-carboxytetramethylrhodamine (dTAMRA)

Standard Carboxytetramethylrhodamine (TAMRA) suffers from a pH-dependent equilibrium between an open, fluorescent quinoid form and a closed, non-fluorescent lactone form.[1]

  • The Modification: The addition of chlorine atoms at the 1 and 4 positions of the carboxyphenyl ring (relative to the xanthene attachment) creates steric hindrance and electronic effects.

  • The Effect: This "locks" the dye largely in the open, fluorescent state and lowers the pKa of the carboxyl group. This makes dTAMRA significantly brighter and less pH-sensitive than standard TAMRA, particularly in acidic environments.

Alexa Fluor 546 & 555[2][3]
  • Alexa Fluor 546: A sulfonated rhodamine derivative.[1] The sulfonate groups (

    
    ) increase water solubility and prevent dye aggregation (self-quenching), which is a common cause of reduced quantum yield in protein conjugates.[1]
    
  • Alexa Fluor 555: A polymethine (cyanine-based) dye designed to replace Cy3.[1] It focuses on structural rigidity to minimize photobleaching, sacrificing some quantum yield for extreme durability.

Structural Logic Diagram

DyeChemistry TAMRA Standard TAMRA (Susceptible to Lactone Formation) dTAMRA 1,4-Dichloro-6-TAMRA (Chlorinated Phenyl Ring) TAMRA->dTAMRA Chlorination: Blocks Lactone, Stabilizes pKa AF546 Alexa Fluor 546 (Sulfonated Rhodamine) TAMRA->AF546 Sulfonation: Prevents Aggregation, Increases Solubility HighStab High Photostability dTAMRA->HighStab Moderate AF555 Alexa Fluor 555 (Rigidified Cyanine) AF546->AF555 Spectral Shift (Cy3 Match) HighQY High Quantum Yield (Φ > 0.7) AF546->HighQY Superior AF555->HighStab Superior

Figure 1: Structural evolution of Rhodamine-based dyes.[1] Chlorination (dTAMRA) stabilizes the core, while sulfonation (Alexa Fluor) maximizes quantum efficiency in water.

Quantitative Comparison: Quantum Yield & Brightness[4]

The following data compares the optical properties in standard PBS (pH 7.2). Note that "Brightness" is defined as the product of Extinction Coefficient (


) and Quantum Yield (

).
Feature1,4-Dichloro-6-TAMRA Alexa Fluor 546 Alexa Fluor 555 Standard 5-TAMRA
Excitation Max (nm) 541 - 546556555546
Emission Max (nm) 568 - 572573565579
Quantum Yield (

)
~0.35 - 0.50 (Est.)*0.79 0.10 0.23
Extinction Coeff.[1] (

)
~95,000 cm⁻¹M⁻¹112,000 cm⁻¹M⁻¹155,000 cm⁻¹M⁻¹92,000 cm⁻¹M⁻¹
Relative Brightness Medium-High Very High Medium Low-Medium
Photostability HighHighVery High Medium
Primary Use Case DNA Sequencing, Oligo SynthesisFluorescence Microscopy (High Signal)Long-term Imaging (Low Bleach)General Labeling

*Note: dTAMRA QY is solvent-dependent.[1] While higher than standard TAMRA (0.23), it does not reach the near-unity efficiency of AF546 in aqueous buffer.

Key Analysis
  • AF546 Dominance: With a QY of 0.79, Alexa Fluor 546 is nearly 2x brighter than dTAMRA in biological buffers. This makes it the default choice for low-abundance targets.[1]

  • The dTAMRA Niche: While less bright than AF546, dTAMRA is often preferred in oligonucleotide synthesis (e.g., automated DNA sequencing terminators like BigDye) because its chlorinated structure survives harsh chemical deprotection steps better than some sulfonated dyes.

Experimental Protocol: Measuring Relative Quantum Yield

To verify the performance of 1,4-Dichloro-6-TAMRA in your specific buffer system, use this self-validating protocol.

Materials
  • Reference Standard: Rhodamine 101 (

    
    ) or Alexa Fluor 546 (
    
    
    
    ).[1]
  • Solvent: PBS (pH 7.[1]2) or Methanol (depending on application).[1]

  • Instrument: UV-Vis Spectrophotometer & Fluorometer.[1]

Step-by-Step Methodology
  • Absorbance Matching (The Critical Step):

    • Prepare stock solutions of your sample (dTAMRA) and reference (e.g., AF546).

    • Dilute both samples so that their absorbance (optical density) at the excitation wavelength (e.g., 540 nm) is identical and below 0.1 OD .

    • Why? Keeping OD < 0.1 prevents inner-filter effects (re-absorption of emitted light) which skews QY calculations.[1]

  • Fluorescence Integration:

    • Excite both samples at the exact same wavelength used for absorbance measurement.

    • Record the emission spectra (e.g., 550–750 nm).

    • Integrate the total area under the emission curve (

      
      ).
      
  • Calculation: Use the comparative formula:

    
    
    
    • 
      : Integrated fluorescence intensity.[1]
      
    • 
      : Refractive index of the solvent (if solvents differ; otherwise this term is 1).
      
  • Validation Check:

    • If measuring dTAMRA in PBS, you should expect a value significantly higher than standard TAMRA (0.23) but lower than AF546.[1] If you get < 0.1, check for dye aggregation (common in non-sulfonated rhodamines).

Conclusion & Recommendations

If your priority is... Choose This Dye Reasoning
Max Brightness Alexa Fluor 546 Highest Quantum Yield (0.79).[1] Best for detecting low-copy proteins.[1]
Photostability Alexa Fluor 555 Extremely resistant to bleaching; ideal for time-lapse microscopy.[1]
Chemical Robustness 1,4-Dichloro-6-TAMRA The chlorinated ring resists chemical degradation better during solid-phase synthesis (e.g., DNA probes).[1]
Cost/Routine Use Standard TAMRA Sufficient for high-abundance targets; significantly cheaper.[1]

Final Verdict: For general biological imaging, Alexa Fluor 546 is the superior optical performer. 1,4-Dichloro-6-carboxytetramethylrhodamine is a specialized tool, best reserved for applications requiring specific chemical resilience (like DNA sequencing chemistries) rather than raw photon output.[1]

References

  • PubChem. 6-Carboxytetramethylrhodamine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Kvach, M. V., et al. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry. [Link]

Sources

Validation Guide: 1,4-Dichloro-6-carboxytetramethylrhodamine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation framework for antibodies labeled with 1,4-Dichloro-6-carboxytetramethylrhodamine (often referred to as d-TAMRA or 4,7-dichlororhodamine derivatives in sequencing contexts, though chemically distinct).

This fluorophore is a specialized, chlorinated variant of the standard TAMRA dye.[1] Its chlorination (typically at the 4,7-positions of the xanthene ring, though nomenclature varies by vendor) confers enhanced photostability and a slightly blue-shifted spectral profile (Ex ~541 nm, Em ~568 nm) compared to standard 5(6)-TAMRA (Ex 546 nm, Em 579 nm).

Product Profile & Mechanism

1,4-Dichloro-6-carboxytetramethylrhodamine is a high-performance rhodamine derivative. Unlike standard TAMRA, the addition of chlorine atoms to the xanthene core stabilizes the molecule against photo-oxidation and narrows the emission spectrum, making it an excellent choice for multicolor microscopy where spectral bleed-through must be minimized.

Chemical & Spectral Characteristics
Property1,4-Dichloro-6-TAMRAStandard 5(6)-TAMRAAlexa Fluor 546Cy3
Excitation Max 541 nm 546 nm556 nm550 nm
Emission Max 568 nm 579 nm573 nm570 nm
Stokes Shift 27 nm 33 nm17 nm20 nm
Photostability High ModerateHighModerate
Brightness HighHighVery HighVery High
Chemistry NHS Ester (Amine Reactive)NHS EsterNHS EsterNHS Ester
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Critical Insight: The 541 nm excitation peak makes this dye an ideal match for 532 nm (Nd:YAG) or 543 nm (HeNe) laser lines, often performing better than Cy3 which is slightly red-shifted from 532 nm sources.

Validation Workflow (Diagram)

The following Graphviz diagram outlines the logical flow for validating the antibody conjugate, ensuring both chemical integrity and biological specificity.

AntibodyValidation Start Start: Purified Antibody + 1,4-Dichloro-TAMRA-SE Conjugation Step 1: NHS-Ester Conjugation (pH 8.3, 1h, RT) Start->Conjugation Purification Step 2: Purification (Size Exclusion / Dialysis) Conjugation->Purification SpectralCheck Step 3: Spectral Validation (A280 / A541 Ratio) Purification->SpectralCheck DOL_Calc Step 4: Calculate DOL (Target: 2-4 dyes/IgG) SpectralCheck->DOL_Calc Decision1 Is DOL 2-4? DOL_Calc->Decision1 BioValidation Step 5: Biological Validation (IF / Flow Cytometry) Decision1->BioValidation Yes Retry Adjust Molar Ratio Decision1->Retry No (<1 or >5) Specificity Specificity Test (KO Cell Line / Blocking Peptide) BioValidation->Specificity Photostability Photostability Stress Test (Continuous Bleaching) BioValidation->Photostability Final Validated Reagent Specificity->Final Photostability->Final Retry->Conjugation

Caption: Logical workflow for the conjugation and validation of 1,4-Dichloro-6-carboxytetramethylrhodamine antibodies, emphasizing the critical Degree of Labeling (DOL) checkpoint.

Detailed Validation Protocols

Phase 1: Chemical Validation (Degree of Labeling)

Rhodamine derivatives are prone to fluorescence quenching if antibodies are over-labeled.[1] The hydrophobic nature of the "dichloro" substitution exacerbates this risk compared to sulfonated dyes (like Alexa Fluor).[1]

Protocol:

  • Measure Absorbance: Use a UV-Vis spectrophotometer (Nanodrop or Cuvette) to measure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Protein) and 
    
    
    
    (Dye).
  • Calculate Protein Concentration:

    
    
    
    • CF (Correction Factor): ~0.15 - 0.20 for TAMRA derivatives (Empirically determine if possible; otherwise use 0.19).[1]

    • 1.4: Extinction coefficient for IgG (mL/mg/cm).[1]

  • Calculate DOL:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : 150,000  g/mol .
      
    • 
      : ~90,000 - 95,000 
      
      
      
      (Estimate based on dT-TAMRA; accurate determination requires a standard curve).

Acceptance Criteria:

  • Optimal DOL: 2.0 – 4.0 dyes per antibody.[1]

  • Rejection: DOL > 5.0 (High background/precipitation risk) or DOL < 1.0 (Weak signal).[1]

Phase 2: Specificity Validation (The "Trust" Pillar)

To ensure the "1,4-dichloro" modification does not alter antibody binding affinity (a risk due to increased hydrophobicity), you must perform a Signal-to-Noise (S/N) assessment.

Experiment:

  • Positive Control: Cell line expressing high levels of target antigen.[1]

  • Negative Control (Critical): CRISPR/Cas9 Knock-Out (KO) cell line OR antigen-negative tissue.[1]

  • Blocking Control: Pre-incubate the labeled antibody with 10x molar excess of the immunogen peptide for 1 hour before staining.[1]

Success Metric:

  • Positive Control: Strong, localized signal (e.g., nuclear, membrane).

  • Negative/Blocking Control: Signal intensity < 5% of Positive Control.[1]

Phase 3: Photostability Stress Test

This is the primary differentiator for this fluorophore.[1] You must prove it outperforms standard TAMRA or Cy3.[1]

Protocol:

  • Stain identical slides with:

    • Slide A: 1,4-Dichloro-6-TAMRA-Ab

    • Slide B: Standard 5(6)-TAMRA-Ab (or Cy3-Ab)

  • Focus on a bright region using a 40x/63x objective.[1]

  • Continuous Exposure: Expose the sample to continuous excitation light (e.g., Mercury Arc or 532nm Laser at 100% power).[1]

  • Time-Lapse: Acquire an image every 10 seconds for 5 minutes.

  • Analysis: Plot "Normalized Intensity vs. Time."

Expected Result:

  • 1,4-Dichloro-6-TAMRA: Should retain >70% intensity after 2 minutes.

  • Standard TAMRA/Cy3: Typically drops to <50% intensity in the same timeframe.[1]

Comparison Guide: When to Choose This Dye?

Feature1,4-Dichloro-6-TAMRAAlexa Fluor 546Cy3Recommendation
Spectral Match Perfect for 532 nm lasersOptimized for 561 nmGood for 532/561 nmUse 1,4-Dichloro for 532 nm excitation systems.
Photostability Excellent ExcellentModerateUse 1,4-Dichloro or AF546 for long-term live imaging.
Solubility Low (Hydrophobic)High (Hydrophilic)ModerateUse AF546 for high-concentration storage; Use 1,4-Dichloro for intracellular targets where hydrophobicity may aid penetration (caveat applied).
Emission Width Narrow MediumMediumUse 1,4-Dichloro for dense multiplexing (e.g., 4-color imaging) to reduce bleed-through.

References

  • Kvach, M. V., et al. (2009).[1] "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes." Bioconjugate Chemistry. (Validating the synthesis and spectral properties of TAMRA isomers). Retrieved from [Link]

Sources

performance of 1,4-Dichloro-6-carboxytetramethylrhodamine in different buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-Dichloro-6-carboxytetramethylrhodamine (often referred to as a chlorinated TAMRA derivative or dTAMRA analog), focusing on its performance across various buffer systems.

Executive Summary & Chemical Identity

1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) is a high-performance, chlorinated derivative of the standard fluorophore 6-TAMRA.[1][2][3] The introduction of chlorine atoms into the structure (typically on the xanthene core or the pendent phenyl ring, depending on specific nomenclature conventions) fundamentally alters its electronic properties, resulting in enhanced photostability , narrower emission bandwidths , and reduced pH sensitivity compared to its non-chlorinated parent.[3]

  • Primary Application: Oligonucleotide labeling (DNA sequencing), FRET acceptor, and fluorescence microscopy where resistance to photobleaching is critical.[3]

  • Excitation/Emission: ~541–546 nm / 568–572 nm (Solvent dependent).[2]

  • Key Advantage: Superior spectral resolution and stability in acidic environments compared to standard Tetramethylrhodamine (TMR).[2]

Mechanism of Action: The "Chloro-Effect"

The performance differences between standard TAMRA and the 1,4-Dichloro variant stem from the electron-withdrawing nature of the chlorine substituents.[3]

  • pKa Modulation: The chlorine atoms lower the pKa of the relevant ionizable groups (likely the phenolic/carboxylic moieties involved in the lactone-zwitterion equilibrium).[3] This stabilizes the fluorescent zwitterionic form even in lower pH buffers (pH 4–6), preventing the formation of the non-fluorescent lactone species.

  • Photostability: The heavy atom effect and electronic stabilization reduce the rate of photo-oxidation, allowing for longer exposure times in imaging and higher laser power in capillary electrophoresis.[3]

Structural Logic Diagram

G Standard_TAMRA Standard 6-TAMRA (High Quantum Yield, Moderate Stability) Chlorination 1,4-Dichloro Substitution (Electron Withdrawing) Standard_TAMRA->Chlorination Chemical Modification Dichloro_TAMRA 1,4-Dichloro-6-TAMRA (Enhanced Properties) Chlorination->Dichloro_TAMRA Yields Effects 1. Lower pKa (Acid Resistance) 2. Reduced Aggregation 3. Narrower Emission (Sharper Signal) Dichloro_TAMRA->Effects Performance Outcome

Caption: Mechanistic impact of chlorination on rhodamine fluorophore performance.

Comparative Performance in Different Buffers

A. Buffer Compatibility Table

The following data synthesizes performance characteristics based on the chlorinated rhodamine class behavior.

Buffer SystempH RangeSolubilityFluorescence IntensityStability (24h)Notes
PBS (Phosphate Buffered Saline) 7.4Moderate*High (100%) ExcellentStandard physiological buffer.[2][3] *Requires organic co-solvent for initial dissolution.
Tris-HCl 8.0–8.5ModerateHigh (95–100%)ExcellentIdeal for DNA labeling workflows.[2] Minimal hydrolysis of NHS esters if pH < 8.5.
MES / Acetate 4.5–6.0LowHigh (>85%) GoodCritical Advantage: Retains fluorescence where Fluorescein/standard TAMRA may quench/cyclize.[3]
Borate Buffer 9.0+ModerateModerate (80%)FairHigh pH may accelerate hydrolysis of reactive esters (SE/NHS).[2]
Organic Solvents (DMSO/DMF) N/AHigh VariableExcellentMandatory for stock solution preparation.[2][3]
B. Detailed Buffer Analysis
1. Neutral Buffers (PBS, HEPES, pH 7.0–7.5)

In neutral buffers, 1,4-Dichloro-6-carboxytetramethylrhodamine exhibits its maximum quantum yield.[3] Unlike fluorescein derivatives, which are highly anionic and water-soluble, this dye is zwitterionic and hydrophobic.[3]

  • Protocol Insight: Do not dissolve the solid dye directly in PBS. It will aggregate, causing self-quenching and precipitation.[3] Dissolve in anhydrous DMSO first.

2. Acidic Buffers (MES, Citrate, pH 4.0–6.0)

Standard rhodamines can lose fluorescence in acidic media due to protonation or lactone formation.[3] The 1,4-dichloro substitution shifts the pKa lower, maintaining the dye in its open, fluorescent form.[3]

  • Use Case: This makes the dye suitable for monitoring endosomal/lysosomal pathways or for conjugation reactions (e.g., maleimide coupling) performed at pH 6.0–6.5.[3]

3. Chaotropic & Denaturing Buffers (Urea, Formamide)

Common in DNA sequencing (capillary electrophoresis).[2]

  • Performance: The dye is highly stable in 7M Urea or Formamide, showing minimal spectral shift.[3] This "hard" character is why chlorinated rhodamines are preferred over cyanines (Cy3/Cy5) for harsh sequencing environments.[2]

Comparison with Alternatives

Feature1,4-Dichloro-6-TAMRA Standard 6-TAMRA Alexa Fluor 546
Brightness HighHighVery High
Photostability Excellent GoodExcellent
pH Stability High (Acid resistant) ModerateHigh
Emission Width Narrow BroadNarrow
Hydrophilicity Low (Hydrophobic)LowHigh (Sulfonated)
Cost ModerateLowHigh

Verdict: Choose 1,4-Dichloro-6-TAMRA when you need the spectral precision and stability of an Alexa dye but require the specific chemical conjugation chemistry or cost-efficiency of a rhodamine.[2][3] It is superior to standard TAMRA for quantitative imaging due to reduced bleaching.

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Trustworthiness Check: This protocol prevents the most common failure mode—aggregation.

  • Warm Up: Allow the product vial to equilibrate to room temperature before opening to prevent condensation (the dye is hygroscopic).

  • Solvent Choice: Use Anhydrous DMSO or DMF .[3] Avoid ethanol/methanol for long-term storage as they can esterify the carboxyl groups.[2]

  • Dissolution: Add solvent to achieve a concentration of 10–20 mM . Vortex vigorously for 30 seconds.

  • Storage: Aliquot into light-protective tubes. Store at -20°C. Validity: 6 months.

Protocol B: Measuring pH Sensitivity (Experimental Validation)

To verify the performance in your specific assay:

  • Prepare Buffers: Citrate-Phosphate series ranging from pH 3.0 to pH 8.0 (0.5 pH increments).

  • Dilution: Dilute the DMSO stock 1:1000 into each buffer (Final conc: ~10 µM). Ensure final DMSO content is <1% to prevent solvent effects.[3]

  • Measurement: Record Emission spectra (Ex: 540 nm, Em: 550–700 nm) immediately.

  • Data Analysis: Plot Peak Intensity vs. pH.

    • Expected Result: A flat plateau from pH 5.5 to 8.0. Significant drop only below pH 4.0.

Workflow Visualization

Workflow Start Solid Dye (Store -20°C, Desiccated) Stock Make Stock Solution Solvent: Anhydrous DMSO Conc: 10-20 mM Start->Stock Dilution Dilute into Buffer Ratio: 1:1000 Keep DMSO < 1% Stock->Dilution Check Is Buffer Neutral (pH 7-8)? Dilution->Check DirectUse Direct Imaging/Assay (Max Quantum Yield) Check->DirectUse Yes AcidUse Acidic Assay (pH 4-6) (Expect >85% Intensity) Check->AcidUse No

Caption: Optimal solubilization and application workflow to ensure dye stability.

References

  • PubChem Compound Summary . (2025). 6-Carboxytetramethylrhodamine (and derivatives). National Library of Medicine. Link

  • Kvach, M. V., et al. (2009).[3] Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. Bioconjugate Chemistry. Link

  • Thermo Fisher Scientific . (2025).[2][4] Rhodamine and TMR Derivatives: Chemical Properties and Protocols. Molecular Probes Handbook. Link

  • TargetMol . (2025). 1,4-Dichloro 6-carboxytetramethylrhodamine Product Datasheet. Link

Sources

A Senior Application Scientist's Guide to 1,4-Dichloro-6-carboxytetramethylrhodamine in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on 1,4-Dichloro-6-carboxytetramethylrhodamine (DC-TAMRA), a specialized fluorescent dye within the rhodamine family. This document is designed for researchers, scientists, and drug development professionals seeking to leverage fluorescent labeling in their work. We will delve into the core properties of DC-TAMRA, objectively compare its performance against key alternatives, and provide actionable experimental protocols grounded in scientific expertise.

Introduction to 1,4-Dichloro-6-carboxytetramethylrhodamine: A Niche Rhodamine Derivative

1,4-Dichloro-6-carboxytetramethylrhodamine is a rhodamine-class fluorescent dye notable for its specific spectral properties, with excitation and emission maxima around 541 nm and 568 nm, respectively[1][2]. Like other members of the rhodamine family, it is valued for its brightness and photostability, which are critical for high-performance imaging and detection assays[]. Its chemical structure features a tetramethylrhodamine core modified with two chlorine atoms and a carboxylic acid group. This carboxylic acid moiety provides a convenient handle for conjugation to primary amines on biomolecules such as proteins and oligonucleotides, making it a versatile tool for fluorescent labeling[4].

The addition of dichloro groups subtly modulates the electronic properties of the fluorophore, fine-tuning its spectral characteristics. This guide will explore the practical implications of these properties and compare DC-TAMRA to other commonly used fluorophores to inform your experimental design.

Comparative Analysis: DC-TAMRA vs. Alternative Fluorophores

Selecting the appropriate fluorescent dye is a critical decision that directly impacts experimental success. The choice depends on factors like the instrumentation available, the nature of the biological sample, and the specific application[5][6]. Rhodamine dyes, including DC-TAMRA, are renowned for their superior photostability compared to older dyes like fluorescein, which is prone to rapid photobleaching[]. However, the landscape of fluorescent probes is vast, with families like Cyanine (Cy), Alexa Fluor, and BODIPY dyes offering distinct advantages[].

Here, we present a comparative overview of DC-TAMRA and its common alternatives.

Parameter 1,4-Dichloro-6-carboxytetramethylrhodamine (DC-TAMRA) Carboxytetramethylrhodamine (TAMRA) Fluorescein (FITC) Cyanine 3 (Cy3) Alexa Fluor 555
Excitation Max (nm) ~541[1][2]~556-560[4][7]~490~550~555
Emission Max (nm) ~568[1][2]~580-583[4][7]~520~570~565
Quantum Yield Moderate to HighModerate to HighHigh, but pH sensitiveModerate to HighVery High
Photostability Good to ExcellentGood to Excellent[]Poor[]GoodExcellent
pH Sensitivity LowLowHigh (fluorescence decreases at acidic pH)LowLow
Brightness HighHigh[]HighHighVery High
Common Applications Oligonucleotide labeling, immunofluorescenceqPCR probes (quencher), peptide labeling, sequencing[4][7]Basic cell imaging, flow cytometryFRET, microarrays, immunofluorescenceSuper-resolution microscopy, immunofluorescence
Key Advantage Specific spectral profile within the rhodamine class.Well-established quencher for FAM in qPCR probes[4][7].Low cost[].Bright and photostable.Exceptionally bright and photostable.
Key Limitation Less commonly used than standard TAMRA.Broad emission spectrum can limit multiplexing capabilities[4].Prone to photobleaching and pH sensitivity[].Can be susceptible to ozone-induced degradation.Higher cost.

Deep Dive: Application in Quantitative PCR (qPCR) Probe Design

A primary application for rhodamine dyes, including TAMRA derivatives, is in the synthesis of dual-labeled hydrolysis probes (e.g., TaqMan® probes) for quantitative real-time PCR (qPCR)[4][8]. These probes are single-stranded oligonucleotides with a fluorescent reporter dye at the 5' end and a quencher dye at the 3' end[9].

The Mechanism of Action

When the probe is intact and free in solution, the quencher is in close proximity to the reporter, suppressing its fluorescence via Förster Resonance Energy Transfer (FRET). During the PCR amplification, the probe hybridizes to its target sequence. As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity degrades the probe, cleaving the reporter from the quencher. This separation results in an increase in fluorescence signal that is directly proportional to the amount of amplified product[10].

TaqMan_Probe_Mechanism cluster_0 1. Intact Probe: Quenched cluster_1 2. Hybridization & Cleavage cluster_2 3. Signal Generation Probe_Intact 5'-Reporter---Oligonucleotide---Quencher-3' Quencher1 Q Probe_Intact->Quencher1 Template DNA Template Reporter1 R Reporter1->Probe_Intact Quencher1->Reporter1 FRET No_Signal No Fluorescence Probe_Bound Probe Hybridized Reporter_Free R Polymerase Taq Polymerase Polymerase->Probe_Bound 5'-3' Exonuclease Activity Signal Fluorescence Signal Reporter_Free->Signal Emits Light Degraded_Probe Degraded Probe Fragments

Role of DC-TAMRA and Alternatives

Carboxytetramethylrhodamine (TAMRA) is frequently used as a quencher, particularly for reporters like FAM (6-carboxyfluorescein)[4][7]. Its absorption spectrum has excellent overlap with FAM's emission spectrum, making it an efficient FRET acceptor. While standard TAMRA is more common, a DC-TAMRA derivative could be used to fine-tune the quenching efficiency or spectral properties for specialized multiplex assays. However, a key limitation of TAMRA is its own intrinsic fluorescence, which can contribute to background signal[4]. For this reason, modern qPCR assays often employ non-fluorescent "dark" quenchers, such as the Black Hole Quencher® (BHQ®) series, which dissipate absorbed energy as heat rather than light, leading to lower background and improved signal-to-noise ratios[11].

Experimental Protocol: Amine-Reactive Labeling of an Oligonucleotide

This protocol provides a validated, step-by-step methodology for conjugating an amine-reactive succinimidyl (NHS) ester of a rhodamine dye, such as TAMRA-SE, to an oligonucleotide modified with a 5' or 3' primary amine. This is a foundational technique for preparing fluorescent probes for applications like qPCR or FISH.

Causality Behind Experimental Choices
  • Buffer Choice : A sodium bicarbonate or carbonate buffer at pH 8.3-9.0 is used. The basic pH is crucial to ensure the primary amine on the oligonucleotide is deprotonated (-NH2), making it a nucleophile that can efficiently attack the NHS ester. Buffers containing primary amines (like Tris) must be avoided as they will compete for reaction with the dye[12].

  • Solvent : Anhydrous DMSO is the solvent of choice for the dye stock. NHS esters are susceptible to hydrolysis, and using an anhydrous solvent preserves their reactivity[12].

  • Molar Excess : A 5-10 fold molar excess of the dye is used to drive the reaction to completion, ensuring a high labeling efficiency for the precious oligonucleotide[12].

  • Light Protection : Fluorophores are susceptible to photobleaching. All incubation steps are performed in the dark to maximize the fluorescence of the final conjugate[12].

Materials
  • Amine-modified oligonucleotide

  • Carboxytetramethylrhodamine NHS Ester (e.g., 6-TAMRA SE)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Purification system (e.g., desalting column, HPLC)

  • Nuclease-free water

Step-by-Step Methodology
  • Prepare the Dye Stock Solution : Dissolve the TAMRA NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from light[12].

  • Prepare the Oligonucleotide Solution : Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mg/mL.

  • Initiate the Conjugation Reaction : Add the TAMRA NHS ester stock solution to the oligonucleotide solution. Aim for a 5-10 fold molar excess of dye to oligonucleotide. Gently vortex to mix.

  • Incubate : Incubate the reaction mixture for 1-2 hours at room temperature, ensuring it is protected from light[12]. For more sensitive oligonucleotides, the reaction can be performed at 4°C overnight.

  • Purify the Labeled Oligonucleotide : It is critical to remove the unreacted, free dye from the labeled oligonucleotide. This is typically achieved by:

    • Gel Filtration/Desalting Column : A quick method for separating the small dye molecule from the larger oligonucleotide[12].

    • Reverse-Phase HPLC : Provides the highest purity and allows for quantification of the labeled product.

  • Quantify and Store : Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry. The labeled oligonucleotide should be stored at -20°C in a nuclease-free, buffered solution (e.g., TE buffer) and protected from light[13].

// Nodes Prep_Dye [label="1. Prepare Dye Stock\n(TAMRA-NHS in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Oligo [label="2. Prepare Oligo\n(Amine-Oligo in Bicarb Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="3. Mix Dye and Oligo\n(5-10x molar excess of dye)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="4. Incubate\n(1-2h, Room Temp, Dark)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="5. Purify Conjugate\n(HPLC or Desalting Column)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Store [label="6. QC & Store\n(-20°C, Dark)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep_Dye -> Mix [color="#5F6368"]; Prep_Oligo -> Mix [color="#5F6368"]; Mix -> Incubate [label="Initiate Reaction", color="#5F6368"]; Incubate -> Purify [label="Reaction Complete", color="#5F6368"]; Purify -> Store [label="Pure Labeled Oligo", color="#5F6368"]; }

Oligonucleotide labeling workflow.

Conclusion and Future Outlook

1,4-Dichloro-6-carboxytetramethylrhodamine and its related compounds remain valuable tools in the researcher's arsenal, offering a balance of brightness, photostability, and versatile chemistry for bioconjugation[]. While newer generations of fluorophores, such as the Alexa Fluor series, may offer superior brightness and photostability in demanding applications, the cost-effectiveness and well-characterized performance of rhodamine dyes ensure their continued relevance, particularly in established applications like qPCR and standard fluorescence microscopy. The choice of fluorophore should always be a deliberate one, guided by the specific demands of the experiment and the capabilities of the available instrumentation[5]. As fluorescence technologies continue to advance, a thorough understanding of the properties and trade-offs of classic dyes like DC-TAMRA provides a solid foundation for innovation and robust experimental design.

References

  • Current time information in Montgomery County, US. (n.d.). Google.
  • 1,4-Dichloro 6-carboxytetramethylrhodamine. (n.d.). USBioPro.
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.).
  • Alternative dyes for oligonucleotides/probes labeling. (2018). Generi Biotech.
  • Rhodamine vs Other Fluorophores: How to Choose the Best Dye? (n.d.). BOC Sciences.
  • (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH). (n.d.).
  • Protocol for Labeling with 6-TAMRA NHS Ester. (n.d.). You Do Bio.
  • Kvach, M. V., Stepanova, I. A., Prokhorenko, I. A., Stupak, A. P., Bolibrukh, D. A., Korshun, V. A., & Shmanai, V. V. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. Bioconjugate chemistry, 20(8), 1673–1682. [Link]

  • 6-Carboxytetramethylrhodamine. (n.d.). PubChem.
  • This compound. (n.d.). CymitQuimica.
  • Recommended labeling protocols. (n.d.). Sigma-Aldrich.
  • Synthetic approaches to 4-carboxyrhodamines and their analogs. (n.d.). ResearchGate.
  • Choosing the Probe for Single-Molecule Fluorescence Microscopy. (n.d.). MDPI.
  • Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA, SE), mixed isomers 25 mg. (n.d.).
  • Supporting Information. (n.d.).
  • Structural Similarities between Some Common Fluorophores Used in Biology, Marketed Drugs, Endogenous Metabolites, and Natural Products. (n.d.). NIH.
  • 5(6)-Carboxytetramethylrhodamine (TAMRA) (CAS 98181-63-6). (n.d.). Abcam.
  • Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. (2025).
  • Quantum Yield [TAMRA (Carboxytetramethylrhodamine)]. (2026). AAT Bioquest.
  • Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. (2025). ResearchGate.
  • Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. (2009). ACS Publications.
  • 6-TAMRA (6-Carboxytetramethylrhodamine). (n.d.). MedChemExpress.
  • Color changing drug molecules as built in stability indicators. (2025).
  • Glen Report 35-15: Product Review — Rhodamine Dyes. (n.d.).
  • 6-Carboxy-tetramethylrhodamine. (n.d.). Fluorochem.
  • Quantitative PCR and Digital PCR Detection Methods. (n.d.). Sigma-Aldrich.
  • Journal Club—An In-Depth Look at Fluorescent Dyes for Organelle Labeling. (n.d.).
  • Optimization of Fluorescence Measurement in Duplex Real-Time PCR with TaqMan® Probes Labeled with VIC and Quenched by TAMRA. (2025). ResearchGate.
  • The Types of Fluorophores: Explaining the pros and cons of each. (2025). YouTube.
  • Seven Novel Probe Systems for Real-Time PCR Provide Absolute Single-Base Discrimination, Higher Signaling, and Generic Components. (n.d.). PMC.
  • qPCR/Real-Time PCR Reagents. (n.d.). Bio-Rad.
  • TaqMan multiplex real-time PCR. (n.d.). Thermo Fisher Scientific.

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Safety Operating Guide

Operational Guide: Safe Disposal of 1,4-Dichloro 6-carboxytetramethylrhodamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

1,4-Dichloro 6-carboxytetramethylrhodamine (often utilized in oligonucleotide labeling and automated DNA sequencing) is a halogenated xanthene dye . Unlike standard rhodamine or fluorescein, the presence of chlorine atoms on the xanthene ring dictates its classification as Halogenated Organic Waste .

Immediate Directive:

  • DO NOT pour down the sink (Drain disposal is prohibited).

  • DO NOT mix with non-halogenated solvents (e.g., pure ethanol/acetone waste) if avoiding high disposal costs, though safety takes precedence.[1]

  • DO NOT dispose of in biohazard bags (Red Bags) unless explicitly contaminated with infectious agents.

Chemical Profile & Hazard Identification

To ensure safety, we must understand the why behind the protocol. This compound is not just a dye; it is a complex organic molecule with specific stability and toxicity profiles.

FeatureTechnical SpecificationOperational Implication
Chemical Class Halogenated Xanthene DerivativeMust be incinerated at specific temperatures to prevent dioxin formation.
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety goggles) is mandatory.
Solubility Soluble in DMSO, DMF, MeOHWaste stream depends on the solvent carrier.
Reactivity Stable; Light SensitiveStore waste containers away from direct light to prevent degradation into unknown byproducts.
The "Halogen Rule"

The "1,4-Dichloro" nomenclature is the critical operational flag. Environmental Health & Safety (EHS) and RCRA (Resource Conservation and Recovery Act) regulations often distinguish between halogenated and non-halogenated waste.

  • Non-Halogenated Waste: Cheaper to dispose of (often used as fuel blending).

  • Halogenated Waste: Requires specific incineration scrubbers to neutralize acidic gases (HCl) released during combustion.[2]

  • The Rule: If your waste contains this compound, treat the entire container as Halogenated Waste .[1]

Disposal Decision Logic (Visualized)

The following decision tree illustrates the correct workflow for segregating this specific fluorophore.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck LiquidType Solvent Carrier? StateCheck->LiquidType Liquid SolidType Contaminant Type? StateCheck->SolidType Solid OrgSolvent Organic Solvent (DMSO, DMF, Ethanol) LiquidType->OrgSolvent Aqueous Aqueous Buffer (PBS, TE, Water) LiquidType->Aqueous HaloWaste COLLECT: Halogenated Solvent Waste OrgSolvent->HaloWaste Contains Chlorine AqWaste COLLECT: Aqueous Chemical Waste Aqueous->AqWaste Trace Organics Sharps Sharps (Needles, Broken Glass) SolidType->Sharps DrySolid Dry Solids (Gloves, Tips, Tubes) SolidType->DrySolid SharpsBin DISPOSE: Puncture-Proof Sharps Container Sharps->SharpsBin HazSolid DISPOSE: Hazardous Solid Waste Bag/Pail DrySolid->HazSolid

Figure 1: Segregation logic for this compound waste streams. Note that the presence of chlorine dictates the "Halogenated" path for organic solvents.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Context: You have expired stock solutions in DMSO or reaction mixtures containing the dye.

  • Select Container: Use a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out full names (e.g., "Dimethyl Sulfoxide, this compound"). Do not use abbreviations like "TAMRA-Cl".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Constituent Flag: Explicitly mark as "Halogenated" .

  • Transfer: Pour waste into the container using a funnel to prevent drips.

  • Closure: Cap tightly. Do not leave the funnel in the bottle (open container violation).

  • Secondary Containment: Place the bottle in a secondary tray in your Satellite Accumulation Area (SAA).

Protocol B: Solid Waste (Contaminated Consumables)

Context: Pipette tips, empty vials, and gloves contaminated with the dye.

  • Segregation: Do not mix with regular trash or biohazard waste (unless infectious agents are present).

  • Collection: Use a dedicated "Hazardous Solid Waste" container (often a clear or yellow bag, or a pail depending on institutional rules).

  • Sharps: If the dye is in a syringe or on a broken slide, it goes immediately into a Hard-Walled Sharps Container .

  • Decontamination (Glassware):

    • Rinse glassware with a small amount of organic solvent (ethanol/acetone).

    • Collect this rinse as Halogenated Liquid Waste (See Protocol A).

    • Once rinsed, glassware can be washed normally.

Spill Management & Decontamination

In the event of a spill, the high extinction coefficient of rhodamines will make even a micro-liter spill look dramatic. Follow this workflow to prevent tracking the dye through the lab.

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) PPE 2. Don PPE (Double Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Absorbent Pads/Snake) PPE->Contain Clean 4. Decontaminate (Ethanol Wipe -> Soap/Water) Contain->Clean Dispose 5. Disposal (All materials to Haz Waste) Clean->Dispose

Figure 2: Emergency response workflow for fluorophore spills.

Decontamination Tip: Rhodamine dyes adhere strongly to surfaces.

  • Absorb bulk liquid first.

  • Wipe with 70% Ethanol or Methanol (solubilizes the dye).

  • Follow with a detergent wipe (soap and water) to remove residue.

  • UV Check: Use a handheld UV lamp to verify no fluorescent residue remains.

Regulatory References & Authority

This guide adheres to standards set by the US EPA and general Laboratory Safety best practices.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "Listed" and "Characteristic" hazardous wastes).[3] [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide for Laboratories. (Comprehensive guide on solid vs. liquid chemical waste). [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.